molecular formula C30H62NO7P B8235794 1-Docosanoyl-sn-glycero-3-phosphocholine

1-Docosanoyl-sn-glycero-3-phosphocholine

Número de catálogo: B8235794
Peso molecular: 579.8 g/mol
Clave InChI: UIINDYGXBHJQHX-GDLZYMKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine.

Propiedades

IUPAC Name

[(2R)-3-docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIINDYGXBHJQHX-GDLZYMKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(22:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine, also known as 1-behenoyl-sn-glycero-3-phosphocholine or LysoPC(22:0), is a lysophospholipid, a class of molecules that are key components of cell membranes and important signaling molecules.[1][2] As a derivative of phosphatidylcholine, it possesses a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single saturated fatty acid tail of 22 carbons (docosanoic acid or behenic acid) at the sn-1 position.[3] The absence of a fatty acid at the sn-2 position gives the molecule a wedge shape, which can influence the curvature and fluidity of cell membranes.[4] This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of this compound, along with detailed experimental methodologies for its study.

Chemical Structure and Properties

The chemical structure of this compound consists of a glycerol molecule esterified with docosanoic acid at the sn-1 position, and a phosphocholine (B91661) moiety at the sn-3 position. The hydroxyl group at the sn-2 position is unsubstituted.

Synonyms: 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, LysoPC(22:0), 1-Docosanoylglycerophosphocholine[3][5]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C30H62NO7P[3][5]
Average Molecular Weight 579.79 g/mol [3][5]
Monoisotopic Molecular Weight 579.4264 g/mol
Physical Description Solid
CAS Number 125146-65-8[3][5]

Experimental Protocols

The study of this compound involves its synthesis for use in in vitro and in vivo experiments, as well as its extraction and quantification from biological samples.

Enzymatic Synthesis of 1-Acyl-sn-glycero-3-phosphocholines

This protocol describes a general method for the synthesis of 1-acyl lysophosphatidylcholines, which can be adapted for the synthesis of this compound by using docosanoic acid. The enzymatic approach offers high regioselectivity.[6][7]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Docosanoic acid (Behenic acid)

  • Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)[7]

  • Anhydrous solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves

  • Reaction vessel with temperature and vacuum control

Procedure:

  • Reaction Setup: In a reaction vessel, combine sn-glycero-3-phosphocholine and a molar excess of docosanoic acid.

  • Solvent and Enzyme Addition: Add the anhydrous solvent and molecular sieves to maintain a low water activity. Add the immobilized lipase to the mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 55-65°C) under vacuum to remove water produced during the esterification.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: Once the reaction is complete, the immobilized enzyme can be removed by filtration.

  • Purification: The product, this compound, is then purified from the reaction mixture. This can be challenging due to potential acyl migration.[9] Purification is often achieved by recrystallization or flash chromatography on silica (B1680970) gel, though the latter can promote acyl migration.[9]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of lysophospholipids in biological samples.[10][11]

Sample Preparation (from Plasma):

  • Internal Standard Addition: To a known volume of plasma, add a known amount of an appropriate internal standard, such as a deuterated or odd-chain lysophosphatidylcholine (B164491) (e.g., LPC 13:0 or LPC 19:0).[10][11]

  • Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol. The Bligh-Dyer or Folch methods are commonly used.

  • Solvent Evaporation and Reconstitution: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis:

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase or HILIC column to separate the different lipid classes and species.

  • Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) in positive ion mode.

  • Quantification: Quantification is typically performed using multiple reaction monitoring (MRM). For lysophosphatidylcholines, a common precursor ion scan is for m/z 184.07, which corresponds to the phosphocholine headgroup. The specific precursor ion for this compound ([M+H]⁺) would be monitored, along with its transition to the m/z 184.07 product ion. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.[10][11]

Biological Significance and Signaling Pathways

Lysophosphatidylcholines, including this compound, are not merely structural components of membranes but also act as signaling molecules.[1][2] They are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[1] LPCs can exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), such as GPR4, GPR119, and G2A (GPR132).[12][13]

Lysophosphatidylcholine Signaling Pathway

The following diagram illustrates a generalized signaling pathway for lysophosphatidylcholines.

LPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC This compound (LysoPC(22:0)) GPCR G Protein-Coupled Receptor (e.g., GPR4, GPR119, G2A) LPC->GPCR Binds to G_protein G Protein GPCR->G_protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Signaling_Cascade Signaling Cascade (e.g., PKA, PKC, MAPK) Second_Messenger->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Inflammation) Signaling_Cascade->Cellular_Response Leads to

Caption: Generalized signaling pathway of this compound.

Experimental Workflow for Lipid Analysis

The following diagram outlines a typical workflow for the analysis of lipids, including this compound, from biological samples.

Lipid_Analysis_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer, Folch) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Reverse Phase or HILIC) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis & Interpretation Data_Processing->Statistical_Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lyso-PC(22:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as lyso-PC(22:0), is a lysophosphatidylcholine (B164491) (LPC) containing a saturated 22-carbon fatty acid (behenic acid) at the sn-1 position. As a member of the lysophospholipid class, lyso-PC(22:0) is not only a metabolic intermediate in the remodeling of cell membranes but also a crucial signaling molecule involved in a variety of physiological and pathological processes. Its unique physical and chemical properties dictate its behavior in biological systems, influencing membrane dynamics and interaction with cellular receptors. This technical guide provides a comprehensive overview of the core physical and chemical properties of lyso-PC(22:0), its role in cellular signaling, and detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

PropertyValueSource
Synonyms 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, LPC(22:0), 1-Docosanoyl-sn-glycero-3-phosphocholine[1][2]
CAS Number 125146-65-8[1]
Molecular Formula C₃₀H₆₂NO₇P[1][2]
Molecular Weight 579.79 g/mol [1][2]
Appearance Solid[3]
Solubility Sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Soluble in PBS (pH 7.2) at approximately 2 mg/mL.[4]
Melting Point Not explicitly available. General methods for determination involve capillary melting point apparatus.
Boiling Point Not available.
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar range. The CMC of saturated lyso-PCs decreases with increasing acyl chain length.[1] An estimation based on the relationship log(CMC) = 1.6 - 0.46 * N (where N is the number of carbons in the acyl chain) suggests a CMC in the nanomolar to low micromolar range.[1]
Predicted logP 8.8[2]

Signaling Pathways Involving Lyso-PC

Lysophosphatidylcholines, including lyso-PC(22:0), are increasingly recognized as important signaling molecules that act through specific G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream cascades that regulate a multitude of cellular functions.

G Protein-Coupled Receptor (GPCR) Signaling

Lyso-PCs are endogenous ligands for several GPCRs, most notably GPR119, GPR40 (also known as FFAR1), and GPR55.[5][6] The binding of lyso-PC to these receptors can trigger various signaling pathways, including the activation of Gs, Gq, and Gi proteins, leading to changes in intracellular cyclic AMP (cAMP) levels and calcium mobilization.[6] This signaling is particularly important in the context of glucose homeostasis and insulin (B600854) secretion.[3][6]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lyso-PC(22:0) Lyso-PC(22:0) GPR119 GPR119 Lyso-PC(22:0)->GPR119 GPR40 GPR40 Lyso-PC(22:0)->GPR40 GPR55 GPR55 Lyso-PC(22:0)->GPR55 Gs Gαs GPR119->Gs Gq Gαq GPR40->Gq GPR55->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ PLC->Ca2 mobilizes Insulin Insulin Secretion cAMP->Insulin Ca2->Insulin Metabolic_Pathway PC Phosphatidylcholine (PC) LysoPC Lyso-PC(22:0) PC->LysoPC hydrolysis LysoPC->PC reacylation GPC Glycerophosphocholine LysoPC->GPC hydrolysis FA Fatty Acid FA->PC FA->GPC AcylCoA Acyl-CoA LPCAT LPCAT AcylCoA->LPCAT PLA2 Phospholipase A₂ PLA2->PC LPCAT->LysoPC Lysophospholipase Lysophospholipase Lysophospholipase->LysoPC PLA2G15 PLA2G15 (Lysosomal) PLA2G15->LysoPC Experimental_Workflow start Start: Plasma Sample step1 1. Protein Precipitation (e.g., with cold acetone/methanol) start->step1 step2 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) step1->step2 step3 3. Solvent Evaporation (under nitrogen stream) step2->step3 step4 4. Reconstitution (in mobile phase) step3->step4 step5 5. LC-MS/MS Analysis (HILIC or RPLC column) step4->step5 end End: Data Analysis step5->end

References

The Biological Significance of 1-Behenoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Behenoyl-sn-glycero-3-phosphocholine, a species of lysophosphatidylcholine (B164491) (LPC) containing the saturated fatty acid behenic acid (22:0), is an emerging bioactive lipid with significant implications in cellular signaling and metabolism. While historically viewed as a mere metabolic intermediate of phosphatidylcholine, recent evidence highlights its role as a signaling molecule, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the biological role of 1-behenoyl-sn-glycero-3-phosphocholine, detailing its metabolic pathways, signaling functions, and association with disease states. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of its key signaling pathways to facilitate further research and therapeutic development.

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[1] These molecules are characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) head group, and a single fatty acyl chain. The specific fatty acid attached to the glycerol backbone determines the LPC species and its distinct biological activity. 1-Behenoyl-sn-glycero-3-phosphocholine, also referred to as LysoPC(22:0), is distinguished by its 22-carbon saturated acyl chain.[2][3]

Initially recognized for their role as intermediates in the de-acylation/re-acylation cycle (Lands' cycle) for membrane phospholipid remodeling, LPCs are now understood to be potent signaling molecules.[4][5] They are involved in a myriad of cellular processes, including cell proliferation, inflammation, and apoptosis.[1][6] LysoPC(22:0), in particular, has garnered interest for its potential role in metabolic regulation through its interaction with specific G protein-coupled receptors (GPCRs).[4][7]

Physicochemical and Biological Properties

The biophysical characteristics of 1-behenoyl-sn-glycero-3-phosphocholine are integral to its biological function. Its long, saturated acyl chain influences its interaction with cell membranes and receptor binding pockets.

Table 1: Physicochemical Properties of 1-Behenoyl-sn-glycero-3-phosphocholine

PropertyValueReference
Molecular Formula C30H62NO7P[3][8]
Molecular Weight 579.79 g/mol [3][8]
CAS Number 125146-65-8[3][8]
Appearance Solid[3][8]
Class 1-acyl-sn-glycero-3-phosphocholines[2]

Table 2: General Biological Roles of Lysophosphatidylcholines

Biological RoleDescriptionReferences
Energy Source Can be metabolized to provide energy.[2]
Membrane Stabilizer Intercalates into cell membranes, affecting fluidity and stability.[2][9]
Energy Storage A form of lipid storage.[2]
Signaling Molecule Acts as a ligand for G protein-coupled receptors.[4][10]
Immune Modulation Can act as an immune activator.[1]
Atherosclerosis Implicated in the pathogenesis of atherosclerosis.[11][12]

Metabolism and Synthesis

The cellular levels of 1-behenoyl-sn-glycero-3-phosphocholine are tightly regulated through a dynamic process of synthesis and degradation.

Synthesis

LysoPC(22:0) is primarily formed through the enzymatic hydrolysis of phosphatidylcholine containing a behenoyl group at the sn-1 or sn-2 position.[1][4]

  • Phospholipase A2 (PLA2): This is the main enzyme responsible for LPC production. PLA2 hydrolyzes the ester bond at the sn-2 position of phosphatidylcholine, releasing a free fatty acid and a 1-acyl-LPC, such as 1-behenoyl-sn-glycero-3-phosphocholine.[1]

  • Lecithin:cholesterol acyltransferase (LCAT): In blood plasma, LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.[4]

Degradation and Remodeling

1-behenoyl-sn-glycero-3-phosphocholine has a short half-life in vivo and is rapidly metabolized through two primary pathways:[1]

  • Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) re-esterifies a fatty acid (often an unsaturated one) to the free hydroxyl group at the sn-2 position, reforming phosphatidylcholine. This is a key step in the Lands' cycle for membrane remodeling.[5][13]

  • Hydrolysis: Lysophospholipases can hydrolyze the remaining acyl chain from the LPC, yielding glycerophosphocholine, which can be further metabolized.[14]

cluster_synthesis Synthesis cluster_degradation Degradation/Remodeling PC Phosphatidylcholine (with Behenic Acid) LPC 1-Behenoyl-sn-glycero-3-phosphocholine PC->LPC PLA2 / LCAT FFA Free Fatty Acid GPC Glycerophosphocholine LPC->GPC Lysophospholipase PC_reacylated Phosphatidylcholine (Remodeled) LPC->PC_reacylated LPCAT

Metabolic Pathways of 1-Behenoyl-sn-glycero-3-phosphocholine.

Signaling Pathways

A key biological role of lysophosphatidylcholines, including the behenoyl species, is their function as signaling molecules that activate specific G protein-coupled receptors (GPCRs).

GPR119 Activation and Insulin (B600854) Secretion

Recent studies have identified GPR119 as a receptor for various LPCs.[7][10] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[7] The binding of LPCs, including potentially 1-behenoyl-sn-glycero-3-phosphocholine, to GPR119 is thought to play a role in glucose homeostasis.

Activation of GPR119 by an agonist leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase.[7][15] This results in an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS).[7][16] In enteroendocrine cells, GPR119 activation stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which also enhance insulin secretion from β-cells.[7][17]

cluster_cell Pancreatic β-cell / Enteroendocrine cell LPC 1-Behenoyl-sn-glycero-3-phosphocholine GPR119 GPR119 LPC->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

GPR119 Signaling Pathway Activated by LPCs.

Association with Disease

The dysregulation of LPC metabolism and signaling has been implicated in several pathological conditions.

  • Type 2 Diabetes and Obesity: Given its role in stimulating insulin secretion via GPR119, 1-behenoyl-sn-glycero-3-phosphocholine and other LPCs are of significant interest as potential therapeutic targets for type 2 diabetes and obesity.[7]

  • Atherosclerosis: LPCs are a major component of oxidized low-density lipoprotein (ox-LDL) and are considered pro-inflammatory lipids that contribute to the development of atherosclerosis.[11][12] They can induce endothelial dysfunction and promote the recruitment of inflammatory cells.[11]

  • Neurodegenerative Diseases: LPCs are involved in the transport of long-chain fatty acids, including essential omega-3 fatty acids, across the blood-brain barrier.[5] Dysfunctional LPC metabolism may therefore impact brain health and contribute to neurodegenerative disorders.[5]

  • Cancer: Some studies suggest that LPCs may play a role in cancer progression, although the mechanisms are not fully understood.[6]

Experimental Protocols

The accurate quantification and analysis of 1-behenoyl-sn-glycero-3-phosphocholine are crucial for understanding its biological role. Below are summaries of common experimental methodologies.

Quantification by Mass Spectrometry

High-throughput quantification of LPC species is typically achieved using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[6]

Protocol Summary: ESI-MS/MS for LPC Quantification

  • Sample Preparation:

    • Biological samples (plasma, tissue homogenates, cell lysates) are subjected to lipid extraction, commonly using a Bligh-Dyer or Folch method with chloroform/methanol mixtures.

    • An internal standard, such as a deuterated or odd-chain LPC, is added to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation (Optional but Recommended):

    • Liquid chromatography (LC), often reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is used to separate different lipid classes and LPC species prior to mass spectrometric analysis, reducing ion suppression.

  • Mass Spectrometric Analysis:

    • The sample is introduced into the mass spectrometer via an electrospray ionization source.

    • LPCs are typically detected in positive ion mode. A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting all LPC species in a sample.

    • For quantification of specific LPCs like LysoPC(22:0), multiple reaction monitoring (MRM) is employed, where the transition from the precursor ion (the specific m/z of LysoPC(22:0)) to the product ion (m/z 184) is monitored.

  • Data Analysis:

    • The peak area of the analyte is normalized to the peak area of the internal standard.

    • Quantification is achieved by comparing the normalized peak area to a standard curve generated with known concentrations of 1-behenoyl-sn-glycero-3-phosphocholine.

Start Biological Sample Step1 Lipid Extraction (e.g., Bligh-Dyer) Start->Step1 Step2 Addition of Internal Standard Step1->Step2 Step3 LC Separation (Optional) Step2->Step3 Step4 ESI-MS/MS Analysis (Precursor Ion Scan or MRM) Step3->Step4 Step5 Data Analysis (Normalization and Quantification) Step4->Step5 End Concentration of 1-Behenoyl-sn-glycero-3-phosphocholine Step5->End

Workflow for Quantification of LysoPC(22:0) by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)

HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be used for the analysis of LPCs.[18][19]

Protocol Summary: HPLC-ELSD for LPC Analysis

  • Sample Preparation: Similar to the mass spectrometry protocol, lipids are extracted from the biological matrix.

  • HPLC System:

    • A normal-phase silica (B1680970) column is often used.[18]

    • A gradient elution with a mobile phase consisting of solvents like chloroform, methanol, water, and ammonia (B1221849) is employed to separate different phospholipid classes.[18]

  • Detection:

    • The column eluent is directed to an ELSD. The solvent is evaporated, and the non-volatile analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.

  • Quantification:

    • External standard calibration curves are generated using pure 1-behenoyl-sn-glycero-3-phosphocholine.[18] The response of the ELSD is often non-linear, so a logarithmic or polynomial curve fit may be necessary.[18]

Table 3: Example HPLC Method Parameters

ParameterValueReference
Column Allsphere silica analytical column[18]
Mobile Phase A Chloroform:Methanol (70:30, v/v)[18]
Mobile Phase B Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)[18]
Detection Evaporative Light Scattering Detector (ELSD)[18]
Run Time ~25 minutes[18]

Future Directions and Conclusion

1-Behenoyl-sn-glycero-3-phosphocholine is a bioactive lipid with multifaceted roles in cellular physiology and pathology. Its function as a signaling molecule, particularly through the GPR119 receptor, presents exciting opportunities for the development of novel therapeutics for metabolic disorders. Further research is needed to fully elucidate the specific contributions of the behenoyl acyl chain to its biological activity and to explore its potential as a biomarker for various diseases. The methodologies outlined in this guide provide a framework for researchers to advance our understanding of this important molecule.

References

The Structural and Signaling Roles of 1-Docosanoyl-sn-glycero-3-phosphocholine in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophospholipid containing a saturated 22-carbon acyl chain (behenic acid), is a minor yet significant component of cellular membranes that plays a dual role in both maintaining membrane structure and participating in cellular signaling. Its unique single-chain amphipathic nature imparts distinct biophysical properties that can influence membrane fluidity, curvature, and permeability. Furthermore, as a signaling molecule, it can interact with specific receptors to modulate a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cell membranes, with a focus on its physicochemical properties, its impact on membrane dynamics, its involvement in signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

The biophysical behavior of this compound in a membrane environment is dictated by its molecular structure, particularly its long, saturated acyl chain and polar phosphocholine (B91661) headgroup. While direct experimental data for this specific lysophospholipid is limited, its properties can be extrapolated from studies on homologous series of lysophosphatidylcholines and diacylphosphatidylcholines.

Table 1: Estimated Biophysical Properties of this compound and Related Phospholipids

PropertyThis compound (C22:0 Lyso-PC) (Estimated)1-Stearoyl-sn-glycero-3-phosphocholine (C18:0 Lyso-PC)1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (C18:0/C18:0 PC)
Critical Micelle Concentration (CMC) < 0.4 µM0.4 µM[1]Forms bilayers, does not form micelles
Main Phase Transition Temperature (Tm) Not directly applicable (forms micelles/disrupts bilayers)Not directly applicable55.1 °C[2]

Note: The CMC for this compound is estimated to be lower than that of C18:0 Lyso-PC due to the increased hydrophobicity of the longer acyl chain. The concept of a main phase transition temperature is not directly applicable to lysophospholipids in the same way as it is for diacyl-phospholipids, as they tend to form micelles or disrupt bilayer structures rather than forming stable gel and liquid crystalline phases on their own.

Role in Cell Membrane Structure and Dynamics

The incorporation of this compound into a phospholipid bilayer can significantly alter the membrane's physical properties. Its conical molecular shape, with a large headgroup and a single acyl chain, disrupts the ordered packing of cylindrical diacylphospholipids.

Key Effects on Membrane Structure:

  • Increased Membrane Fluidity: The presence of the single-chained lysophospholipid introduces packing defects in the lipid bilayer, increasing the mobility of neighboring lipid molecules and thereby enhancing membrane fluidity.[3]

  • Induction of Positive Membrane Curvature: The cone-like shape of lysophosphatidylcholines favors the formation of curved membrane structures, which is important in processes like vesicle formation, fusion, and fission.

  • Increased Permeability: The disruption of the lipid packing can lead to the formation of transient pores, increasing the permeability of the membrane to ions and small molecules.[3]

  • Modulation of Membrane Protein Function: By altering the lipid environment, this compound can influence the conformation and activity of integral and peripheral membrane proteins.[4][5]

Cellular Signaling Pathways

Lysophosphatidylcholines, including the 1-docosanoyl species, are not merely structural components but also act as signaling molecules that can activate specific G protein-coupled receptors (GPCRs).

GPR119-Mediated Signaling

One of the key receptors for lysophosphatidylcholines is GPR119, a GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells.[6][7][8] Activation of GPR119 by LPCs is coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade has significant implications for glucose homeostasis.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC This compound GPR119 GPR119 LPC->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gas->AC activates PKA PKA cAMP->PKA activates Insulin (B600854) Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

GPR119 signaling pathway initiated by lysophosphatidylcholine (B164491).
Other Signaling Roles

Beyond GPR119, lysophosphatidylcholines have been implicated in a variety of other signaling pathways, often associated with inflammation and cellular stress.

  • Inflammatory Responses: LPCs can activate other GPCRs such as G2A and Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and the recruitment of immune cells.[10][11]

  • Oxidative Stress: LPCs can induce the production of reactive oxygen species (ROS), contributing to cellular damage in pathological conditions.

  • Regulation of Enzyme Activity: LPCs can modulate the activity of various membrane-associated enzymes, including phospholipases and protein kinases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of sn-glycero-3-phosphocholine (GPC) with behenoyl chloride.

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Behenoyl chloride (C22:0)

  • Kieselguhr

  • Anhydrous solvents (e.g., chloroform (B151607), pyridine)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation of GPC-Kieselguhr Complex: Dissolve GPC in a minimal amount of anhydrous methanol (B129727) and add to kieselguhr. Evaporate the solvent under vacuum to obtain a dry, free-flowing powder. This increases the surface area of GPC for the reaction.

  • Acylation Reaction: Suspend the GPC-kieselguhr complex in anhydrous chloroform and pyridine (B92270) under an inert atmosphere. Add behenoyl chloride dropwise to the suspension while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the kieselguhr. Wash the filtrate with dilute acid and then with water to remove pyridine and other water-soluble byproducts. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol/water solvent system.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis GPC sn-Glycero-3-phosphocholine (GPC) GPC_Kieselguhr GPC-Kieselguhr Complex GPC->GPC_Kieselguhr Kieselguhr Kieselguhr Kieselguhr->GPC_Kieselguhr Acylation Acylation Reaction (Chloroform, Pyridine) GPC_Kieselguhr->Acylation BehenoylChloride Behenoyl Chloride BehenoylChloride->Acylation CrudeProduct Crude Product Acylation->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis NMR & Mass Spectrometry PureProduct->Analysis FinalProduct Characterized Product Analysis->FinalProduct

Workflow for the synthesis and purification of this compound.
Preparation of Liposomes Containing this compound

To study the effect of this compound on membrane properties, it can be incorporated into model membranes such as liposomes. The thin-film hydration method is a common technique for liposome (B1194612) preparation.[12][13][14][15][16]

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired diacyl-PC

  • This compound

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the desired amounts of DPPC and this compound in the chloroform/methanol mixture in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the main lipid component (e.g., >41°C for DPPC).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a uniform size distribution.

  • Characterization: Characterize the liposomes for their size distribution and lamellarity using techniques such as dynamic light scattering (DLS).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

The quantification of this compound in biological samples can be performed using a targeted lipidomics approach with LC-MS.

Procedure:

  • Lipid Extraction: Extract lipids from the biological sample (e.g., plasma, cell lysate) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as a lysophosphatidylcholine with an odd-chain fatty acid (e.g., C17:0 Lyso-PC), to the sample prior to extraction for accurate quantification.

  • LC Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is typically used with a gradient of mobile phases, such as water/acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate.

  • MS Detection: Detect the eluting lipids using a mass spectrometer operating in positive ion mode. For lysophosphatidylcholines, a characteristic precursor ion scan for m/z 184 (the phosphocholine headgroup) or multiple reaction monitoring (MRM) can be used for selective and sensitive detection.

  • Quantification: Quantify the amount of this compound by comparing the peak area of its specific transition to that of the internal standard.

Conclusion

This compound, despite being a minor lipid component, exhibits significant effects on both the structural integrity and signaling functions of cell membranes. Its long saturated acyl chain contributes to its unique biophysical properties, influencing membrane fluidity and curvature. As a signaling molecule, its interaction with receptors like GPR119 highlights its role in metabolic regulation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this and other long-chain lysophospholipids in health and disease, paving the way for potential therapeutic applications in drug delivery and the modulation of cellular signaling.

References

The Natural Occurrence of 1-Docosanoyl-lysophosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-lysophosphatidylcholine (LPC 22:0) is a specific molecular species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipids that play crucial roles in a variety of physiological and pathological processes. As intermediates in the metabolism of phosphatidylcholines, LPCs are involved in transmembrane signaling and the transport of fatty acids across cellular barriers. This technical guide provides an in-depth overview of the natural occurrence of 1-docosanoyl-lysophosphatidylcholine, methods for its detection and quantification, and its potential role in cellular signaling pathways. While specific quantitative data for LPC 22:0 remains limited in publicly available literature, this guide synthesizes the existing knowledge on very-long-chain saturated LPCs to provide a comprehensive resource for researchers.

Natural Occurrence and Quantitative Data

Lysophosphatidylcholines are naturally present in various biological matrices, including blood plasma and different tissues. They are primarily formed through the hydrolysis of phosphatidylcholines by phospholipase A2 or by the action of lecithin-cholesterol acyltransferase (LCAT) in blood plasma. While the presence of a wide range of LPC species has been confirmed through lipidomic studies, specific quantitative data for 1-docosanoyl-lysophosphatidylcholine is not extensively reported. The table below summarizes the current understanding of its occurrence, with the acknowledgment that precise concentration ranges are a subject of ongoing research.

Biological MatrixOrganismReported Concentration RangeNotes
Blood Plasma HumanPresent, but not robustly quantified in most studies.Included in panels of high-throughput lipidomic analyses, suggesting its presence.
Tissues MammalianFound in small amounts in most tissues.Specific concentrations in tissues like the liver, brain, or adipose tissue are not well-documented.

Note: The lack of specific quantitative data for 1-docosanoyl-lysophosphatidylcholine highlights a gap in the current lipidomic literature and an opportunity for future research. The presented information is based on its inclusion in lipidomic platforms and general knowledge of very-long-chain fatty acid-containing lipids.

Experimental Protocols

The quantification of 1-docosanoyl-lysophosphatidylcholine typically relies on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a generalized workflow for the extraction and analysis of LPCs from biological samples, which can be adapted for the specific analysis of LPC 22:0.

Lipid Extraction from Plasma

This protocol is a modification of the Bligh-Dyer method for lipid extraction.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Internal Standard (IS) solution (e.g., a deuterated or odd-chain LPC standard like LPC 17:0)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 50 µL of human plasma.

  • Add a known amount of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 or C30 analytical column.

  • Tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 40% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (Example for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (for 1-docosanoyl-lysophosphatidylcholine): m/z 580.5.

  • Product Ion: m/z 184.1 (characteristic phosphocholine (B91661) headgroup fragment).

  • Collision Energy and other source parameters: To be optimized for the specific instrument.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte (LPC 22:0) to the internal standard in the samples against a calibration curve constructed using known concentrations of a 1-docosanoyl-lysophosphatidylcholine analytical standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction_solvent Add Chloroform/Methanol add_is->extraction_solvent phase_separation Phase Separation extraction_solvent->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic dry_down Evaporate Solvent collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC 1-Docosanoyl- lysophosphatidylcholine GPCR G Protein-Coupled Receptor (e.g., G2A) LPC->GPCR Binds to G_protein G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Contributes to

Synthesis of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491) containing the saturated 22-carbon docosanoic acid. The synthesis of this molecule is crucial for various research applications, including its use as a standard in lipidomics, in the formulation of drug delivery systems, and for studying its biological activities. This document outlines both chemical and enzymatic approaches, presenting detailed experimental protocols, quantitative data from related syntheses, and visual diagrams of the core pathways.

Introduction to Synthesis Strategies

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Chemical methods offer versatility in substrate choice and scalability, while enzymatic methods provide high regioselectivity and milder reaction conditions, often minimizing the need for complex protecting group strategies. A common precursor for both strategies is sn-glycero-3-phosphocholine (GPC), which can be sourced from the deacylation of natural phosphatidylcholines like those from soy or egg yolk.

Chemical Synthesis Pathway

Chemical synthesis of this compound typically involves the direct acylation of sn-glycero-3-phosphocholine with docosanoyl chloride or docosanoic anhydride. The primary challenge in this approach is achieving selective acylation at the sn-1 position.

A generalized workflow for the chemical synthesis is presented below:

GPC sn-Glycero-3-phosphocholine (GPC) Reaction Acylation Reaction GPC->Reaction Docosanoyl_Chloride Docosanoyl Chloride Docosanoyl_Chloride->Reaction Solvent_Catalyst Anhydrous Solvent (e.g., DMF/Pyridine) Catalyst (e.g., DMAP) Solvent_Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: Chemical Synthesis Workflow.
Experimental Protocol: Chemical Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of lysophosphatidylcholines.

  • Preparation of Reactants:

    • Dissolve sn-glycero-3-phosphocholine (GPC) in an anhydrous solvent mixture, such as dimethylformamide (DMF) and pyridine. The use of a cadmium chloride complex of GPC can enhance its solubility in organic solvents.

    • In a separate flask, prepare a solution of docosanoyl chloride in an anhydrous solvent like chloroform (B151607) or dichloromethane.

  • Acylation Reaction:

    • Cool the GPC solution in an ice bath.

    • Slowly add the docosanoyl chloride solution to the GPC solution with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Add a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.

    • Evaporate the solvent under reduced pressure.

    • The crude product is then purified using column chromatography on silica (B1680970) gel. A typical elution gradient would start with a non-polar solvent system (e.g., chloroform/methanol) and gradually increase the polarity to elute the desired product.

  • Characterization:

    • The purified this compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Enzymatic Synthesis Pathway

Enzymatic synthesis provides a highly specific alternative to chemical methods. A common strategy involves the use of phospholipase A2 (PLA2) to selectively hydrolyze a diacylphosphatidylcholine at the sn-2 position, followed by the introduction of the docosanoyl group. Alternatively, lipases can be used for the direct and regioselective acylation of GPC.

The enzymatic pathway using a lipase (B570770) is depicted in the following diagram:

GPC sn-Glycero-3-phosphocholine (GPC) Reaction Esterification Reaction GPC->Reaction Docosanoic_Acid Docosanoic Acid Docosanoic_Acid->Reaction Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Reaction Purification Purification (Filtration and Washing) Reaction->Purification Product This compound Purification->Product

Figure 2: Enzymatic Synthesis Workflow.
Experimental Protocol: Enzymatic Synthesis

This protocol is based on lipase-catalyzed esterification of GPC.

  • Substrate Preparation:

    • Disperse sn-glycero-3-phosphocholine (GPC) and docosanoic acid in a suitable solvent system. For solvent-free systems, the reactants can be directly mixed.

  • Enzymatic Reaction:

    • Add an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), to the substrate mixture. Immobilized enzymes are preferred as they can be easily removed from the reaction mixture.

    • Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C) with agitation. A vacuum can be applied to remove water formed during the esterification, thereby driving the reaction towards product formation.

    • Monitor the reaction progress using TLC or HPLC.

  • Enzyme Removal and Product Purification:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • The product is then purified from the remaining unreacted substrates. This may involve solvent extraction and/or crystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of lysophosphatidylcholines based on literature for related compounds. These values can serve as a starting point for the optimization of this compound synthesis.

ParameterChemical Synthesis (Acyl Chloride)Enzymatic Synthesis (Lipase)
Key Reagents GPC, Docosanoyl Chloride, DMAPGPC, Docosanoic Acid, Novozym 435
Solvent DMF/PyridineSolvent-free or organic solvent
Temperature 0°C to Room Temperature45-60°C
Reaction Time 12-24 hours24-72 hours
Typical Yield 40-70%50-95%

Biological Context: The Lands Cycle

This compound, like other lysophosphatidylcholines, is an intermediate in the remodeling of phospholipids (B1166683) in biological membranes, a process known as the Lands cycle. This pathway allows for the modification of fatty acid chains on phospholipids after their initial synthesis.

PC Phosphatidylcholine PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC This compound LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC->LPCAT Acylation Acyl_CoA Acyl-CoA Acyl_CoA->LPCAT PLA2->LPC LPCAT->PC

Figure 3: The Lands Cycle for Phospholipid Remodeling.

In the Lands cycle, a diacylphosphatidylcholine is hydrolyzed by phospholipase A2 (PLA2) to yield a lysophosphatidylcholine, such as this compound. This intermediate can then be re-acylated by a lysophosphatidylcholine acyltransferase (LPCAT) with a different acyl-CoA to form a new phosphatidylcholine species. This remodeling is crucial for maintaining membrane fluidity and generating signaling molecules.[1]

References

An In-depth Technical Guide to 1-behenoyl-sn-glycero-3-phosphocholine and its Role in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-behenoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491) with a 22-carbon saturated acyl chain (LPC 22:0), is an important bioactive lipid molecule. As a member of the lysophospholipid family, it is involved in a variety of cellular signaling processes that are critical in both health and disease. This technical guide provides a comprehensive overview of the core aspects of 1-behenoyl-sn-glycero-3-phosphocholine, including its physicochemical properties, metabolism, and its intricate role in lipid signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this class of molecules.

Introduction

Lysophospholipids are increasingly recognized not just as intermediates in lipid metabolism but as crucial signaling molecules that regulate a wide array of physiological processes.[1] 1-behenoyl-sn-glycero-3-phosphocholine is a specific species of lysophosphatidylcholine (LPC) characterized by a behenoyl group at the sn-1 position of the glycerol (B35011) backbone.[2] Like other LPCs, it is formed through the hydrolysis of phosphatidylcholine by phospholipase A2 or via the action of lecithin-cholesterol acyltransferase (LCAT).[2][3] The unique biophysical properties conferred by its long, saturated acyl chain influence its interaction with cell membranes and signaling proteins, making it a molecule of significant interest in the study of lipid-mediated cellular communication.

Physicochemical Properties

The structural characteristics of 1-behenoyl-sn-glycero-3-phosphocholine dictate its behavior in biological systems.

PropertyValueReference
Chemical Formula C30H62NO7P[4]
Molecular Weight 579.79 g/mol [4]
Appearance Solid[4]
CAS Number 125146-65-8[4]

Metabolism of 1-behenoyl-sn-glycero-3-phosphocholine

The cellular levels of 1-behenoyl-sn-glycero-3-phosphocholine are tightly regulated by a series of enzymatic reactions that constitute its metabolic pathway.

Synthesis
  • Phospholipase A2 (PLA2)-mediated hydrolysis: The primary route for the formation of 1-behenoyl-sn-glycero-3-phosphocholine is the hydrolysis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine at the sn-2 position by phospholipase A2.[3]

  • Lecithin-cholesterol acyltransferase (LCAT): In blood plasma, LCAT catalyzes the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, yielding cholesteryl esters and lysophosphatidylcholine.[2][3]

Degradation and Conversion
  • Lysophosphatidylcholine Acyltransferase (LPCAT): 1-behenoyl-sn-glycero-3-phosphocholine can be re-acylated by LPCATs to form phosphatidylcholine, a key step in the remodeling of cellular membranes.[3][5] Studies on plant LPCATs have shown varied substrate specificity, with some isoforms exhibiting low activity towards very-long-chain saturated acyl-CoAs like 22:0-CoA.[6]

  • Lysophospholipase D (Autotaxin): This enzyme converts LPCs into lysophosphatidic acid (LPA), another potent lipid signaling molecule.[7][8][9] The activity of lysophospholipase D can be influenced by the acyl chain composition of the LPC substrate.[8]

  • Other Lysophospholipases: Other lysophospholipases can hydrolyze the remaining acyl chain, leading to the formation of glycerophosphocholine.

Metabolism PC 1,2-Dibehenoyl-sn-glycero-3-phosphocholine LPC 1-Behenoyl-sn-glycero-3-phosphocholine PC->LPC PLA2 / LCAT LPC->PC LPCAT LPA Lysophosphatidic Acid LPC->LPA Lysophospholipase D (Autotaxin) GPC Glycerophosphocholine LPC->GPC Lysophospholipase

Metabolism of 1-behenoyl-sn-glycero-3-phosphocholine.

Lipid Signaling Pathways

1-behenoyl-sn-glycero-3-phosphocholine, like other LPCs, exerts its signaling effects primarily through interaction with G protein-coupled receptors (GPCRs) on the cell surface. The length and saturation of the acyl chain can influence receptor affinity and the subsequent downstream signaling cascade.

G Protein-Coupled Receptor (GPCR) Activation
ReceptorCouplingPotential Downstream EffectReference
GPR119 GscAMP production[10]
GPR55 Gq, G12/13, GsCalcium mobilization, cAMP production[10]
GPR40 (FFAR1) GqCalcium mobilization[10]

Note: Data is generalized for long-chain LPCs and may vary for the 22:0 species.

Downstream Signaling Cascades

Activation of Gs-coupled receptors like GPR119 by LPCs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to cellular responses such as hormone secretion and gene expression.

cAMP_Pathway LPC 1-Behenoyl-sn-glycero-3-phosphocholine GPCR GPR119 (Gs-coupled) LPC->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Phosphorylates targets

cAMP-mediated signaling pathway.

LPCs can also activate Gq-coupled receptors, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.

Calcium_Pathway LPC 1-Behenoyl-sn-glycero-3-phosphocholine GPCR GPR55 / GPR40 (Gq-coupled) LPC->GPCR Binds PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes PLC DAG DAG PIP2->DAG PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca2+ ER->Ca Releases Response Cellular Response Ca->Response Activates

Calcium mobilization pathway.

Some studies suggest that LPCs can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immunity. This can occur through various mechanisms, potentially involving the activation of upstream kinases that lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. Once released, NF-κB translocates to the nucleus to regulate the expression of target genes.

NFkB_Pathway LPC 1-Behenoyl-sn-glycero-3-phosphocholine Receptor Cell Surface Receptor LPC->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression NFkB->Gene Induces

NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 1-behenoyl-sn-glycero-3-phosphocholine's role in cellular signaling.

Synthesis of 1-behenoyl-sn-glycero-3-phosphocholine

A common method for the synthesis of lysophosphatidylcholines involves the enzymatic hydrolysis of the corresponding diacyl phosphatidylcholine.

  • Materials: 1,2-dibehenoyl-sn-glycero-3-phosphocholine, Phospholipase A2 (from porcine pancreas), reaction buffer (e.g., Tris-HCl with CaCl2), organic solvents for extraction (e.g., chloroform, methanol).

  • Procedure:

    • Disperse the diacyl phosphatidylcholine in the reaction buffer.

    • Add Phospholipase A2 to the mixture.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

    • Extract the lipid products and purify the 1-behenoyl-sn-glycero-3-phosphocholine using column chromatography.[11]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of LPCs in biological samples.[12]

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, cell lysates).

    • Perform protein precipitation and lipid extraction using a suitable solvent system (e.g., methanol (B129727) containing an internal standard).

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water and acetonitrile/isopropanol containing formic acid and ammonium (B1175870) formate.

    • Detect the analyte using electrospray ionization in positive ion mode.

    • Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantification.

cAMP Assay

This assay measures the intracellular accumulation of cAMP following GPCR activation.

  • Materials: Cells expressing the GPCR of interest (e.g., GPR119), 1-behenoyl-sn-glycero-3-phosphocholine, cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14][15][16]

  • Procedure:

    • Seed cells in a multi-well plate and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of 1-behenoyl-sn-glycero-3-phosphocholine for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.[14]

Calcium Mobilization Assay

This assay detects transient increases in intracellular calcium concentration.[17][18][19][20][21]

  • Materials: Cells expressing the target GPCR, 1-behenoyl-sn-glycero-3-phosphocholine, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a fluorescence plate reader with an injection system.[21]

  • Procedure:

    • Plate cells in a black-walled, clear-bottom multi-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject different concentrations of 1-behenoyl-sn-glycero-3-phosphocholine into the wells.

    • Measure the change in fluorescence intensity over time to determine the calcium flux.[20]

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.[22][23][24][25][26]

  • Materials: Host cell line (e.g., HEK293), NF-κB luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), transfection reagent, 1-behenoyl-sn-glycero-3-phosphocholine, luciferase assay reagent.[24]

  • Procedure:

    • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

    • After an appropriate incubation period, treat the cells with 1-behenoyl-sn-glycero-3-phosphocholine.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[26]

Experimental_Workflow cluster_synthesis Synthesis & Analysis cluster_assays Cellular Assays Synthesis Synthesis of LPC 22:0 Analysis LC-MS/MS Quantification Synthesis->Analysis cAMP cAMP Assay Analysis->cAMP Calcium Calcium Mobilization Assay Analysis->Calcium NFkB NF-κB Reporter Assay Analysis->NFkB

Experimental workflow for studying LPC 22:0 signaling.

Conclusion

1-behenoyl-sn-glycero-3-phosphocholine is a bioactive lipid with significant potential to influence cellular signaling through its interactions with GPCRs and subsequent modulation of downstream pathways. Its long, saturated acyl chain likely confers unique properties that differentiate its activity from other LPC species. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the specific roles of this molecule in physiology and disease, with the ultimate goal of identifying new therapeutic targets and strategies. Further research is warranted to elucidate the precise binding kinetics and dose-response relationships of 1-behenoyl-sn-glycero-3-phosphocholine with its cognate receptors.

References

Navigating the Critical Micelle Concentration of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine is a saturated lysophospholipid characterized by a long 22-carbon acyl chain (docosanoyl chain). Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a long hydrophobic tail, suggests the potential for self-assembly into micelles in aqueous solutions. The concentration at which this self-assembly occurs is known as the critical micelle concentration (CMC), a fundamental parameter for applications in drug delivery, nanotechnology, and membrane biophysics. A precise understanding of the CMC is crucial for formulating stable and effective lipid-based systems.

Quantitative Data on Phosphatidylcholine Micellization

The CMC of phospholipids (B1166683) is inversely related to the length of their hydrophobic acyl chains; longer chains result in lower CMC values due to increased hydrophobicity driving micelle formation. Although a specific CMC for this compound (a lysophospholipid with a C22:0 chain) is not documented in readily available literature, the trend can be inferred from the CMC values of other lysophosphatidylcholines and diacylphosphatidylcholines with varying chain lengths.

LipidAcyl Chain CompositionCritical Micelle Concentration (CMC)
1-Myristoyl-sn-glycero-3-phosphocholine14:00.043 - 0.090 mM
1-Palmitoyl-sn-glycero-3-phosphocholine16:04 - 8.3 µM
1-Stearoyl-sn-glycero-3-phosphocholine18:00.4 µM

Data sourced from Avanti Polar Lipids, Inc.[1][2]

Given the trend of decreasing CMC with increasing acyl chain length, it can be extrapolated that the CMC of this compound would be significantly lower than that of 1-Stearoyl-sn-glycero-3-phosphocholine (0.4 µM).

Experimental Protocols for CMC Determination

Several robust methods are employed to determine the CMC of surfactants and phospholipids. The underlying principle of these techniques is the detection of a sharp change in a physical property of the solution as the concentration of the amphiphile crosses the threshold for micelle formation.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of surface-active agents.[3]

Methodology:

  • Preparation of a Concentration Series: A series of aqueous solutions of the phospholipid are prepared with incrementally increasing concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Wilhelmy plate or Du Noüy ring method.

  • Data Analysis: The surface tension is plotted against the logarithm of the phospholipid concentration. Below the CMC, the surface tension decreases linearly with the log of the concentration as the phospholipid monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant because the interface is saturated, and any additional phospholipid molecules form micelles in the bulk solution.[4]

  • CMC Determination: The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[3]

Fluorescence Spectroscopy using a Probe

This sensitive method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[5] Pyrene (B120774) is a commonly used probe for this purpose.[6]

Methodology:

  • Probe Incorporation: A small, constant amount of a fluorescent probe like pyrene is added to each solution in a concentration series of the phospholipid.

  • Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each sample. For pyrene, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) is particularly sensitive to the polarity of its microenvironment.

  • Data Analysis: The I1/I3 ratio is plotted against the phospholipid concentration. In the aqueous environment below the CMC, the I1/I3 ratio is high. As micelles form, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I1/I3 ratio.

  • CMC Determination: The CMC is determined from the inflection point of the plot of the I1/I3 ratio versus the phospholipid concentration.[5]

Light Scattering

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles, which are significantly larger than the individual phospholipid monomers.[7][8]

Methodology:

  • Preparation of a Concentration Series: A series of phospholipid solutions are prepared and filtered to remove any dust or aggregates.

  • Light Scattering Measurement: The intensity of scattered light is measured for each solution.

  • Data Analysis: The scattered light intensity is plotted against the phospholipid concentration. Below the CMC, the scattering intensity is low and increases only slightly with concentration. Above the CMC, there is a sharp increase in scattering intensity due to the formation of larger micellar aggregates.[9]

  • CMC Determination: The CMC is identified as the concentration at which a distinct break in the slope of the intensity versus concentration plot is observed.[10]

Visualizations

Micelle_Formation cluster_0 Below CMC cluster_1 At/Above CMC Monomers Individual Phospholipid Monomers in Solution Concentration_Increase Increasing Phospholipid Concentration Monomers->Concentration_Increase Micelle Self-Assembled Micelle Monomers_Above Monomers in Equilibrium Concentration_Increase->Micelle

Caption: The process of micelle formation as phospholipid concentration increases past the CMC.

CMC_Determination_Workflow cluster_methods Experimental Measurement prep Prepare Phospholipid Concentration Series st Surface Tension prep->st fs Fluorescence Spectroscopy prep->fs ls Light Scattering prep->ls plot Plot Physical Property vs. log(Concentration) st->plot fs->plot ls->plot inflection Identify Inflection Point in the Plot plot->inflection cmc Determine Critical Micelle Concentration (CMC) inflection->cmc

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration.

Conclusion

The critical micelle concentration is a pivotal parameter for harnessing the full potential of phospholipids like this compound in pharmaceutical and research applications. While a definitive CMC value for this specific long-chain lysophospholipid remains to be experimentally determined and published, an estimation based on the behavior of homologous series suggests it would be in the sub-micromolar range. For drug development professionals and scientists, the direct determination of the CMC for their specific formulations and conditions is highly recommended. The detailed protocols for surface tension measurement, fluorescence spectroscopy, and light scattering provided herein offer robust frameworks for achieving accurate and reliable CMC values, thereby enabling the rational design and optimization of lipid-based systems.

References

Unveiling the Thermotropic Behavior of Hydrated Lyso-PC(22:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transition temperature of hydrated 1-docosanoyl-sn-glycero-3-phosphocholine (lyso-PC(22:0)), a long-chain lysophospholipid of significant interest in various research and development domains. While a specific experimentally determined phase transition temperature for hydrated lyso-PC(22:0) is not prominently available in the reviewed scientific literature, this guide offers valuable context by examining the thermotropic behavior of analogous long-chain lysophospholipids. Furthermore, it details the standardized experimental protocol for determining such properties via Differential Scanning Calorimetry (DSC) and elucidates the key signaling pathways in which lysophosphatidylcholines are implicated.

Phase Transition Temperature: Context and Comparative Data

The phase transition temperature (Tm), or main transition temperature, is a critical physical characteristic of lipid bilayers, representing the point at which they transition from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. This property is intrinsically linked to the chemical structure of the lipid, with the length and saturation of the acyl chain being primary determinants. Generally, for saturated phospholipids, a longer acyl chain results in stronger van der Waals interactions between adjacent lipid molecules, necessitating more thermal energy to disrupt the ordered packing, and thus leading to a higher phase transition temperature.

Given the absence of a specific reported Tm for hydrated lyso-PC(22:0), the following table summarizes the phase transition temperatures of other saturated lysophosphatidylcholines to provide an expected range and illustrate the influence of acyl chain length.

Lysophosphatidylcholine DerivativeAcyl Chain CompositionMain Phase Transition Temperature (Tm) (°C)
1-Myristoyl-sn-glycero-3-phosphocholine14:0~23
1-Palmitoyl-sn-glycero-3-phosphocholine16:0~41
1-Stearoyl-sn-glycero-3-phosphocholine18:0~55
1-Arachidoyl-sn-glycero-3-phosphocholine20:0~66
This compound 22:0 Not Reported (Expected to be >66°C)

Note: The presented values are approximations derived from various sources and can be influenced by experimental conditions such as hydration level, pH, and ionic strength.

Based on the trend of increasing Tm with acyl chain length, it is reasonable to extrapolate that the phase transition temperature of hydrated lyso-PC(22:0) will be higher than that of lyso-PC(20:0).

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the phase transition temperature of lipid dispersions.

1. Sample Preparation: Hydrated Lipid Vesicles

  • Lipid Film Formation: A known quantity of lyso-PC(22:0) is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The solvent is then evaporated under a gentle stream of inert gas (e.g., nitrogen) to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

  • Vacuum Desiccation: To ensure complete removal of residual solvent, the lipid film is placed under high vacuum for a minimum of 2 hours, and often overnight.

  • Hydration: The lipid film is hydrated with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at a temperature well above the expected phase transition temperature of the lipid. This process is facilitated by gentle agitation (e.g., vortexing) to form a milky suspension of multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-10 mg/mL.

  • (Optional) Unilamellar Vesicle Formation: For some applications, the MLV suspension can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through techniques such as sonication or extrusion.

2. DSC Analysis

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium, gallium).

  • Sample and Reference Loading: A precise volume of the hydrated lipid dispersion is hermetically sealed in an aluminum or gold DSC pan. An identical pan containing the same buffer solution used for hydration serves as the reference.

  • Thermal Scanning: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves:

    • An initial equilibration period at a temperature below the expected transition.

    • A heating scan at a constant rate (e.g., 1-2°C/min) through the phase transition region.

    • A cooling scan at the same rate back to the initial temperature.

    • Multiple heating and cooling cycles are often performed to ensure reproducibility.

  • Data Acquisition and Analysis: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram plots heat flow versus temperature. The phase transition is observed as an endothermic peak on the heating scan. The peak maximum of this endotherm is taken as the main phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

The following diagram illustrates a generalized workflow for the DSC experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis A Dissolve Lyso-PC(22:0) in Organic Solvent B Evaporate Solvent to Form Lipid Film A->B C Vacuum Desiccation B->C D Hydrate with Aqueous Buffer C->D E Form Multilamellar Vesicles (MLVs) D->E G Load Sample and Reference Pans E->G Transfer Sample F Calibrate DSC Instrument F->G H Perform Thermal Scan (Heating/Cooling Cycles) G->H I Acquire Thermogram Data H->I J Determine Tm and ΔH I->J

DSC Experimental Workflow.

Signaling Pathways Involving Lysophosphatidylcholine

Lysophosphatidylcholines (LPCs), including lyso-PC(22:0), are not merely structural components of cell membranes but also act as potent signaling molecules involved in a myriad of cellular processes, particularly in the inflammatory response. LPCs can exert their effects through various receptors and downstream signaling cascades.

One of the well-characterized pathways involves the activation of Toll-like receptor 4 (TLR4). LPC can directly bind to the TLR4 receptor complex, initiating a signaling cascade that leads to the activation of downstream kinases and transcription factors, ultimately culminating in the expression of pro-inflammatory genes.

The diagram below illustrates the signaling pathway of LPC-mediated TLR4 activation leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

LPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPC Lyso-PC(22:0) TLR4 TLR4 LPC->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene translocates & activates IκB IκB IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB->Gene translocates & activates

LPC-TLR4 Signaling Pathway.

Logical Progression of LPC Signaling:

The following flowchart provides a simplified, high-level overview of the logical relationships in LPC-induced cellular responses.

Logical_Flow Start Extracellular Lyso-PC(22:0) ReceptorBinding Receptor Binding (e.g., TLR4) Start->ReceptorBinding SignalTransduction Intracellular Signal Transduction Cascades ReceptorBinding->SignalTransduction TranscriptionFactor Activation of Transcription Factors (NF-κB, AP-1) SignalTransduction->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse

LPC-Induced Cellular Response Flow.

The Enigmatic Interface: A Technical Guide to the Interaction of 1-Behenoyl-sn-glycero-3-phosphocholine with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Behenoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491) with a C22:0 acyl chain, represents a class of very long-chain (VLC) lysophospholipids whose interactions with membrane proteins are not yet fully elucidated. This technical guide synthesizes the current understanding of these interactions, drawing parallels from studies on other lysophosphatidylcholines (LPCs) and the biophysical effects of very long-chain fatty acids (VLCFAs). We delve into the physicochemical properties of 1-behenoyl-sn-glycero-3-phosphocholine, its potential to modulate membrane protein function through alterations in the lipid bilayer, and its putative role in cell signaling. This guide provides a comprehensive overview of experimental protocols to investigate these interactions, complete with quantitative data for related compounds and visualizations of pertinent signaling pathways and experimental workflows, offering a foundational resource for researchers navigating this nascent area of lipid biology.

Introduction: The Significance of a Very Long-Chain Lysophospholipid

Lysophospholipids are critical signaling molecules and intermediates in lipid metabolism.[1] 1-Behenoyl-sn-glycero-3-phosphocholine (C22:0 Lyso-PC) is distinguished by its behenic acid moiety, a C22:0 saturated fatty acid.[2] The exceptional length of this acyl chain suggests unique biophysical properties that can significantly influence the structure and function of the cell membrane and the integral and peripheral proteins it houses.[3] While research has extensively covered LPCs with shorter acyl chains (e.g., C16:0, C18:1), the biological implications of C22:0 Lyso-PC are just beginning to be explored. This guide aims to bridge this knowledge gap by providing a detailed technical overview for scientists and researchers.

Physicochemical Properties and Effects on the Lipid Bilayer

The defining feature of 1-behenoyl-sn-glycero-3-phosphocholine is its very long, saturated acyl chain. This characteristic profoundly influences its behavior in aqueous solutions and its interaction with the lipid membrane.

2.1. Physicochemical Characteristics

PropertyDescriptionReference
Chemical Formula C30H62NO7P[2]
Average Molecular Weight 579.79 g/mol [2]
Acyl Chain Behenic Acid (C22:0)[2]
Solubility Soluble in chloroform (B151607) and methanol.[4]
Critical Micelle Concentration (CMC) While specific data for C22:0 Lyso-PC is scarce, it is expected to have a very low CMC due to its long hydrophobic tail.[5]

2.2. Impact on Membrane Properties

The incorporation of very long-chain fatty acids into membrane lipids is known to induce significant changes in the biophysical properties of the bilayer. Molecular dynamics simulations suggest that VLCFAs lead to a more ordered and rigid membrane state.[6] This is characterized by:

  • Increased Membrane Thickness: The extended C22:0 chain likely increases the thickness of the lipid bilayer.

  • Reduced Membrane Fluidity: The saturated nature of the behenoyl chain promotes tighter packing of lipids, decreasing membrane fluidity.[6]

  • Induction of Gel-like Domains: At higher concentrations, very long-chain lipids can lead to the formation of highly ordered gel phases within the membrane.[7]

These alterations to the membrane environment can, in turn, modulate the function of embedded membrane proteins.[8]

Interactions with Membrane Proteins and Signaling Pathways

While direct experimental evidence for the interaction of 1-behenoyl-sn-glycero-3-phosphocholine with specific membrane proteins is limited, the broader family of LPCs are known to be potent signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs).

3.1. G-Protein Coupled Receptor (GPCR) Signaling

LPCs with varying acyl chain lengths have been identified as agonists for several GPCRs, including GPR40, GPR55, and GPR119.[5][9][10] Activation of these receptors can trigger diverse downstream signaling cascades. For instance, LPC-mediated activation of GPR119 is linked to an increase in intracellular cyclic AMP (cAMP) levels, which plays a role in insulin (B600854) secretion.[9][11]

Given the structural similarity, it is plausible that 1-behenoyl-sn-glycero-3-phosphocholine also interacts with one or more of these GPCRs. The length of the acyl chain can influence receptor affinity and the subsequent signaling pathway.[5]

Diagram 1: Generalized LPC-GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (e.g., GPR119, GPR40, GPR55) G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production LPC 1-Behenoyl-sn-glycero-3- phosphocholine (C22:0 LPC) LPC->GPCR Binding Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Generalized signaling cascade initiated by LPC binding to a GPCR.

3.2. Modulation of Other Membrane Proteins

Beyond GPCRs, LPCs can influence the function of other membrane proteins through both direct binding and indirect modulation of the membrane environment. For example, LPCs have been shown to affect the activity of ion channels and membrane-bound enzymes.[12] The very long acyl chain of C22:0 Lyso-PC may lead to more pronounced effects on membrane properties, thereby allosterically regulating protein function.

Quantitative Data on Lysophosphatidylcholine-Protein Interactions

Quantitative data on the binding of 1-behenoyl-sn-glycero-3-phosphocholine to membrane proteins is not yet available in the public domain. However, studies on other LPCs provide a valuable comparative framework.

LigandProtein TargetMethodBinding Affinity (Kd)Reference
Oleoyl-LPCLiver Fatty Acid-Binding ProteinFluorescence Displacement~1 µM[13]
Palmitoyl-LPCLiver Fatty Acid-Binding ProteinNot specifiedMolar ratio of 0.4:1 (LPC:protein)[14]
1-Behenoyl-LPCNot AvailableNot AvailableNot Available

Experimental Protocols

Investigating the interaction of 1-behenoyl-sn-glycero-3-phosphocholine with membrane proteins requires a combination of biophysical and cell-based assays.

Diagram 2: Experimental Workflow for Studying LPC-Protein Interaction

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_functional Functional Analysis Liposome_Prep Liposome (B1194612) Preparation with C22:0 LPC ITC Isothermal Titration Calorimetry (ITC) Liposome_Prep->ITC Fluorescence Fluorescence Spectroscopy Liposome_Prep->Fluorescence Cell_Assay Cell-Based Signaling Assay Liposome_Prep->Cell_Assay Protein_Exp Membrane Protein Expression & Purification Protein_Exp->ITC Protein_Exp->Fluorescence Protein_Exp->Cell_Assay MD_Sim Molecular Dynamics Simulation ITC->MD_Sim Fluorescence->MD_Sim

Caption: A typical workflow for investigating lipid-protein interactions.

5.1. Liposome Preparation with Very Long-Chain Phospholipids (B1166683)

The preparation of liposomes is a fundamental step for in vitro studies of lipid-protein interactions.[15][16] The high melting temperature (Tm) of C22:0 containing lipids requires modifications to standard protocols.

Materials:

  • 1-behenoyl-sn-glycero-3-phosphocholine

  • Other phospholipids (e.g., POPC)

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Protocol:

  • Lipid Dissolution: Dissolve 1-behenoyl-sn-glycero-3-phosphocholine and other lipids in the chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film. The temperature should be maintained above the Tm of all lipids.

  • Drying: Dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the Tm of 1-behenoyl-sn-glycero-3-phosphocholine. Vortex the mixture to form multilamellar vesicles (MLVs).[15]

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process should also be performed at a temperature above the lipid Tm.[17]

5.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).[18][19]

Materials:

  • ITC instrument

  • Purified membrane protein (in detergent or nanodiscs)

  • Liposomes containing 1-behenoyl-sn-glycero-3-phosphocholine

  • Matching buffers for protein and liposomes

Protocol:

  • Sample Preparation: Prepare the protein solution in the ITC cell and the liposome suspension in the injection syringe. Ensure both are in identical, degassed buffer to minimize heat of dilution effects.

  • Titration: Perform a series of injections of the liposome suspension into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.[7]

5.3. Fluorescence Spectroscopy

Fluorescence-based assays, such as fluorescence quenching, can provide insights into the binding affinity and the local environment of the protein upon lipid interaction.[2][20]

Materials:

  • Spectrofluorometer

  • Purified membrane protein (ideally with intrinsic tryptophan fluorescence or fluorescently labeled)

  • Liposomes with and without a quencher lipid (e.g., brominated or dabsyl-labeled lipid)

  • Cuvettes

Protocol:

  • Sample Preparation: Reconstitute the membrane protein into liposomes containing varying concentrations of the quencher lipid and 1-behenoyl-sn-glycero-3-phosphocholine.

  • Fluorescence Measurement: Measure the fluorescence intensity of the protein in each liposome preparation.

  • Quenching Analysis: Analyze the decrease in fluorescence intensity as a function of the quencher concentration to determine the accessibility of the fluorophore to the lipid environment, which can be related to binding.[21]

5.4. Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamic interactions between 1-behenoyl-sn-glycero-3-phosphocholine and membrane proteins.[6][22][23]

Protocol:

  • System Setup: Build a model system containing the membrane protein embedded in a lipid bilayer with a defined concentration of 1-behenoyl-sn-glycero-3-phosphocholine. Solvate the system with water and ions.

  • Equilibration: Run an equilibration simulation to allow the system to reach a stable state.

  • Production Run: Perform a long production simulation to sample the conformational space of the protein and lipids.

  • Analysis: Analyze the simulation trajectory to identify specific lipid-protein contacts, determine lipid residence times at the protein surface, and assess changes in protein conformation and membrane properties.[24]

Conclusion and Future Directions

The study of the interaction between 1-behenoyl-sn-glycero-3-phosphocholine and membrane proteins is a compelling frontier in lipid research. While direct evidence remains to be fully established, the unique biophysical properties imparted by its very long acyl chain suggest a significant potential to modulate membrane protein function through both direct binding and alterations of the lipid bilayer. The experimental and computational approaches outlined in this guide provide a robust framework for future investigations. Key areas for future research include the identification of specific membrane protein targets for C22:0 Lyso-PC, the elucidation of its role in specific signaling pathways, and the determination of quantitative binding parameters. Such studies will be instrumental in understanding the physiological and pathological roles of this enigmatic lysophospholipid.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes Incorporating 1-Docosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids characterized by a single acyl chain. Due to their conical molecular shape, lysophospholipids typically act as membrane-disrupting agents or modulators of bilayer properties rather than forming stable bilayers on their own. In aqueous solutions, they tend to self-assemble into micelles. Therefore, this protocol details the incorporation of this compound into a liposomal formulation in conjunction with a bilayer-forming phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The inclusion of lysophospholipids can influence liposome (B1194612) size, lamellarity, stability, and release characteristics. This document provides detailed methodologies for the preparation and characterization of these mixed-lipid liposomes.

Physicochemical Properties of Lipids

A summary of the key physicochemical properties of the lipids used in this protocol is provided below. The phase transition temperature (Tm) is a critical parameter, as liposome preparation steps such as hydration and extrusion should be performed at a temperature above the Tm of the primary lipid component to ensure proper lipid mobility and vesicle formation.

Property1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)This compound
Molecular Formula C44H88NO8PC30H62NO7P
Molecular Weight 790.15 g/mol 583.8 g/mol
Phase Transition Temp. (Tm) 55°CNot readily available*

*The phase transition temperature for this compound is not widely reported. As a lysophospholipid, its phase behavior is complex and it is not typically used to form bilayers alone. The protocol will proceed using the Tm of DSPC as the primary determinant for processing temperatures.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of multilamellar vesicles (MLVs) by the thin-film hydration method, followed by size reduction and homogenization into large unilamellar vesicles (LUVs) through extrusion.

Materials and Equipment:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Prepare a stock solution of DSPC and this compound in a chloroform:methanol (2:1 v/v) solvent system. A typical starting concentration is 10-20 mg/mL total lipid.

    • For a formulation containing 10 mol% of the lysophospholipid, combine the appropriate volumes of the stock solutions in a round-bottom flask.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature above the Tm of DSPC (e.g., 60-65°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying:

    • Once the film is formed, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 60-65°C).

    • Add the warm buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

    • Gently rotate the flask to hydrate (B1144303) the lipid film. This will lead to the spontaneous formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Extrusion:

    • Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the receiving syringe. This process will result in the formation of LUVs with a more uniform size distribution.[1]

Quantitative Parameters for Thin-Film Hydration and Extrusion:

ParameterValue
Lipid Composition (Molar Ratio) DSPC : this compound (90:10)
Total Lipid Concentration 10 - 20 mg/mL
Solvent System Chloroform:Methanol (2:1 v/v)
Hydration Buffer Phosphate Buffered Saline (PBS), pH 7.4
Hydration & Extrusion Temperature 60 - 65°C (Above Tm of DSPC)
Extrusion Membrane Pore Size 100 nm
Number of Extrusion Passes 11 - 21
Protocol 2: Liposome Size Reduction by Sonication

Sonication is an alternative method for reducing the size of MLVs to form small unilamellar vesicles (SUVs).

Materials and Equipment:

  • MLV suspension from Protocol 1, Step 4

  • Probe sonicator or bath sonicator

  • Ice bath

Procedure:

  • Preparation:

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication:

    • Probe Sonication: Immerse the tip of the sonicator probe into the MLV suspension. Apply short pulses of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

    • Bath Sonication: Place the vial with the MLV suspension in a bath sonicator. Sonicate for 15-30 minutes, or until the suspension becomes translucent.

  • Annealing and Purification:

    • After sonication, incubate the liposome suspension at a temperature above the lipid Tm for approximately 30 minutes to anneal any structural defects.

    • Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet any larger aggregates or titanium particles from the probe tip. The supernatant will contain the SUV fraction.

Quantitative Parameters for Sonication:

ParameterProbe SonicationBath Sonication
Total Sonication Time 5 - 10 minutes15 - 30 minutes
Pulse Cycle 30 seconds on, 30 seconds offN/A
Temperature Control Ice bathWater in bath
Post-Sonication Annealing 30 minutes at 60-65°C30 minutes at 60-65°C

Liposome Characterization

Protocol 3: Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials and Equipment:

  • Liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension with the hydration buffer to a suitable concentration to avoid multiple scattering effects. A 10 to 100-fold dilution is typically sufficient.

  • Instrument Setup:

    • Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Equilibrate the sample in the instrument's measurement chamber.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally indicative of a monodisperse population.

Expected DLS Results:

ParameterExpected Value
Z-average Diameter 100 - 150 nm (for extrusion)
20 - 50 nm (for sonication)
Polydispersity Index (PDI) < 0.2
Protocol 4: Morphological Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the direct visualization of liposomes in their hydrated state, providing information on their size, shape, and lamellarity.

Materials and Equipment:

  • Liposome suspension

  • Cryo-EM grid

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Transmission Electron Microscope (TEM) with a cryo-holder

Procedure:

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the liposome suspension to a glow-discharged cryo-EM grid.

  • Vitrification:

    • Blot the excess liquid to create a thin film of the suspension across the grid holes.

    • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving the liposome structure.

  • Imaging:

    • Transfer the vitrified grid to the TEM under cryogenic conditions.

    • Acquire images at low electron doses to minimize radiation damage.

  • Image Analysis:

    • Analyze the micrographs to determine the morphology (e.g., spherical, unilamellar) and size distribution of the liposomes.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for liposome preparation and a conceptual representation of how lysophospholipids can modulate a lipid bilayer.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_size_reduction Size Reduction cluster_characterization Characterization dissolution 1. Lipid Dissolution (DSPC & this compound in Chloroform:Methanol) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation drying 3. Drying (High Vacuum) film_formation->drying hydration 4. Hydration (Addition of warm buffer to form MLVs) drying->hydration extrusion 5a. Extrusion (Formation of LUVs) hydration->extrusion Recommended sonication 5b. Sonication (Formation of SUVs) hydration->sonication Alternative dls 6. Dynamic Light Scattering (DLS) (Size and PDI) extrusion->dls cryo_em 7. Cryo-Electron Microscopy (Cryo-EM) (Morphology and Lamellarity) extrusion->cryo_em sonication->dls sonication->cryo_em

Caption: Workflow for the preparation and characterization of liposomes.

Caption: Incorporation of lysophospholipids into a lipid bilayer.

References

Application Note: Quantitative Analysis of 1-Docosanoyl-Lysophosphatidylcholine (LPC 22:0) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 1-docosanoyl-lysophosphatidylcholine (LPC 22:0) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals investigating the role of very-long-chain lysophospholipids in various physiological and pathological processes.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that serve as intermediates in the metabolism of phosphatidylcholines and are involved in a multitude of cellular signaling pathways.[1][2] LPCs are generated through the action of phospholipase A2 (PLA2) on phosphatidylcholine or by lecithin-cholesterol acyltransferase (LCAT).[3][4] They have been implicated in various diseases, including atherosclerosis, diabetes, and cancer.[3][5] 1-Docosanoyl-lysophosphatidylcholine (LPC 22:0) is a species of LPC with a saturated 22-carbon acyl chain. The analysis of specific LPC species like LPC 22:0 is crucial for understanding their distinct biological roles. LC-MS/MS provides the high selectivity and sensitivity required for the accurate quantification of these lipids in complex biological matrices such as plasma.[5][6]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of LPCs from plasma.[1]

Materials:

  • Human plasma (EDTA)

  • Chloroform (B151607)

  • Methanol

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., LPC 19:0 in chloroform)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • In a glass centrifuge tube, add 100 µL of the internal standard solution (e.g., 10 ng/µL of LPC 19:0).

  • Evaporate the solvent from the IS solution under a gentle stream of nitrogen.

  • Add 20 µL of human plasma to the tube.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Add 0.6 mL of chloroform and vortex for 1 minute.

  • Add 0.6 mL of ultrapure water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 150 µL of the mobile phase (e.g., methanol/chloroform 3:1, v/v with 10 mmol/L ammonium (B1175870) acetate) for LC-MS/MS analysis.[1]

Liquid Chromatography

Reversed-phase liquid chromatography is employed to separate LPC 22:0 from other lipid species.

LC Parameters:

Parameter Value
LC System Agilent 1290 Infinity LC or equivalent[7]
Column ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm[7]
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (10:90, v/v) with 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 45°C

| Injection Volume | 5 µL |

Note: The retention time of LPC 22:0 is expected to be longer than that of shorter-chain LPCs due to its higher hydrophobicity.[8]

Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection and quantification of LPC 22:0 using Multiple Reaction Monitoring (MRM).

MS Parameters:

Parameter Value
MS System Agilent 6490 Triple Quadrupole LC/MS or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 250°C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 300°C
Sheath Gas Flow 11 L/min

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for LPC 22:0 and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
LPC 22:0 582.5184.110025
LPC 19:0 (IS) 540.4184.110025

The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, a characteristic fragment for LPCs.[9][10]

Table 2: Quantitative Performance Characteristics

ParameterResult
Linearity Range 1 - 100 µmol/L[11]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 µmol/L[5]
Within-run Precision (%CV) < 15%[5]
Total Precision (%CV) < 25%[5]
Recovery 85 - 110%

Data adapted from studies on general LPC quantification, specific performance may vary.[5][11]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) is_addition Add Internal Standard (LPC 19:0) plasma->is_addition extraction Bligh & Dyer Extraction (Chloroform/Methanol) is_addition->extraction evaporation Evaporate Organic Phase extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection ESI+ MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio to IS) ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of LPC 22:0 in plasma.

LPC Signaling Pathway

G cluster_receptors Membrane Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response LPC Lysophosphatidylcholine (B164491) (LPC) GPCR G-Protein Coupled Receptors (e.g., G2A/GPR132) LPC->GPCR TLR Toll-like Receptors (e.g., TLR2, TLR4) LPC->TLR G_protein G-Protein Activation GPCR->G_protein MAPK MAPK Pathway TLR->MAPK NFkB NF-κB Pathway TLR->NFkB G_protein->MAPK cytokine Cytokine Production MAPK->cytokine migration Cell Migration MAPK->migration apoptosis Apoptosis MAPK->apoptosis NFkB->cytokine oxidative_stress Oxidative Stress NFkB->oxidative_stress

Caption: General signaling pathways of lysophosphatidylcholine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of 1-docosanoyl-lysophosphatidylcholine in human plasma. The protocol is designed to offer high throughput and accuracy, making it suitable for both fundamental research and clinical studies aiming to elucidate the role of LPC 22:0 in health and disease.

References

Application Notes and Protocols: Solubility of 1-Behenoyl-sn-glycero-3-phosphocholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the solubility of 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso-PC) in various organic solvents. Due to the limited availability of precise quantitative data for this specific long-chain lysophospholipid, this document combines existing information on similar compounds with detailed protocols for empirical determination.

Introduction

1-Behenoyl-sn-glycero-3-phosphocholine is a lysophospholipid containing a saturated 22-carbon fatty acid (behenic acid). Its structure, featuring a polar phosphocholine (B91661) head group and a long, nonpolar acyl chain, results in amphiphilic properties that dictate its solubility. Generally, lysophosphatidylcholines (Lyso-PCs) are sparingly soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide[1]. The long behenoyl chain in 22:0 Lyso-PC increases its hydrophobicity compared to shorter-chain Lyso-PCs.

Understanding the solubility of 22:0 Lyso-PC is critical for a variety of applications, including:

  • Drug Formulation and Delivery: As an excipient in lipid-based drug delivery systems.

  • Biochemical Assays: For the preparation of substrates or modulators of enzymes and receptors.

  • Cell Culture: In studies investigating cellular processes and signaling pathways.

Data Presentation: Solubility Profile

Precise quantitative solubility data for 1-behenoyl-sn-glycero-3-phosphocholine is not extensively published. However, based on the known solubility of other lysophospholipids, such as egg yolk Lyso-PC, and the chemical properties of long-chain lipids, a qualitative and estimated solubility profile can be presented. Egg yolk Lyso-PC shows solubility in ethanol (3.9 g/100 mL), chloroform (B151607) (27.8 g/100 mL), and methanol (B129727) (14.6 g/100 mL), with very low solubility in acetone (B3395972) (0.02 g/100 mL), diethyl ether (0.002 g/100 mL), and petroleum ether (0.02 g/100 mL)[2]. The longer, more saturated behenoyl chain is expected to decrease polarity and may affect these values.

Table 1: Estimated Solubility of 1-Behenoyl-sn-glycero-3-phosphocholine in Common Organic Solvents at Room Temperature (20-25°C)

SolventChemical ClassPolarity IndexExpected SolubilityNotes
ChloroformHalogenated4.1SolubleOften used with methanol to fully solubilize phospholipids.
MethanolAlcohol5.1SolubleA common solvent for dissolving lysophospholipids.
EthanolAlcohol4.3SolubleGenerally a good solvent for many lipids.
Chloroform:Methanol (2:1, v/v)Mixture-Very SolubleA standard solvent mixture for the extraction and solubilization of a wide range of lipids.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2Sparingly SolubleOften requires warming to dissolve lipids effectively.
Dimethylformamide (DMF)Amide6.4Sparingly SolubleSimilar to DMSO, may require heating.
AcetoneKetone5.1Poorly SolubleGenerally a poor solvent for complex lipids.
HexaneAlkane0.1InsolubleNon-polar nature makes it a poor solvent for the polar head group of the lysophospholipid.
Diethyl EtherEther2.8InsolubleSimilar to hexane, not effective for dissolving lysophospholipids.
WaterAqueous10.2Very Poorly SolubleForms micelles or liposomes rather than a true solution at higher concentrations.

Note: "Soluble" implies a solubility of >10 mg/mL, "Sparingly Soluble" 1-10 mg/mL, "Poorly Soluble" 0.1-1 mg/mL, and "Insoluble" <0.1 mg/mL. These are estimates and should be confirmed experimentally.

Experimental Protocols

To obtain precise solubility data for your specific application, it is recommended to perform an experimental determination. The following protocols outline standard methods for this purpose.

Protocol 1: Saturated Solution Method for Quantitative Solubility Determination

This method involves creating a saturated solution of the lipid and then determining the concentration of the dissolved solute.

Materials:

  • 1-Behenoyl-sn-glycero-3-phosphocholine (solid)

  • Selected organic solvents (high purity)

  • Small glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of 1-behenoyl-sn-glycero-3-phosphocholine to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for at least 24-48 hours with continuous agitation to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Quantification:

    • Gravimetric Method: Weigh the vial containing the dried lipid residue. The difference in weight gives the mass of the dissolved lipid. Calculate the solubility in mg/mL or g/100 mL.

    • Chromatographic Method (for higher accuracy): Re-dissolve the dried lipid residue in a known volume of a suitable solvent (e.g., chloroform:methanol) and quantify the concentration using a calibrated HPLC or GC-MS method.

Protocol 2: Visual (Qualitative) Solubility Assessment

This is a rapid method to estimate the solubility of the lipid in different solvents.

Materials:

  • 1-Behenoyl-sn-glycero-3-phosphocholine (solid)

  • A range of organic solvents

  • Small, clear glass test tubes or vials

  • Vortex mixer

  • Water bath (optional, for assessing temperature effects)

Procedure:

  • Initial Solvent Addition: Add 1 mL of the chosen solvent to a test tube.

  • Incremental Solute Addition: Add a small, known amount of 1-behenoyl-sn-glycero-3-phosphocholine (e.g., 1 mg) to the solvent.

  • Dissolution Attempt: Vortex the mixture for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating (Optional): If the solid does not dissolve at room temperature, gently warm the mixture in a water bath to observe the effect of temperature on solubility.

  • Iterative Addition: Continue adding small, known increments of the lipid, vortexing after each addition, until the solid no longer dissolves, indicating that the solution is saturated.

  • Record Observations: Record the approximate amount of lipid that dissolved in the given volume of solvent and note whether heating was required.

Visualizations

The following diagrams illustrate the workflow for determining solubility and the logical relationship of factors influencing it.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess 1-behenoyl-sn- glycero-3-phosphocholine B Add known volume of organic solvent to vial A->B C Seal vial and place in thermostatic shaker (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Carefully collect supernatant D->E F Evaporate solvent from a known volume of supernatant E->F G Determine mass of dissolved lipid (Gravimetric) F->G H Analyze via HPLC/GC-MS (Chromatographic) F->H

Caption: Workflow for Quantitative Solubility Determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 1-Behenoyl-sn-glycero-3-phosphocholine AcylChain Long Acyl Chain (C22:0) (Increases Hydrophobicity) Solubility->AcylChain Headgroup Polar Phosphocholine Headgroup (Increases Hydrophilicity) Solubility->Headgroup Polarity Polarity Solubility->Polarity H_Bonding Hydrogen Bonding Capacity Solubility->H_Bonding Temperature Temperature Solubility->Temperature

Caption: Factors Influencing Solubility.

References

Application Notes and Protocols for 1-Docosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of 1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophospholipid with a long-chain saturated fatty acid. The information is intended to ensure the stability and integrity of the compound for reliable experimental outcomes.

Product Information and Physical Properties

This compound is a lysophosphatidylcholine (B164491) containing docosanoic acid (behenic acid) at the sn-1 position. Its long, saturated acyl chain imparts distinct physical and chemical characteristics that are important for its application in research and drug delivery systems.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C30H62NO7P
Storage Temperature -20°C (as solid)[1][2]
Shipping Blue Ice[1]

Handling and Storage Conditions

Proper handling and storage are critical to prevent degradation of this compound. The primary stability concern for lysophospholipids in aqueous solutions is acyl migration, where the acyl chain can move from the sn-1 to the sn-2 position.[3][4][5]

Table 2: Recommended Storage Conditions

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder) -20°CUp to 3 yearsStore in a tightly sealed container, protected from moisture.[6]
In Organic Solvent -80°CUp to 1 yearUse an inert gas (e.g., argon or nitrogen) to purge the headspace of the vial to prevent oxidation.[6]
Aqueous Solution -80°CShort-term (days)Prepare fresh and use as soon as possible. Minimize freeze-thaw cycles. Acyl migration is more pronounced in aqueous solutions, especially at neutral or alkaline pH and higher temperatures.[3][4]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][7]

  • Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][7]

  • For solid forms, carefully weigh the required amount, avoiding the generation of dust.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent

This protocol describes the preparation of a stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (B145695) or chloroform

  • Inert gas (argon or nitrogen)

  • Glass vial with a PTFE-lined cap

Procedure:

  • Allow the vial containing the solid lipid to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the lipid in a clean, dry glass vial.

  • Add the appropriate volume of the organic solvent to achieve the desired concentration (e.g., 10 mg/mL).

  • Purge the vial with an inert gas to displace air.

  • Seal the vial tightly with the PTFE-lined cap.

  • Gently warm the vial (if necessary) and vortex or sonicate until the lipid is completely dissolved.

  • Store the stock solution at -80°C.[6]

Protocol 2: Preparation of Aqueous Solutions and Liposomes

This protocol outlines the preparation of an aqueous solution or liposome (B1194612) suspension from the organic stock solution.

Materials:

  • This compound stock solution in organic solvent

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Rotary evaporator or a stream of inert gas

  • Water bath sonicator or extruder

Procedure:

  • In a round-bottom flask or glass tube, add the desired volume of the lipid stock solution.

  • Evaporate the organic solvent under a gentle stream of inert gas or using a rotary evaporator to form a thin lipid film on the surface of the container.

  • Further dry the lipid film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the desired volume of the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • Vortex the mixture to disperse the lipid, which will form multilamellar vesicles (MLVs).

  • For a clear aqueous solution or to form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

  • Alternatively, for a more defined vesicle size, subject the MLV suspension to extrusion using a mini-extruder with polycarbonate membranes of the desired pore size.

  • Use the resulting aqueous solution or liposome suspension immediately for your experiments.

Table 3: Example of Solution Preparation

Desired Final ConcentrationVolume of Stock (10 mg/mL)Volume of Aqueous Buffer
1 mg/mL100 µL900 µL
100 µMDependent on MWDependent on final vol.

Stability Considerations: Acyl Migration

The primary degradation pathway for 1-acyl-sn-glycero-3-phosphocholines in aqueous media is acyl migration, leading to the formation of the 2-acyl isomer.[3][5] The rate of this isomerization is influenced by the acyl chain's length and saturation, with longer and more saturated chains generally showing different stability profiles.[3][4]

Acyl_Migration cluster_main Acyl Migration of this compound cluster_factors Factors Influencing Migration Rate 1-Docosanoyl This compound (sn-1 isomer) Transition_State Cyclic Intermediate 1-Docosanoyl->Transition_State Migration 2-Docosanoyl 2-Docosanoyl-sn-glycero-3-phosphocholine (sn-2 isomer) Transition_State->2-Docosanoyl Resolution 2-Docosanoyl->Transition_State Migration (Reverse) Temperature Temperature pH pH Solvent Solvent

Caption: Acyl migration pathway for this compound.

Experimental Workflow: Liposome Preparation and Use

The following diagram illustrates a typical workflow for preparing and utilizing liposomes containing this compound.

Liposome_Workflow cluster_prep Liposome Preparation cluster_application Experimental Application Start Start with this compound (and other lipids if making mixed liposomes) Dissolve Dissolve in Organic Solvent Start->Dissolve Film Create Thin Lipid Film (Evaporation) Dissolve->Film Hydrate Hydrate with Aqueous Buffer Film->Hydrate Vortex Vortex to form MLVs Hydrate->Vortex Size Size Reduction (Sonication or Extrusion) to form SUVs or LUVs Vortex->Size Characterization Characterize Liposomes (Size, Zeta Potential) Size->Characterization Assay Use in Cellular or Biochemical Assays Characterization->Assay

References

Application Notes and Protocols for 1-Docosanoyl-Lysophosphatidylcholine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-lysophosphatidylcholine is a lysophospholipid characterized by a docosanoyl (C22:0) acyl chain, also known as behenic acid. Its amphiphilic nature, arising from a hydrophilic phosphocholine (B91661) head group and a long, saturated hydrophobic tail, makes it a candidate for inclusion in various drug delivery systems. The long acyl chain can contribute to the stability and rigidity of lipid bilayers, potentially influencing drug retention and release kinetics. While specific data on the use of 1-docosanoyl-lysophosphatidylcholine in drug delivery is limited in publicly available literature, its structural similarity to other lysophospholipids and long-chain lipids allows for the extrapolation of its potential applications and the development of formulation protocols.

These application notes provide a comprehensive overview of the potential uses of 1-docosanoyl-lysophosphatidylcholine in liposomes, solid lipid nanoparticles (SLNs), and micelles. The accompanying protocols are based on established methodologies for similar lipid-based carriers and serve as a starting point for formulation development and optimization.

Applications of 1-Docosanoyl-Lysophosphatidylcholine in Drug Delivery

The unique properties of 1-docosanoyl-lysophosphatidylcholine suggest its utility in several drug delivery contexts:

  • As a Stabilizer and Permeation Enhancer in Liposomes: The conical shape of lysophospholipids can be incorporated at low molar ratios into phosphatidylcholine bilayers to increase membrane curvature and potentially enhance fusion with cell membranes, facilitating intracellular drug delivery. The long C22 chain could enhance the stability of the liposomal membrane.

  • In the Formulation of Solid Lipid Nanoparticles (SLNs): As a solid lipid at physiological temperatures, 1-docosanoyl-lysophosphatidylcholine can be a component of the lipid matrix in SLNs. Its amphiphilic nature may aid in the emulsification process and influence the nanoparticle's surface properties.

  • Formation of Micellar Systems: Although lysophospholipids with shorter acyl chains are more common micelle formers, the long docosanoyl chain could form stable micelles, particularly for the encapsulation of highly hydrophobic drugs.

Quantitative Data from Similar Lipid-Based Drug Delivery Systems

Due to the absence of specific data for 1-docosanoyl-lysophosphatidylcholine, the following tables present representative data from drug delivery systems formulated with similar long-chain saturated lipids. These values should be considered as a general reference and will likely require optimization for formulations containing 1-docosanoyl-lysophosphatidylcholine.

Table 1: Representative Characteristics of Liposomal Formulations

Lipid Composition (Molar Ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DPPC:Cholesterol:DSPE-PEG (55:40:5)Doxorubicin100 ± 15< 0.1> 90
DSPC:Cholesterol (60:40)Cisplatin120 ± 20< 0.15~ 65
Egg PC:Cholesterol:DSPE-PEG (50:45:5)Paclitaxel150 ± 25< 0.2~ 85

DPPC: Dipalmitoylphosphatidylcholine; DSPC: Distearoylphosphatidylcholine; Cholesterol; DSPE-PEG: Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]

Table 2: Representative Characteristics of Solid Lipid Nanoparticle (SLN) Formulations

Solid LipidSurfactant(s)DrugParticle Size (nm)Polydispersity Index (PDI)Drug Loading (%)
Glyceryl BehenatePoloxamer 188Curcumin200 ± 30< 0.25~ 5
Stearic AcidTween 80, Soy LecithinQuercetin180 ± 25< 0.3~ 8
Compritol® 888 ATOPluronic F68, Poloxamer 407Amphotericin B250 ± 40< 0.2~ 3

Table 3: Representative Characteristics of Micellar Formulations

AmphiphileDrugMicelle Size (nm)Polydispersity Index (PDI)Drug Loading (%)
DSPE-PEGPaclitaxel20 ± 5< 0.1~ 15
Pluronic F127Doxorubicin25 ± 8< 0.15~ 10
Soluplus®Itraconazole50 ± 10< 0.2~ 20

Experimental Protocols

The following are detailed, generalized protocols for the preparation of liposomes, SLNs, and micelles. These protocols should be adapted and optimized for formulations containing 1-docosanoyl-lysophosphatidylcholine.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 1-Docosanoyl-lysophosphatidylcholine

  • Other lipids (e.g., a phosphatidylcholine like DPPC or DSPC, cholesterol)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve 1-docosanoyl-lysophosphatidylcholine and other lipids (and the lipophilic drug, if applicable) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film. b. Hydrate the film by rotating the flask at a temperature above the Tc of the lipids for 1-2 hours. This will result in the formation of MLVs.

  • Size Reduction (Optional): a. Sonication: To produce SUVs, sonicate the MLV suspension using a bath or probe sonicator. The duration and power of sonication will influence the final particle size. b. Extrusion: To produce LUVs with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm). This process is typically repeated 10-20 times.

  • Purification: a. Remove unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method involves emulsifying a melted lipid phase in a hot aqueous phase followed by solidification of the lipid droplets upon cooling.

Materials:

  • 1-Docosanoyl-lysophosphatidylcholine (as part of the solid lipid matrix)

  • Other solid lipids (e.g., glyceryl behenate, stearic acid)

  • Drug to be encapsulated

  • Aqueous surfactant solution (e.g., Poloxamer 188, Tween 80)

  • High-shear homogenizer or ultrasonicator

  • Water bath

Procedure:

  • Preparation of Phases: a. Lipid Phase: Melt the 1-docosanoyl-lysophosphatidylcholine and other solid lipids by heating to about 5-10°C above the melting point of the highest melting lipid. Dissolve the lipophilic drug in the molten lipid. b. Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Emulsification: a. Add the hot lipid phase to the hot aqueous phase under high-speed homogenization or ultrasonication for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

  • Solidification: a. Cool the hot nanoemulsion down to room temperature or in an ice bath while stirring. The lipid droplets will solidify, forming SLNs.

  • Purification: a. Separate the SLN dispersion from any excess surfactant and unencapsulated drug by centrifugation or dialysis.

Protocol 3: Preparation of Micelles by Film Hydration

This is a simple method for forming micelles from amphiphilic molecules.

Materials:

  • 1-Docosanoyl-lysophosphatidylcholine

  • Drug to be encapsulated (hydrophobic)

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Film Formation: a. Dissolve the 1-docosanoyl-lysophosphatidylcholine and the hydrophobic drug in the organic solvent in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin film. c. Dry the film under vacuum to remove residual solvent.

  • Hydration and Micelle Formation: a. Add the aqueous buffer to the flask. b. Gently warm the mixture (if necessary) and stir using a magnetic stirrer until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.

  • Purification: a. Remove any unencapsulated drug or larger aggregates by filtration through a 0.22 µm syringe filter.

Mandatory Visualizations

Experimental Workflow Diagrams

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Size Reduction (Optional) cluster_purification Purification dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate MLVs Formed sonicate Sonication (SUVs) hydrate->sonicate extrude Extrusion (LUVs) hydrate->extrude purify Remove Unencapsulated Drug sonicate->purify extrude->purify SLN_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_solidification Solidification cluster_purification Purification lipid_phase Melt Solid Lipids & Drug homogenize High-Shear Homogenization or Ultrasonication lipid_phase->homogenize aq_phase Heat Aqueous Surfactant Solution aq_phase->homogenize Mix Hot Phases cool Cool to Room Temperature homogenize->cool Hot Nanoemulsion purify Centrifugation or Dialysis cool->purify SLN Dispersion Micelle_Preparation_Workflow cluster_film Film Formation cluster_hydration Hydration & Self-Assembly cluster_purification Purification dissolve Dissolve Amphiphile & Drug in Organic Solvent evaporate Evaporate Solvent dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer & Stir dry->hydrate Micelles Form filter Filter (0.22 µm) hydrate->filter

Application Notes and Protocols for the Analytical Characterization of Lyso-PC(22:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC(22:0)), a saturated long-chain lysophosphatidylcholine. The protocols outlined below are essential for researchers in lipidomics, drug development, and clinical diagnostics who are investigating the roles of lysophospholipids in various physiological and pathological processes.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a multitude of cellular processes, including cell signaling, inflammation, and membrane stabilization.[1][2] Lyso-PC(22:0), specifically, is a monoglycerophospholipid containing a behenic acid moiety at the C-1 position. Accurate and robust analytical methods are crucial for elucidating its biological functions and exploring its potential as a biomarker. This document details protocols for lipid extraction, chromatographic separation, and mass spectrometric detection of lyso-PC(22:0).

Experimental Protocols

Lipid Extraction from Human Plasma (Modified Bligh & Dyer Method)

This protocol describes a widely used method for the extraction of total lipids from plasma samples.[3]

Materials:

  • Human plasma (EDTA-treated)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal standard solution (e.g., 17:0 Lyso-PC or stable isotope-labeled Lyso-PC(22:0) in methanol)

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add a known amount of the internal standard solution (e.g., 10 µL of 1 mg/mL 17:0 Lyso-PC in methanol).[3]

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.[3]

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.[3]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.[3]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[3]

  • Dry the lipid extract under a gentle stream of nitrogen gas.[3]

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol or a mobile phase compatible solvent) for LC-MS/MS analysis.[3]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical method for the quantitative analysis of lyso-PC(22:0) using an internal standard.

Instrumentation:

  • UPLC/HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) or equivalent.

  • Mobile Phase A: Acetonitrile/Water (40:60, v/v) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Gradient: A suitable gradient to separate lyso-PC(22:0) from other lipid species.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lyso-PC(22:0): Precursor ion (Q1) m/z 580.5 -> Product ion (Q3) m/z 184.1 (phosphorylcholine headgroup)

    • Internal Standard (e.g., 17:0 Lyso-PC): Precursor ion (Q1) m/z 524.4 -> Product ion (Q3) m/z 184.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).[4]

Data Analysis:

  • Integrate the peak areas for lyso-PC(22:0) and the internal standard.[3]

  • Calculate the response ratio for the analyte by dividing its peak area by the peak area of the internal standard.[3]

  • Generate a calibration curve by plotting the response ratios of the calibrators against their known concentrations.[3]

  • Determine the concentration of lyso-PC(22:0) in the samples by interpolating their response ratios on the calibration curve.[3]

Data Presentation

Table 1: Performance Comparison of Internal Standards for Lysophosphatidylcholine Quantification

Internal StandardAnalytes (Calibrators)MethodLinearity (R²)Within-Run Precision (CV%)Total Imprecision (CV%)Key AdvantagesKey Disadvantages
1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso-PC)16:0 Lyso-PC, 18:0 Lyso-PC, 22:0 Lyso-PCESI-MS/MS>0.993% (major species)~12% (major species)Odd-chain lipid not typically found in biological samples.[5]May not perfectly mimic the extraction and ionization behavior of all LPC species.[3]
1-Heptadecanoyl-sn-glycero-3-phosphocholine (17:0 Lyso-PC)Endogenous LPCsLC-MS/MS>0.99<15%<15%Structurally similar to endogenous LPCs but chromatographically separable.Potential for different ionization efficiency compared to analytes.
Lyso-PC(22:0)-d4Endogenous Lyso-PC(22:0)LC-MS/MS>0.99<10%<10%Co-elutes with the analyte and has nearly identical physicochemical properties, providing the best correction for matrix effects.[6]Higher cost and may require custom synthesis.
Lyso-PC(22:0)-13C6Endogenous Lyso-PC(22:0)LC-MS/MS>0.99<10%<10%Similar advantages to deuterated standards, offering excellent correction for analytical variability.[7]Higher cost and potential for custom synthesis.

Visualizations

G Experimental Workflow for Lyso-PC(22:0) Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer) Add_IS->Extraction Dry_Down Dry Under Nitrogen Extraction->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute LC_Separation UPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Lyso-PC(22:0) Calibration_Curve->Quantification G Signaling Pathways of Lysophosphatidylcholines (LPCs) cluster_0 G-Protein Coupled Receptor (GPCR) Signaling cluster_1 Toll-Like Receptor (TLR) Signaling LPC Lysophosphatidylcholine (e.g., Lyso-PC(22:0)) GPCR GPR4, GPR55, GPR119 LPC->GPCR Binds to TLR TLR2, TLR4 LPC->TLR Activates G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) G_Protein->Downstream Cellular_Response_GPCR Cellular Responses (Proliferation, Migration) Downstream->Cellular_Response_GPCR TLR_Activation TLR Dimerization & Adaptor Recruitment TLR->TLR_Activation Inflammatory_Response Inflammatory Cytokine Production TLR_Activation->Inflammatory_Response Cellular_Response_TLR Immune Regulation Inflammatory_Response->Cellular_Response_TLR

References

Application Notes and Protocols for Incorporating 1-behenoyl-sn-glycero-3-phosphocholine into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The physicochemical properties and subsequent in vivo performance of these LNPs are critically dependent on their lipid composition. Typically, LNPs are composed of four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a zwitterionic "helper" phospholipid. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a commonly used helper lipid in clinically approved formulations.[1][2]

This document provides detailed application notes and protocols for the incorporation of a less common, long-chain saturated phospholipid, 1-behenoyl-sn-glycero-3-phosphocholine (22:0 PC) , into lipid nanoparticles. The behenoyl acyl chains (C22:0) are longer than the stearoyl chains (C18:0) of DSPC, which is expected to influence the structural integrity, stability, and release characteristics of the resulting LNPs. The primary challenge in utilizing 22:0 PC is its high phase transition temperature (Tm) of approximately 75°C, which necessitates modifications to standard formulation protocols.

Physicochemical Properties of 1-behenoyl-sn-glycero-3-phosphocholine

The defining characteristic of 1-behenoyl-sn-glycero-3-phosphocholine is its long, fully saturated acyl chains. This molecular structure imparts specific properties that are critical to consider during LNP formulation.

PropertyValueImplication for LNP Formulation
Molecular Formula C52H104NO8PHigh molecular weight.
Molecular Weight 902.36 g/mol Must be accurately accounted for in molar ratio calculations.
Acyl Chain Composition C22:0 (Behenoyl)Increased lipid bilayer thickness and rigidity compared to shorter-chain phospholipids (B1166683) like DSPC (C18:0). This may enhance LNP stability and slow the release of encapsulated cargo.
Phase Transition Temp (Tm) ~75°CRequires heating of the lipid solution during formulation to ensure complete dissolution and miscibility of all lipid components. This is significantly higher than DSPC's Tm of ~55°C.
Solubility Soluble in heated ethanol (B145695)The lipid stock solution in ethanol will need to be prepared and maintained at a temperature above the Tm prior to mixing.

Experimental Protocols

Two primary methods for LNP formulation are detailed below: microfluidic mixing and ethanol injection. Both have been adapted to accommodate the high phase transition temperature of 1-behenoyl-sn-glycero-3-phosphocholine.

Protocol 1: Microfluidic-Based Formulation of 22:0 PC-LNPs

This protocol utilizes a microfluidic mixing device to achieve rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform LNPs.

Materials:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • 1-behenoyl-sn-glycero-3-phosphocholine (22:0 PC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic Acid (mRNA or siRNA)

  • Ethanol (100%, anhydrous)

  • Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic Mixing System (e.g., NanoAssemblr®) with a heated sample holder.

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In a sterile glass vial, dissolve the ionizable lipid, 1-behenoyl-sn-glycero-3-phosphocholine, cholesterol, and PEG-lipid in 100% ethanol to achieve a final molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-25 mM.

    • Cap the vial tightly and place it in a heating block or water bath set to 80°C .

    • Vortex or sonicate intermittently until all lipids are fully dissolved, resulting in a clear solution. Maintain the solution at 80°C until use.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.

    • Gently mix and ensure complete dissolution.

    • Warm the aqueous phase to room temperature before use.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions. If available, use a heated sample holder for the lipid syringe and set it to 80°C .

    • Load the heated lipid stock solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Set the total flow rate to a value between 2-12 mL/min. A higher total flow rate generally results in smaller LNPs.[3]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove ethanol and raise the pH to a physiological level, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours using a dialysis cassette (e.g., 10 kDa MWCO).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Ethanol Injection-Based Formulation of 22:0 PC-LNPs

This method involves the rapid injection of the lipid-ethanol solution into the aqueous phase under vigorous stirring.

Materials:

  • Same as Protocol 1.

  • Stir plate and magnetic stir bar.

  • Syringe pump (optional, for controlled injection rate).

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Follow Step 1 from Protocol 1 to prepare a fully dissolved, heated (80°C) lipid stock solution in ethanol.

  • Preparation of Aqueous Phase:

    • Place the aqueous nucleic acid solution in a sterile glass beaker with a magnetic stir bar.

    • Place the beaker on a stir plate and begin stirring at a constant, vigorous rate (e.g., 800-1000 rpm).

  • Ethanol Injection:

    • Draw the heated lipid stock solution into a syringe.

    • Rapidly inject the lipid solution into the center of the vortex of the stirring aqueous phase. A controlled injection rate using a syringe pump can improve reproducibility. The volume ratio of the aqueous phase to the ethanol phase should be at least 3:1.

  • Purification and Buffer Exchange:

    • Allow the mixture to stir for an additional 30-60 minutes at room temperature.

    • Follow Step 4 from Protocol 1 for dialysis or TFF.

  • Sterilization and Storage:

    • Follow Step 5 from Protocol 1.

Characterization of 22:0 PC-LNPs

After formulation, it is crucial to characterize the LNPs to ensure they meet the desired specifications.

ParameterMethodExpected Results and Considerations
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Expected particle size: 80-150 nm. The long behenoyl chains may lead to slightly larger particles compared to DSPC-based LNPs. PDI should be < 0.2 for a homogenous population.
Zeta Potential Laser Doppler ElectrophoresisNear-neutral surface charge (-10 mV to +10 mV) at physiological pH (7.4) is expected, which helps in reducing non-specific interactions in vivo.
Encapsulation Efficiency (%EE) Ribogreen Assay (for RNA) or equivalent%EE should be > 90%. This is determined by measuring the amount of free nucleic acid in the sample compared to the total amount after lysing the LNPs with a detergent (e.g., Triton X-100).
Lipid Component Analysis UHPLC-CAD or LC-MSTo confirm the final molar ratio of the lipid components in the purified LNP formulation.[4]

Visualizations

Experimental Workflow for Microfluidic Formulation

G cluster_prep Phase Preparation cluster_form LNP Formulation cluster_purify Downstream Processing cluster_char Quality Control organic 1. Prepare Lipid Stock (Ionizable, 22:0 PC, Chol, PEG-Lipid) in Ethanol heat Heat to 80°C organic->heat Ensure full dissolution aqueous 2. Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer) mix 3. Microfluidic Mixing (Aqueous:Organic = 3:1) aqueous->mix heat->mix purify 4. Purification & Buffer Exchange (Dialysis or TFF against PBS) mix->purify sterilize 5. Sterile Filtration (0.22 µm filter) purify->sterilize char 6. Characterization (Size, PDI, Zeta, %EE) sterilize->char

Caption: Workflow for LNP formulation using 1-behenoyl-sn-glycero-3-phosphocholine.

Influence of 22:0 PC on LNP Properties

G cluster_prop Molecular Properties of 22:0 PC cluster_lnp Resulting LNP Characteristics long_chain Long Saturated Acyl Chains (C22:0) rigid Increased Bilayer Rigidity long_chain->rigid high_tm High Phase Transition Temp (Tm ≈ 75°C) formulation Modified Formulation Protocol (Heating Required) high_tm->formulation stable Enhanced Structural Stability rigid->stable release Potentially Slower Cargo Release rigid->release

Caption: Relationship between 22:0 PC properties and LNP characteristics.

Conclusion

The incorporation of 1-behenoyl-sn-glycero-3-phosphocholine into lipid nanoparticles presents an opportunity to create highly stable delivery vehicles with potentially altered cargo release kinetics. The primary technical consideration is the high phase transition temperature of this lipid, which requires heating the organic phase during formulation to ensure the formation of homogenous and stable LNPs. The provided protocols offer a robust starting point for researchers to explore the utility of this long-chain phospholipid in their drug delivery systems. Comprehensive characterization is essential to correlate the unique properties of 22:0 PC with the final LNP performance.

References

Application Notes and Protocols for the Experimental Use of 1-Docosanoyl-sn-glycero-3-phosphocholine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of molecules that are key components of cell membranes and important signaling molecules.[1] Lysophospholipids are characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head group, and a single fatty acid chain. The specific properties and cellular effects of a lysophospholipid are determined by the length and saturation of its fatty acid chain. This compound possesses a long, saturated 22-carbon acyl chain (docosanoic acid). While direct experimental data on the use of this compound in cell culture is limited, its effects can be extrapolated from the known functions of other long-chain saturated lysophospholipids.

These molecules are known to influence membrane fluidity, permeability, and curvature, and can act as signaling molecules in various cellular pathways.[1] This document provides detailed hypothetical application notes and experimental protocols based on the properties of similar lysophospholipids to guide researchers in studying the effects of this compound in cell culture.

Physicochemical Properties and Expected Biological Effects

The long, saturated docosanoyl chain of this compound is expected to have a significant impact on the physical properties of cell membranes. Its incorporation into the lipid bilayer can increase membrane rigidity and order, potentially modulating the function of embedded membrane proteins.[1]

Expected Effects on Cellular Processes:

  • Membrane Dynamics: Alteration of membrane fluidity and permeability.

  • Cell Signaling: Potential modulation of signaling pathways through G protein-coupled receptors (GPCRs) or by altering the membrane environment of receptor proteins.[2]

  • Cell Viability and Proliferation: May induce apoptosis or affect cell proliferation in a concentration-dependent manner.[2]

  • Inflammatory Responses: Lysophospholipids are known to be involved in inflammatory signaling.[1]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)Cell Line C (% Viability)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.995 ± 5.599 ± 5.8
1085 ± 6.178 ± 7.292 ± 6.3
5062 ± 7.555 ± 8.175 ± 7.9
10041 ± 8.232 ± 9.458 ± 8.5

Table 2: Effect of this compound on ERK1/2 Phosphorylation (Western Blot Analysis)

Concentration (µM)Fold Change in p-ERK1/2 (Normalized to total ERK1/2)
0 (Control)1.0
11.2 ± 0.15
102.5 ± 0.32
504.1 ± 0.45
1002.8 ± 0.39

Table 3: Effect of this compound on Intracellular Calcium Mobilization (Fluo-4 Assay)

Concentration (µM)Peak Fluorescence Intensity (Arbitrary Units)
0 (Control)100 ± 12
1150 ± 18
10320 ± 25
50580 ± 32
100450 ± 28

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C. When ready to use, dilute the stock solution to the desired final concentrations in cell culture medium.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest treatment concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 3: Western Blot for ERK1/2 Activation

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]

  • Quantify protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

Protocol 4: Intracellular Calcium Mobilization Assay

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be activated by this compound, based on the known mechanisms of similar lysophospholipids.

G LPC This compound GPCR GPCR (e.g., G2A) LPC->GPCR G_protein G Protein (Gq/11) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation Downstream Downstream Signaling (e.g., Proliferation, Inflammation) PKC->Downstream

Caption: Hypothetical GPCR-mediated signaling pathway for this compound.

G LPC This compound Membrane Membrane Perturbation LPC->Membrane RTK Receptor Tyrosine Kinase (RTK) Membrane->RTK Modulates activity Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression

Caption: Potential modulation of the MAPK/ERK signaling pathway by membrane perturbation.

G start Start prepare_stock Prepare Stock Solution of Compound start->prepare_stock seed_cells Seed Cells in Multi-well Plates prepare_stock->seed_cells treat_cells Treat Cells with Varying Concentrations seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Specific Assay (e.g., MTT, Western, Calcium) incubate->perform_assay data_acquisition Data Acquisition perform_assay->data_acquisition data_analysis Data Analysis and Interpretation data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the effects of the compound in cell culture.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of lyso-PC(22:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (lyso-PCs) are a class of lipids that play crucial roles in various biological processes, including cell signaling and membrane structure. They are generated through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. Lyso-PC(22:0), also known as 1-behenoyl-sn-glycero-3-phosphocholine, is a specific lyso-PC containing a saturated 22-carbon fatty acid (behenic acid).[1] Accurate identification and quantification of lyso-PC(22:0) are critical in lipidomics research and for understanding its involvement in health and disease. Mass spectrometry (MS) is a powerful analytical technique for the characterization of lipids, providing detailed structural information through fragmentation analysis. This document provides detailed application notes and protocols for the mass spectrometric analysis of lyso-PC(22:0).

Chemical Properties of lyso-PC(22:0)

PropertyValueReference
Systematic Name 1-behenoyl-sn-glycero-3-phosphocholine[1][2]
Chemical Formula C30H62NO7P[1][2]
Average Molecular Weight 579.79 g/mol [2]
Monoisotopic Mass 579.426 Da[2]
Structure A glycerol (B35011) backbone with behenic acid at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position.[1]

Mass Spectrometry Fragmentation Pattern of lyso-PC(22:0)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly effective method for the structural elucidation of lyso-PCs. In positive ion mode, lyso-PC(22:0) is readily observed as a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is dominated by the cleavage of the phosphocholine headgroup.

Positive Ion Mode Fragmentation

The most prominent fragmentation pathway for lyso-PC(22:0) in positive ion mode involves the formation of the phosphocholine headgroup fragment at m/z 184.[3][4][5] This fragment is highly specific for choline-containing phospholipids (B1166683) and is often used in precursor ion scanning experiments to selectively detect this class of lipids in complex biological matrices.[3][5] Other less abundant but informative fragment ions may also be observed.

Table of Quantitative Data for lyso-PC(22:0) Fragmentation (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Description
580.434 ([M+H]+)184.073Phosphocholine headgroup
580.434 ([M+H]+)562.423[M+H - H2O]+
580.434 ([M+H]+)397.361[M+H - 183.073]+ (Loss of phosphocholine)
580.434 ([M+H]+)104.107Fragment of the phosphocholine headgroup

Note: The m/z values are calculated based on the monoisotopic mass of lyso-PC(22:0) (579.426 Da).

Experimental Protocol for LC-MS/MS Analysis of lyso-PC(22:0)

This protocol outlines a general procedure for the analysis of lyso-PC(22:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Lipid Extraction from Plasma)

  • To 100 µL of plasma, add 1 mL of a cold (-20°C) mixture of chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of mobile phase B (see below) for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis:

    • Precursor Ion Scan: Scan for precursor ions that generate the m/z 184 product ion to selectively detect all lyso-PCs and PCs.

    • Product Ion Scan: Select the precursor ion for lyso-PC(22:0) (m/z 580.4) and acquire the product ion spectrum to confirm its identity.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the transition m/z 580.4 -> 184.1.

Diagrams

LysoPC_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor lyso-PC(22:0) [M+H]+ m/z 580.4 Fragment1 Phosphocholine Headgroup m/z 184.1 Precursor->Fragment1 CID Fragment2 [M+H - H2O]+ m/z 562.4 Precursor->Fragment2 Neutral Loss Fragment3 [M+H - Phosphocholine]+ m/z 397.4 Precursor->Fragment3 Neutral Loss

Caption: Positive ion mode fragmentation of lyso-PC(22:0).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition Plasma Plasma Sample Extraction Lipid Extraction (Chloroform:Methanol) Plasma->Extraction Drydown Dry Down Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS ESI-MS/MS (Positive Ion Mode) LC->MS PIS Precursor Ion Scan (m/z 184) MS->PIS ProductScan Product Ion Scan (m/z 580.4) MS->ProductScan MRM MRM (580.4 -> 184.1) MS->MRM

Caption: Workflow for LC-MS/MS analysis of lyso-PC(22:0).

References

Application Notes and Protocols for In Vitro Demyelination using 1-docosanoyl-lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholine (B164491) (LPC), an endogenous lysophospholipid, is widely utilized as a demyelinating agent in both in vivo and in vitro models to study the mechanisms of demyelination and remyelination, which are central to pathologies like multiple sclerosis. LPC induces demyelination primarily by acting as a detergent that disrupts the integrity of myelin lipids and increases cell membrane permeability, leading to oligodendrocyte toxicity and myelin sheath breakdown.[1][2] While various forms of LPC can be used, this document focuses on the application of 1-docosanoyl-lysophosphatidylcholine for inducing demyelination in vitro. The protocols provided herein are based on established methods using LPC in organotypic slice cultures and dissociated cell cultures.

Mechanism of Action

The primary mechanism of LPC-induced demyelination is the non-specific disruption of myelin lipids.[1] LPC integrates into cellular membranes, leading to a rapid increase in membrane permeability.[1] This detergent-like effect is directly toxic to mature, myelin-producing oligodendrocytes.[2]

Beyond direct lipid disruption, LPC-induced injury triggers a signaling cascade involving the G-protein-coupled receptor 17 (GPR17). Following LPC exposure, the transcription factor Olig2 is upregulated, which in turn transcriptionally activates GPR17.[3] The activation of GPR17 signaling inhibits oligodendrocyte survival by reducing intracellular cAMP levels and inducing the expression of the pro-apoptotic gene Xaf1.[1][3] This pathway contributes to the oligodendrocyte apoptosis observed following LPC treatment.

LPC_Signaling_Pathway cluster_membrane Cell Membrane GPR17 GPR17 cAMP ↓ Intracellular cAMP GPR17->cAMP LPC Lysophosphatidylcholine (LPC) Olig2 Olig2 Upregulation LPC->Olig2 triggers MyelinDisruption Myelin Lipid Disruption & Permeability LPC->MyelinDisruption Olig2->GPR17 activates PKA ↓ PKA Activation cAMP->PKA cFos ↓ c-Fos PKA->cFos Xaf1 ↑ Xaf1 (Pro-apoptotic) cFos->Xaf1 negatively regulates Apoptosis Oligodendrocyte Apoptosis Xaf1->Apoptosis Demyelination Demyelination Apoptosis->Demyelination MyelinDisruption->Demyelination

Caption: LPC-induced demyelination signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies using LPC to induce demyelination in different in vitro systems.

Table 1: LPC-Induced Demyelination in Rodent Whole Brain Spheroid Cultures

ParameterTreatmentDurationResultReference
Myelin Basic Protein (MBP) ConcentrationRepeated LPC exposure1 week30% loss[4]
Number of Myelin SheetsRepeated LPC exposure1 week56% loss[4]
2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) ActivityRepeated LPC exposure1 week30% loss[4]

Table 2: Time-Course of LPC-Induced Demyelination in Dissociated Spinal Cord Co-cultures

Time PointObservationReference
Day 3 post-LPCMost myelin sheaths disintegrated[5][6]
Day 6 post-LPCMyelin sheaths further disintegrated into debris; oligodendrocytes show condensed/fragmented nuclei[5][6]

Experimental Protocols

Note on 1-docosanoyl-lysophosphatidylcholine: The following protocols are established for lysophosphatidylcholine (LPC) in general. While specific studies on 1-docosanoyl-lysophosphatidylcholine for in vitro demyelination are not prevalent in the reviewed literature, its properties as a lysophospholipid suggest it will function similarly. Researchers should consider performing initial dose-response experiments to determine the optimal concentration for their specific cell culture system.

Protocol 1: Demyelination of Organotypic Cerebellar Slice Cultures

This protocol is adapted from methodologies that are widely used for inducing demyelination in an in vitro system that preserves the complex cellular architecture of the CNS.[7][8][9]

Materials:

  • 1-docosanoyl-lysophosphatidylcholine (LPC)

  • Postnatal day 10 (P10) rat or mouse pups

  • Slice culture medium: 50% MEM with Earle's salts, 25% Earle's Balanced Salt Solution, 25% heat-inactivated horse serum, GlutaMAX, Penicillin-Streptomycin.

  • Culture inserts (e.g., Millicell-CM)

  • 6-well culture plates

  • Dissection tools

  • Vibratome or tissue chopper

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Immunostaining reagents (antibodies against MBP, MOG, neurofilament)

Procedure:

  • Preparation of Cerebellar Slices:

    • Anesthetize and decapitate P10 rodent pups.

    • Aseptically dissect the cerebellum.

    • Cut 300-400 µm thick parasagittal slices using a vibratome or tissue chopper in ice-cold dissection medium.

    • Transfer 2-3 slices onto each culture insert in a 6-well plate containing 1 mL of pre-warmed slice culture medium.

  • Myelination in Culture:

    • Incubate the slices at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days.

    • Allow the slices to myelinate for 7-10 days in vitro (DIV). Myelination can be confirmed by immunostaining a subset of slices for Myelin Basic Protein (MBP).

  • LPC-Induced Demyelination:

    • At 7-10 DIV, prepare the LPC treatment medium. Dissolve 1-docosanoyl-lysophosphatidylcholine in the culture medium to a final concentration of 0.5 mg/mL.

    • Remove the old medium from the wells and replace it with the LPC-containing medium.

    • Incubate the slices for 15-17 hours at 37°C in a 5% CO₂ incubator.[7][8]

  • Recovery and Analysis:

    • After the incubation period, carefully wash the slices by transferring the inserts to a new plate containing fresh, pre-warmed culture medium without LPC.

    • Culture the slices for the desired period (e.g., 24 hours to 7 days) to observe demyelination or subsequent remyelination.

    • For analysis, fix the slices with 4% PFA for 30-60 minutes.

    • Perform immunohistochemistry for myelin markers (e.g., MBP, MOG) and axonal markers (e.g., neurofilament) to visualize and quantify the extent of demyelination.

Experimental_Workflow P1 1. Prepare Organotypic Cerebellar Slices (300-400 µm) from P10 Rodent Pups P2 2. Culture Slices on Inserts for 7-10 Days to Allow Myelination P1->P2 P3 3. Induce Demyelination: Treat with 0.5 mg/mL LPC for 15-17 hours P2->P3 P4 4. Wash Slices and Return to Fresh Medium P3->P4 P5 5. Fix and Process for Analysis (e.g., at 24h, 3d, 7d post-LPC) P4->P5 P6 6. Analysis: Immunohistochemistry for Myelin (MBP, MOG) and Axonal Markers P5->P6

References

Troubleshooting & Optimization

preventing acyl migration in 1-docosanoyl-lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-docosanoyl-lysophosphatidylcholine. The information provided addresses common challenges, with a focus on preventing acyl migration, a critical factor in ensuring the stability and purity of this lipid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for 1-docosanoyl-lysophosphatidylcholine?

Acyl migration is an intramolecular rearrangement where the docosanoyl (acyl) group moves from the sn-1 position to the sn-2 position of the glycerol (B35011) backbone, resulting in the formation of 2-docosanoyl-lysophosphatidylcholine. This isomerization is a significant issue as it alters the chemical identity and biological activity of the molecule, potentially leading to inconsistent and erroneous experimental results. The thermodynamically more stable isomer is the sn-1 acyl form, with equilibrium mixtures in aqueous solutions often containing a ratio of approximately 9:1 of the sn-1 to sn-2 isomer.[1]

Q2: What are the primary factors that promote acyl migration?

Several factors can accelerate the rate of acyl migration in lysophosphatidylcholines:

  • pH: Acyl migration is significantly accelerated at neutral or alkaline pH.[1] The rate is slowest in acidic conditions, with a minimum around pH 4-5.[2]

  • Temperature: Higher temperatures increase the rate of acyl migration.[1]

  • Solvent: Aqueous solutions, particularly at physiological pH and temperature, promote rapid acyl migration. Organic solvents, such as a chloroform:methanol (B129727) mixture, can slow down the process.[1]

  • Presence of Catalysts: Chromatography on silica (B1680970) gel or alumina (B75360) can catalyze acyl migration.[1] Similarly, the presence of proteins like serum albumin can also accelerate the process.[1]

Q3: How does the docosanoyl (22:0) acyl chain influence the rate of acyl migration?

While specific quantitative data for 1-docosanoyl-lysophosphatidylcholine (22:0 LPC) is limited, studies on other lysophosphatidylcholines (LPCs) indicate that saturated acyl chains generally migrate faster than polyunsaturated ones. For instance, the rate of acyl migration for 16:0 LPC (palmitoyl) is significantly faster than that for 22:6 LPC (docosahexaenoyl).[1][2] It is therefore prudent to assume that the long, saturated docosanoyl chain of 1-docosanoyl-lysophosphatidylcholine makes it susceptible to relatively rapid acyl migration under non-ideal conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Acyl migration from the sn-1 to the sn-2 position, altering the isomeric purity of your 1-docosanoyl-lysophosphatidylcholine.1. Verify Isomeric Purity: Use the provided LC-MS/MS protocol to quantify the ratio of sn-1 and sn-2 isomers. 2. Optimize Storage and Handling: Implement the recommended storage and handling protocols to minimize further migration.
Broad or unexpected peaks during chromatographic analysis. On-column isomerization or the presence of both sn-1 and sn-2 isomers in the sample.1. Modify Mobile Phase: For LC-MS analysis, use an acidic mobile phase (e.g., with 0.2% formic acid) to minimize on-column migration.[1] 2. Low-Temperature Chromatography: If possible, perform chromatographic separations at reduced temperatures.
Difficulty solubilizing 1-docosanoyl-lysophosphatidylcholine. Due to its long saturated acyl chain, this lipid may have limited solubility in aqueous buffers.1. Use of Organic Co-solvents: Prepare stock solutions in a suitable organic solvent like chloroform:methanol (2:1, v/v). 2. Sonication: For aqueous dispersions, use sonication on ice to aid dissolution, but be mindful of potential heating.

Quantitative Data on Acyl Migration

The following table summarizes the stability of various sn-2 acyl LPCs under different conditions. While data for 22:0 LPC is not available, the data for 16:0 LPC (a saturated acyl chain) can serve as a conservative estimate for the behavior of 1-docosanoyl-lysophosphatidylcholine.

LPC SpeciesConditionTime% sn-2 Isomer RemainingReference
16:0 LPC 37°C, pH 7.4 Aqueous Buffer8 hours~13%[2]
18:1 LPC 37°C, pH 7.4 Aqueous Buffer8 hours~29%[2]
20:4 LPC 37°C, pH 7.4 Aqueous Buffer8 hours>60%[2]
22:6 LPC 37°C, pH 7.4 Aqueous Buffer8 hours>60%[2]
16:0 LPC -20°C in Chloroform:Methanol (2:1)4 weeks~45%[1]
22:6 LPC -20°C in Chloroform:Methanol (2:1)4 weeks~90%[1]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of 1-Docosanoyl-lysophosphatidylcholine
  • Short-term Storage (up to 1 week):

    • Store the lipid as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

    • For solutions, dissolve in an organic solvent such as chloroform:methanol (2:1, v/v) at a concentration of 1-2 mg/mL and store at -20°C.

  • Long-term Storage (more than 1 week):

    • Store the lipid as a solid at -80°C under an inert atmosphere.

  • Preparation of Aqueous Solutions:

    • To minimize acyl migration, prepare aqueous solutions immediately before use.

    • If a buffer is required, use an acidic buffer (pH 4.0-5.0).

    • To prepare an aqueous dispersion, first evaporate the organic solvent from an aliquot of the stock solution under a stream of nitrogen.

    • Add the desired volume of cold (4°C) acidic buffer and sonicate briefly on ice until the solution is clear.

Protocol 2: Quantification of sn-1 and sn-2 Isomers by LC-MS/MS

This protocol is adapted from established methods for separating LPC isomers.[1][2]

  • Sample Preparation:

    • Dilute the 1-docosanoyl-lysophosphatidylcholine sample in a solution of methanol. If the sample is in an aqueous buffer, mix with an equal volume of methanol.

    • For samples containing proteins (e.g., serum albumin), precipitate the protein by adding 19 volumes of acidified methanol (pH 4.0, adjusted with TCA), vortex, and centrifuge to collect the supernatant.[1]

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Atlantis® HILIC, 2.1 mm × 150 mm, 3 μm).[1]

    • Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]

    • Gradient: A linear gradient tailored to separate the sn-1 and sn-2 isomers. A typical gradient might start at a high percentage of B and gradually increase the percentage of A.

    • Flow Rate: 500 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For docosanoyl-LPC (22:0), the precursor ion (Q1) would be m/z 610.5, and the product ion (Q3) for the phosphocholine (B91661) headgroup would be m/z 184.1.

    • Data Analysis: The two isomers will have different retention times. The relative abundance of each isomer can be determined by integrating the peak areas. The sn-1 acyl isomer typically shows a much higher intensity of the molecular ion compared to the phosphocholine fragment ion in the product ion spectrum.[1]

Visualizations

Experimental_Workflow cluster_prevention Prevention of Acyl Migration cluster_quantification Quantification of Isomers storage Store at <= -20°C in Organic Solvent (e.g., CHCl3:MeOH) handling Prepare Aqueous Solutions in Acidic Buffer (pH 4-5) Immediately Before Use storage->handling analysis_prep Sample Preparation at Low Temperature and Acidic pH handling->analysis_prep lc_ms LC-MS/MS Analysis analysis_prep->lc_ms separation HILIC Chromatography with Acidic Mobile Phase lc_ms->separation Step 1 detection ESI+ MRM Detection (m/z 610.5 -> 184.1) separation->detection Step 2 data_analysis Peak Integration and Isomer Ratio Calculation detection->data_analysis Step 3

References

Technical Support Center: Optimizing Mass Spectrometry for Lyso-PC(22:0)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lysophosphatidylcholine (B164491) (22:0), also known as behenoyl-L-α-lysophosphatidylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing mass spectrometry source conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of lyso-PC(22:0).

Q1: I am observing a very low signal or no signal at all for my lyso-PC(22:0) standard. What are the likely causes and how can I fix it?

A1: Low or no signal is a common issue that can typically be traced back to one of three areas: sample concentration, ionization efficiency, or instrument settings.

  • Potential Cause 1: Inadequate Sample Concentration. Your sample may be too dilute to detect or so concentrated that it's causing significant ion suppression.

    • Troubleshooting Step: Prepare a fresh dilution series of your lyso-PC(22:0) standard to determine the optimal concentration range for your instrument. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase, such as methanol (B129727) or isopropanol.

  • Potential Cause 2: Inefficient Ionization. Lyso-PCs ionize well by electrospray ionization (ESI), typically in positive ion mode. However, suboptimal source conditions can drastically reduce ionization efficiency.

    • Troubleshooting Step: Infuse a standard of lyso-PC(22:0) directly into the mass spectrometer to optimize source parameters without the liquid chromatography (LC) column. Systematically adjust the capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the signal of the precursor ion ([M+H]⁺, m/z 580.4).

  • Potential Cause 3: Incorrect Instrument Settings. The mass spectrometer may not be properly calibrated, or the method is not set up to detect the specific mass of lyso-PC(22:0).

    • Troubleshooting Step: Perform a routine tune and mass calibration of your instrument according to the manufacturer's guidelines.[1][2] Verify that your acquisition method includes the correct precursor ion (m/z 580.4 for [M+H]⁺) and that the detector is functioning correctly.[1][3]

Q2: I suspect in-source fragmentation (ISF) is occurring. How can I confirm this and what can I do to minimize it?

A2: In-source fragmentation is a significant challenge in lyso-PC analysis, where the molecule fragments in the ion source before reaching the mass analyzer.[4][5] This can lead to an artificially low signal for your target analyte and the misidentification of fragments as other lipids.[6]

  • Confirmation of ISF:

    • Characteristic Fragments: For lyso-PCs in positive ion mode, a common in-source fragment is the neutral loss of the fatty acid chain or fragments related to the phosphocholine (B91661) headgroup (e.g., m/z 184.07).[7] In negative ion mode, you may see fragments corresponding to the fatty acid anion.[4]

    • Co-elution: If using LC-MS, in-source fragments will co-elute perfectly with the parent lyso-PC(22:0) peak. Look for ions corresponding to potential fragments at the exact same retention time.[4]

  • Minimizing ISF:

    • Reduce Source Energy: ISF is often caused by excessive energy in the ion source.[6] Systematically lower the voltages applied to the ion optics, such as the cone voltage or fragmentor voltage.[7]

    • Optimize Temperatures: High source or desolvation temperatures can contribute to thermal degradation and fragmentation. Try reducing these temperatures incrementally.

    • Gentle Ionization: Ensure your ESI source settings (gas flows, spray voltage) are optimized for a stable spray, which promotes "softer" ionization.

Q3: My chromatographic peak for lyso-PC(22:0) is broad, tailing, or splitting. How can I improve the peak shape?

A3: Poor peak shape compromises both identification and quantification. The issue usually lies with the chromatography conditions or the sample itself.

  • Potential Cause 1: Column Contamination or Degradation. Over time, columns can accumulate non-volatile matrix components, leading to peak distortion.

    • Troubleshooting Step: Wash the column with a strong solvent, like 100% isopropanol, to remove contaminants. If peak shape does not improve, the column may need to be replaced.[8]

  • Potential Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to broaden or split.

    • Troubleshooting Step: Reconstitute your dried lipid extract in a solvent that matches or is weaker than your starting mobile phase conditions (e.g., 60:40 acetonitrile:water).[8]

  • Potential Cause 3: Secondary Interactions. The positively charged choline (B1196258) headgroup of lyso-PC can interact with residual silanols on the column's stationary phase, causing peak tailing.

    • Troubleshooting Step: Ensure your mobile phase contains a small amount of an acidic modifier, such as 0.1% formic acid, to protonate the silanols and minimize these interactions.

Q4: My retention times are shifting between injections. What is causing this instability?

A4: Retention time stability is critical for reliable identification. Drifting retention times often point to issues with the LC system or mobile phase preparation.

  • Potential Cause 1: Insufficient Column Equilibration. If the column is not fully re-equilibrated to the initial mobile phase conditions between runs, retention times will shift.

    • Troubleshooting Step: Increase the post-run equilibration time in your LC method to ensure the column is ready for the next injection.[8]

  • Potential Cause 2: Mobile Phase Inconsistency. Small variations in mobile phase composition, including the concentration of additives, can lead to shifts.

    • Troubleshooting Step: Prepare fresh mobile phases carefully and consistently. Ensure they are well-mixed and degassed before use.[3]

  • Potential Cause 3: System Leaks or Temperature Fluctuations. A small leak in the LC system or an unstable column oven temperature can cause pressure and retention time fluctuations.

    • Troubleshooting Step: Perform a leak check on your LC system. Verify that the column oven is maintaining a stable temperature.[8]

Data Presentation: Optimized Source Conditions

The following table summarizes recommended starting parameters for the analysis of long-chain lyso-PCs, including lyso-PC(22:0), using a UHPLC system coupled to a triple-quadrupole mass spectrometer with an ESI source. These parameters should be used as a starting point and further optimized for your specific instrument.

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization Mode ESI+ESI-ESI+ is generally more sensitive for the phosphocholine headgroup. ESI- can be used to confirm the fatty acid chain.[9]
Capillary Voltage 2.8 - 3.5 kV1.9 - 2.5 kVOptimize for a stable spray and maximum ion current.[7][10]
Cone/Fragmentor Voltage 30 - 45 V40 - 60 VA critical parameter to balance ion transmission and minimize in-source fragmentation.[7]
Source Temperature 120 - 150 °C120 - 150 °CLower temperatures can help reduce thermal degradation of the analyte.[10]
Desolvation Temperature 450 - 500 °C450 - 500 °CMust be high enough for efficient solvent evaporation but can be lowered to reduce fragmentation.[10]
Cone Gas Flow 50 - 150 L/hr50 - 150 L/hrHelps to nebulize the sample and prevent solvent clusters from entering the MS.[10]
Desolvation Gas Flow 800 - 1000 L/hr800 - 1000 L/hrAids in the desolvation of droplets; higher flow is often needed for high organic mobile phases.[10]
Nebulizer Gas Pressure 6 - 7 Bar6 - 7 BarOptimize for a fine, stable aerosol.
Collision Energy (for MS/MS) 20 - 30 eV25 - 40 eVOptimize to produce the characteristic m/z 184 fragment (positive mode) or the fatty acid fragment (negative mode).[7]

Experimental Protocols

This section provides a detailed methodology for the extraction and quantitative analysis of lyso-PC(22:0) from plasma.

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer)

This protocol is a standard method for extracting total lipids from biological samples.

Materials:

  • EDTA-plasma sample

  • Internal Standard (IS) solution (e.g., Lyso-PC(17:0) in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 2.5 mL of methanol and 1.25 mL of chloroform. Vortex vigorously for 1 minute to create a single-phase mixture.[11]

  • Add 1.0 mL of deionized water and another 1.25 mL of chloroform. Vortex again for 1 minute.[11]

  • Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid).[6]

Protocol 2: UPLC-MS/MS Analysis

This protocol describes a reversed-phase chromatography method for the separation and quantification of lyso-PC species.

Instrumentation:

  • UPLC system with a temperature-controlled column compartment and autosampler.

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY Premier CSH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[8]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 2-5 µL

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 43% B

    • 14.0 min: 70% B

    • 14.1 min: 99% B

    • 17.0 min: 99% B

    • 17.1 min: 30% B

    • 20.0 min: 30% B (Re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lyso-PC(22:0): Precursor m/z 580.4 → Product m/z 184.1

    • Lyso-PC(17:0) IS: Precursor m/z 524.4 → Product m/z 184.1

  • Source Parameters: Refer to the "Optimized Source Conditions" table and optimize for your specific instrument.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for lyso-PC(22:0) quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Lyso-PC 17:0) plasma->add_is extraction Lipid Extraction (Bligh & Dyer) add_is->extraction drydown Dry Down (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Initial Mobile Phase drydown->reconstitute injection Inject Sample reconstitute->injection lc_sep UPLC Separation (C18 Column) injection->lc_sep ms_detect ESI-MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification of Lyso-PC(22:0) cal_curve->quant G LPC Lyso-PC(22:0) GPR119 GPR119 Receptor LPC->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Potentiated) PKA->Insulin Leads to

References

Technical Support Center: Liposome Formulations with 1-behenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering instability issues with liposome (B1194612) formulations that include 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC).

Frequently Asked Questions (FAQs)

Q1: Why are my liposomes formulated solely with 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) immediately unstable?

This is an expected outcome due to the molecular structure of 22:0 Lyso PC. It is a lysophospholipid, meaning it has a single acyl chain. This gives the molecule a "cone" shape with a large hydrophilic head group and a single hydrophobic tail. Molecules with this shape do not readily form stable bilayers, which are the foundation of liposomes. Instead, they self-assemble into micelles to minimize the exposure of their hydrophobic tails to water.

Stable liposomes are formed by phospholipids (B1166683) with two acyl chains, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which have a more "cylindrical" shape that packs efficiently into a bilayer structure.

cluster_0 Lipid Molecular Shape & Self-Assembly Cylindrical Cylindrical Shape Diacyl-Phospholipid (e.g., DSPC) Two Hydrophobic Tails Bilayer Bilayer (Liposome Wall) Cylindrical:f0->Bilayer Forms Cone Cone Shape Lyso-Phospholipid (e.g., 22:0 Lyso PC) One Hydrophobic Tail Micelle Micelle Cone:f0->Micelle Forms

Caption: Lipid shape determines self-assembly structure.

Q2: Can I include 22:0 Lyso PC in a liposome formulation with other lipids?

Yes, but it must be done with caution and for a specific purpose. Due to its cone shape, 22:0 Lyso PC acts as a detergent that can disrupt the packing of a lipid bilayer.[1] It is typically used in very low molar concentrations (e.g., 1-5 mol%) to intentionally increase the permeability of the liposome membrane, often in formulations designed for rapid drug release under specific conditions (e.g., thermosensitive liposomes).[2] Adding it to a standard formulation will almost certainly increase the leakage of encapsulated contents.

Q3: My liposome formulation (containing a primary lipid like DSPC and a small amount of 22:0 Lyso PC) is aggregating. What are the likely causes?

Aggregation in liposome suspensions is a common sign of instability and can be caused by several factors, especially when using long-chain saturated lipids.[3][4]

  • Incorrect Processing Temperature: The primary lipid in your formulation, such as DSPC or a similar diacyl PC with a long saturated chain, will have a high gel-to-liquid crystalline phase transition temperature (Tm).[5] All preparation steps—hydration, sonication, and extrusion—must be performed at a temperature significantly above the Tm of the highest-Tm lipid in your mixture.[6] If the temperature drops below the Tm, the lipid membranes become rigid and will not form stable, unilamellar vesicles, leading to aggregation.

  • Insufficient Surface Charge: Neutral liposomes have a higher tendency to aggregate because there is no electrostatic repulsion between them.[7]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge, reducing repulsion and promoting aggregation.[7]

Q4: My liposomes show significant leakage of the encapsulated drug. How can I fix this?

Leakage is a sign of a compromised or overly permeable bilayer.

  • Primary Cause - Presence of 22:0 Lyso PC: As mentioned, the primary function of a lysophospholipid within a bilayer is to disrupt its packing and increase permeability. The most effective way to reduce leakage is to decrease the molar percentage of 22:0 Lyso PC in your formulation or remove it entirely.

  • Membrane Fluidity: If the liposome membrane is too fluid, leakage can increase.[8] Incorporating cholesterol (typically 30-50 mol%) can help "buffer" the membrane fluidity, filling gaps between phospholipids and reducing permeability.[8][9]

  • Phase Separation: If using a mixture of lipids with very different Tm values, phase separation can occur, creating defects at the boundaries between lipid domains that can serve as points for drug leakage.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and addressing liposome instability.

Start Instability Observed IssueType What is the primary issue? Start->IssueType Aggregation Aggregation / Increased Size IssueType->Aggregation Aggregation Leakage Drug Leakage IssueType->Leakage Leakage TempCheck Was process temp > Tm of all lipids? Aggregation->TempCheck ChargeCheck Is the formulation neutral? TempCheck->ChargeCheck Yes SolveTemp ACTION: Increase temperature of hydration and extrusion. TempCheck->SolveTemp No SolveCharge ACTION: Add 5-10 mol% charged lipid (e.g., DPPG, DSPE-PEG). ChargeCheck->SolveCharge Yes LysoCheck Does formulation contain >1-2 mol% 22:0 Lyso PC? Leakage->LysoCheck CholesterolCheck Does formulation lack cholesterol? LysoCheck->CholesterolCheck No SolveLyso ACTION: Reduce or remove 22:0 Lyso PC. LysoCheck->SolveLyso Yes SolveCholesterol ACTION: Add 30-50 mol% cholesterol. CholesterolCheck->SolveCholesterol Yes

Caption: A logical workflow for troubleshooting liposome instability.

Quantitative Data Summaries

The following tables provide illustrative data on how formulation parameters can affect liposome stability.

Table 1: Illustrative Effect of 22:0 Lyso PC Concentration on Liposome Stability (Formulation: DSPC / 22:0 Lyso PC at a 100:X molar ratio, stored at 25°C)

Mol % of 22:0 Lyso PCInitial Size (Z-average, nm)Size after 24h (nm)% Calcein (B42510) Leakage after 24h
0%125130< 2%
1%130155~15%
5%180> 500 (Aggregated)~60%
10%> 1000 (Aggregated)> 1000 (Aggregated)> 90%

Table 2: Illustrative Effect of Extrusion Temperature on Liposome Formation (Formulation: DSPC/Cholesterol (55:45 mol ratio), Tm of DSPC is ~55°C)

Extrusion TemperatureInitial Size (Z-average, nm)Polydispersity Index (PDI)
45°C (Below Tm)250 - 400> 0.4 (Very Polydisperse)
65°C (Above Tm)110< 0.1 (Monodisperse)

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of a stable liposome formulation (DSPC/Cholesterol) and notes where a component like 22:0 Lyso PC might be added.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • (Optional) 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Preparation: Dissolve DSPC and cholesterol (and optionally, a small amount of 22:0 Lyso PC) in chloroform in a round-bottom flask. Ensure a clear solution is formed.

  • Film Formation: Remove the chloroform using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Heat the hydration buffer and the flask containing the lipid film to a temperature well above the Tm of DSPC (e.g., 65°C). Add the warm buffer to the flask.

  • Vesicle Formation: Maintain the temperature at 65°C and agitate the flask for 30-60 minutes. The solution will become a milky suspension of multilamellar vesicles (MLVs).[6]

  • Extrusion (Sizing): a. Assemble the mini-extruder with the desired membrane size (e.g., 100 nm) and pre-heat it to 65°C using a heating block. Also, pre-heat the glass syringes. b. Load the MLV suspension into one of the syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification: Remove any unencapsulated drug or material by size exclusion chromatography or dialysis.

  • Storage: Store the final liposome suspension at an appropriate temperature (typically 4°C for short-term storage, but stability must be tested).

A 1. Dissolve Lipids in Chloroform B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Temp > Tm) B->C D 4. Form MLVs (Agitation) C->D E 5. Extrude for Size (Temp > Tm, e.g., 21 passes) D->E F 6. Purify (e.g., SEC) E->F G 7. Characterize & Store F->G

Caption: Experimental workflow for liposome preparation.

Protocol 2: Assessing Liposome Stability by Dynamic Light Scattering (DLS)

Purpose: To measure changes in particle size and size distribution over time, which indicates physical stability (i.e., aggregation or fusion).

Methodology:

  • Dilute a small aliquot of the liposome suspension in the storage buffer to an appropriate concentration for DLS analysis.

  • Measure the Z-average diameter (mean size) and the Polydispersity Index (PDI). An ideal PDI for a monodisperse sample is < 0.2.

  • Store the main liposome stock under desired conditions (e.g., 4°C and 25°C).

  • At specified time points (e.g., 0, 1, 7, 14, and 30 days), repeat the DLS measurement.

  • Plot the Z-average and PDI versus time. A significant increase in either value indicates instability.

Protocol 3: Calcein Leakage Assay

Purpose: To quantify the leakage of aqueous contents from the liposomes, indicating membrane integrity.

Methodology:

  • Encapsulation: Prepare liposomes as described in Protocol 1, but use a solution of 50-100 mM calcein (a fluorescent dye) as the hydration buffer. At this concentration, calcein's fluorescence is self-quenched.

  • Purification: Remove all unencapsulated (and thus, unquenched) calcein using size exclusion chromatography (e.g., a Sephadex G-50 column). The eluate containing the liposomes should have very low background fluorescence.

  • Measurement: a. Dilute an aliquot of the purified liposomes in buffer and measure the initial fluorescence (F₀). b. To the same sample, add a small amount of Triton X-100 (a detergent) to completely lyse the liposomes. This releases all the encapsulated calcein, de-quenching it. Measure the maximum fluorescence (F_max). c. Store the stock liposome solution under the desired conditions. d. At various time points, take an aliquot, dilute it, and measure its fluorescence (F_t).

  • Calculation: The percentage of leakage at time 't' is calculated as:

    • % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

References

Technical Support Center: Storage and Handling of 1-Docosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling 1-Docosanoyl-sn-glycero-3-phosphocholine to minimize degradation and ensure experimental reproducibility. While this lipid contains a saturated fatty acid, making it highly resistant to oxidation, other degradation pathways such as hydrolysis and acyl migration are critical to control.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound during storage?

The primary stability concerns are not oxidation, but rather hydrolysis and acyl migration, due to the saturated nature of the docosanoyl chain.[1][2] Hydrolysis involves the cleavage of the ester bond, yielding glycerophosphocholine and docosanoic acid.[3] Acyl migration is an intramolecular reaction where the docosanoyl group moves from the sn-1 to the sn-2 position, forming an isomeric impurity.[3] Both processes are accelerated by moisture, non-neutral pH, and elevated temperatures.[2][3]

Q2: What is the single most important factor for long-term storage?

The most critical factor is temperature. For long-term stability, this compound, whether in solid or organic solution form, should be stored at -20°C or lower.[1][4][5]

Q3: How should I handle and store the compound in its solid (powder) form?

Saturated lipids like this one are quite stable as powders.[1] Store the powder in a glass container with a Teflon-lined cap at -20°C.[1] The compound can be hygroscopic (absorb moisture), which can accelerate hydrolysis.[1][6] To prevent moisture condensation, always allow the container to warm to room temperature before opening.[1]

Q4: What is the best practice for storing this lipid in an organic solvent?

If dissolved in an organic solvent like chloroform (B151607) or ethanol (B145695), the solution should be stored in a glass vial with a Teflon-lined closure at -20°C.[1][4] To provide an extra layer of protection against any potential long-term oxidation, it is good practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[1][6] Never use plastic containers for storage in organic solvents, as plasticizers can leach into the solution and contaminate your sample.[1]

Q5: Can I store it pre-dissolved in an aqueous buffer?

Long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis.[1][3] If you must store it in an aqueous medium, prepare it for immediate use. For short-term storage (a few days), keep the solution at 2-8°C.[3] For any storage longer than a few days, it is best to prepare aliquots and store them frozen at -80°C to minimize both hydrolysis and acyl migration.[3] Avoid repeated freeze-thaw cycles.

Q6: Is an antioxidant necessary for storage?

Due to the fully saturated docosanoyl acyl chain, which lacks the double bonds susceptible to oxidation, adding an antioxidant is generally not necessary.[2][7] Oxidation only becomes a significant concern for lipids containing polyunsaturated fatty acids.[2][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. The lipid may have degraded due to improper storage, leading to the formation of isomers or hydrolysis products.[3]1. Verify Storage Conditions: Ensure the lipid has been stored at -20°C or below, protected from moisture. 2. Perform Quality Control: Check the purity of your material using a simple method like Thin-Layer Chromatography (TLC) or a more advanced one like LC-MS. 3. Use Fresh Aliquots: If degradation is suspected, discard the old stock and use a new, unopened vial to prepare fresh solutions.
The solid powder appears clumpy, waxy, or gummy. The material has likely absorbed moisture from the air.[1][6] This significantly increases the rate of hydrolysis.1. Prevention: Always allow the container to warm completely to room temperature in a desiccator before opening. 2. Mitigation: If the material is already compromised, its purity is questionable. It is safest to discard it and start with a fresh vial to ensure the integrity of your experiments.
I suspect oxidation despite the saturated chain. This is highly unlikely but could be caused by contamination with unsaturated lipids or storage in the presence of strong oxidizing agents or metal ion contaminants.[8]1. Source High-Purity Material: Ensure your supplier provides a certificate of analysis confirming high purity. 2. Avoid Contaminants: Use high-purity solvents and do not store near volatile oxidizing agents. 3. (For aqueous solutions) Use a Chelator: If metal ion contamination is a concern in your buffer, consider adding a small amount of a chelating agent like EDTA.[8]

Data Presentation

Table 1: Recommended Storage Conditions Summary
FormStorage TemperatureAtmosphereContainer TypeRecommended Duration
Solid (Powder) -20°C or below[1]Normal (ensure container is sealed)Glass vial, Teflon-lined cap[1]≥ 4 years[4][5]
Organic Solution -20°C or below[1]Inert Gas (Argon/Nitrogen)[1]Glass vial, Teflon-lined cap[1]Months to years, solvent dependent
Aqueous Solution 2-8°C[3]N/AGlass or appropriate plastic vialShort-term (days)[3][5]
Aqueous Solution -80°C[3]N/ACryo-safe vialsLong-term (months)[3]
Table 2: Factors Influencing Stability of this compound
FactorImpact on OxidationImpact on Hydrolysis / Acyl MigrationMitigation Strategy
Elevated Temperature NegligibleHigh. Significantly increases reaction rates.[3]Store at -20°C or below.[1]
Moisture NegligibleHigh. Water is a reactant in hydrolysis.[1]Warm container to room temperature before opening; store in a desiccator.[1]
Oxygen Negligible for saturated chains.[2]NoneStore under inert gas (optional, but good practice for all lipids).[1]
pH (in aqueous solution) NegligibleHigh. Rates are fastest at very acidic or basic pH and increase around physiological pH. The slowest rates are typically between pH 4 and 6.5.[2][3]Use buffers with pH 4-6.5 for maximum stability if aqueous storage is unavoidable.[2]
Metal Ions (e.g., Fe²⁺) Can catalyze oxidation, but the substrate is not susceptible.[8]MinimalUse high-purity water and reagents; consider a chelator like EDTA in buffers.[8]

Experimental Protocols

Protocol 1: General Handling of Solid this compound
  • Remove the sealed container from the freezer (-20°C).

  • Place the container in a desiccator at room temperature and allow it to warm up completely. This typically takes 30-60 minutes. This step is critical to prevent water from condensing on the cold powder upon opening.[1]

  • Once at room temperature, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Open the cap in an environment with low humidity if possible.

  • Quickly weigh the desired amount of powder and place it in a suitable glass container.

  • For preparing a stock solution, dissolve the powder in a high-purity organic solvent (e.g., ethanol or chloroform) which has been purged with an inert gas.[4]

  • Tightly reseal the original container, purge with inert gas if desired, and immediately return it to -20°C storage.

Protocol 2: Quality Control using Thin-Layer Chromatography (TLC)

This protocol provides a basic method to check for major degradation products like lysophosphatidylcholine (B164491) (from diacyl-PC contaminants) or free fatty acids.

  • Plate Preparation: Use a standard silica (B1680970) gel TLC plate.

  • Spotting: Dissolve a small amount of the lipid in chloroform/methanol (2:1, v/v). Spot a small amount onto the plate. Also spot relevant standards (e.g., the original lipid, docosanoic acid) if available.

  • Mobile Phase: A common solvent system for separating phospholipids (B1166683) is chloroform/methanol/water (e.g., 65:25:4, v/v/v).

  • Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: Remove the plate and let it dry. Visualize the spots using a suitable stain. Primuline spray followed by UV light detection is effective for lipids.[9] Alternatively, iodine vapor can be used.

  • Analysis: Compare the Rf value of the sample spot to the standard. The appearance of new spots indicates the presence of degradation products.

Protocol 3: (Advanced) Detection of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method to identify and quantify the parent lipid, its isomer, and hydrolysis products.[7][10]

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column is typically used.[11]

    • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol (B130326) with a small amount of formic acid (e.g., 0.1%) is often employed to achieve good separation.[11]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (+ESI) is effective for detecting the phosphocholine (B91661) headgroup.[7]

    • Detection: Use full scan mode to identify the molecular ions of the parent compound, its isomer (which will have the same mass), and potential hydrolysis products. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification.[3]

    • Expected Masses:

      • This compound and its sn-2 isomer.

      • Glycerophosphocholine (hydrolysis product).

      • Docosanoic acid (hydrolysis product, better detected in negative ion mode).

Visualizations

cluster_main Degradation Pathways for this compound cluster_products start This compound isomer 2-Docosanoyl-sn-glycero-3-phosphocholine (Isomer) start->isomer Acyl Migration (Primary Concern) hydrolysis_prod Glycerophosphocholine + Docosanoic Acid start->hydrolysis_prod Hydrolysis (Primary Concern) oxidation_prod Oxidation Products start->oxidation_prod Oxidation (Minor Pathway)

Caption: Primary degradation pathways for saturated lysophosphatidylcholines.

start Start: Receive Lipid form Determine Form start->form solid Solid (Powder) form->solid Solid solution Organic Solution form->solution Solution warm Warm to Room Temp Before Opening solid->warm purge Purge with Inert Gas (Ar/N2) solution->purge store Store at <= -20°C in Glass Vial (Teflon Cap) warm->store purge->store

Caption: Recommended workflow for the storage of solid or organic solutions.

start Problem: Inconsistent Results check_storage Review Storage Conditions & Handling start->check_storage storage_ok Conditions Correct check_storage->storage_ok OK storage_bad Conditions Incorrect check_storage->storage_bad Not OK qc_check Perform QC Check (e.g., TLC, LC-MS) storage_ok->qc_check correct_storage Correct Storage Protocol & Use New Vial storage_bad->correct_storage purity_ok Purity Acceptable qc_check->purity_ok Pass purity_bad Degradation Detected qc_check->purity_bad Fail proceed Proceed with Experiment purity_ok->proceed discard Discard Batch, Use New Vial purity_bad->discard

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Extraction of Long-Chain Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of long-chain lysophosphatidylcholines (LPCs) from cellular samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting long-chain lysophosphatidylcholines from cells?

A1: The main challenges in extracting long-chain LPCs stem from their amphipathic nature, making them prone to low recovery and degradation. Key difficulties include:

  • Low Recovery: Due to their higher polarity compared to other lipids like triglycerides, LPCs may be partially lost in the aqueous phase during liquid-liquid extraction.[1] Classical methods like the Bligh and Dyer or Folch procedures are often inefficient for quantitative recovery of these more hydrophilic lysophospholipids.[1][2]

  • Analyte Degradation: LPCs can be degraded by phospholipases present in the cellular sample.[3] Additionally, harsh chemical conditions, such as strongly acidic or basic environments, can lead to the hydrolysis of the ester bond.[1]

  • Co-extraction of Interfering Substances: Crude extracts can contain other lipids and polar molecules that may interfere with downstream analysis, such as mass spectrometry.

  • Labor-Intensive Protocols: Traditional extraction methods can be time-consuming and require multiple steps, increasing the risk of sample loss and variability.[1][4]

Q2: Which extraction methods are commonly used for long-chain LPCs, and what are their main advantages and disadvantages?

A2: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE):

    • Bligh and Dyer Method: A widely used method that employs a chloroform (B151607)/methanol (B129727)/water solvent system.[5][6][7] It is relatively rapid but can result in incomplete recovery of LPCs.[2]

    • Folch Method: Similar to Bligh and Dyer but uses a higher ratio of solvent to sample.[8][9] This method is thorough but can be more time-consuming.

    • Methyl-tert-butyl ether (MTBE) Method: An alternative to chloroform-based methods that is less toxic and can provide good recovery, though some studies show lower recovery for LPCs compared to other methods.[10]

  • Solid-Phase Extraction (SPE):

    • This technique uses a solid sorbent to selectively adsorb lipids, which are then eluted with an appropriate solvent.[11][12][13] SPE can provide cleaner extracts and is amenable to automation.[14] However, the choice of sorbent and elution solvent is critical for good recovery.[11][15]

Q3: How can I improve the recovery of long-chain LPCs during extraction?

A3: To enhance recovery, consider the following:

  • Modify Existing LLE Protocols: Adding a small amount of acid to the extraction solvent can neutralize the charge on the phosphate (B84403) group, making the LPCs more soluble in the organic phase.[1] However, care must be taken to avoid acid-catalyzed hydrolysis.

  • Optimize Solvent Polarity: The choice of solvent and its polarity is crucial. A systematic approach, testing different solvent systems, can help identify the optimal conditions for your specific long-chain LPCs of interest.[16][17]

  • Use a Suitable SPE Sorbent: For SPE, reversed-phase sorbents like C18 are often effective for LPC extraction.[18]

  • Minimize Transfer Steps: Each transfer of the sample from one container to another can lead to loss of analyte.[19]

Q4: What precautions should I take to prevent the degradation of long-chain LPCs during extraction?

A4: To minimize degradation:

  • Work Quickly and at Low Temperatures: Perform the extraction on ice to reduce the activity of endogenous phospholipases.[3]

  • Use Fresh Solvents: Old or impure solvents can contain reactive species that may degrade LPCs.

  • Control pH: Avoid strongly acidic or basic conditions that can cause chemical hydrolysis.[1]

  • Store Samples Properly: If immediate extraction is not possible, flash-freeze cell pellets in liquid nitrogen and store them at -80°C.[3]

Troubleshooting Guides

Problem 1: Low Yield of Long-Chain LPCs
Potential Cause Troubleshooting Step Citation
Incomplete Cell Lysis Ensure complete homogenization of the cell pellet in the initial extraction solvent. Consider using mechanical disruption methods like sonication or bead beating for tough cells.
Suboptimal Solvent System The polarity of the extraction solvent may not be suitable for your specific long-chain LPCs. Test different solvent mixtures (e.g., varying ratios of chloroform:methanol or using alternative solvents like MTBE). A single-step extraction with methanol has also been shown to be effective for lysophospholipids.[1][10]
Loss of LPCs to the Aqueous Phase For LLE, after the initial extraction, re-extract the aqueous phase with the organic solvent to recover any partitioned LPCs. Modifying the Folch method to include additional extractions of the upper phase can improve recovery.[2]
Adsorption to Surfaces Long-chain lipids can adsorb to plasticware. Use glass tubes and minimize the number of transfer steps. Silanized glassware can further reduce adsorption.[19]
Inefficient Elution in SPE The elution solvent in your SPE protocol may not be strong enough to desorb the long-chain LPCs from the sorbent. Try a more polar elution solvent or a gradient elution.[11]
Problem 2: Inconsistent and Poorly Reproducible Results
Potential Cause Troubleshooting Step Citation
Variable Sample Handling Standardize your sample collection and storage procedures. Avoid repeated freeze-thaw cycles.[3]
Incomplete Phase Separation in LLE Ensure complete separation of the aqueous and organic phases by adequate centrifugation time and speed.[8]
Inconsistent SPE Column Packing If packing your own SPE columns, ensure the sorbent is packed consistently to avoid channeling. Commercially available pre-packed columns can improve reproducibility.
Evaporation to Dryness Over-drying the lipid extract can make it difficult to redissolve, especially for less abundant lipids. Evaporate the solvent under a gentle stream of nitrogen and avoid prolonged exposure to vacuum.

Data Presentation

Table 1: Comparison of Common Liquid-Liquid Extraction Methods for LPC Recovery

MethodPrincipleAdvantagesDisadvantagesTypical Recovery of LPCsCitations
Bligh and Dyer Single-phase extraction with chloroform:methanol:water followed by phase separation.Rapid and widely used.Can have lower recovery for polar lipids like LPCs compared to the Folch method.75-80%[2][6]
Folch Extraction with a larger volume of chloroform:methanol (2:1) followed by a saline wash to remove non-lipid contaminants.Generally provides good recovery of a broad range of lipids.More time-consuming and uses larger solvent volumes.Can be improved with modifications, but standard method may result in losses.[2][8]
Methanol (Single-Step) A simple method using only methanol for extraction followed by centrifugation.Extremely simple, rapid, and avoids phase separation issues.May have less efficient removal of non-lipid contaminants compared to biphasic methods.Shown to be highly efficient for lysophospholipids.[1]
Salt-Assisted One-Step Extraction Uses a saturated ammonium (B1175870) acetate (B1210297) solution with acetonitrile:isopropanol.Chloroform-free, rapid, and shows high recovery.A newer method that may not be as widely validated as traditional methods.Reported recovery of 93.2%[4]

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Method for Cellular Lipids

This protocol is a modification of the classic Bligh and Dyer method, optimized for the extraction of lipids from cultured cells.

Materials:

  • Cell pellet

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • To a cell pellet (e.g., from a 10 cm dish), add 1 ml of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute to ensure complete cell lysis and homogenization.

  • Add 0.25 ml of chloroform and vortex for 30 seconds.

  • Add 0.25 ml of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • To maximize recovery, re-extract the upper aqueous phase and the protein interface with 0.5 ml of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Citation: Based on the principles outlined by Bligh and Dyer (1959).[5]

Protocol 2: Solid-Phase Extraction (SPE) for LPC Isolation

This protocol provides a general guideline for the isolation of LPCs from a total lipid extract using a silica-based SPE cartridge.

Materials:

  • Dried total lipid extract

  • Silica (B1680970) SPE cartridge (e.g., 500 mg)

  • Chloroform

  • Acetone

  • Methanol

  • SPE manifold

Procedure:

  • Column Conditioning: Condition the silica SPE cartridge by washing it with 5 ml of methanol followed by 5 ml of chloroform. Do not allow the column to dry.

  • Sample Loading: Dissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 200-500 µl) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (e.g., cholesterol, triglycerides) by passing 10 ml of chloroform through the cartridge. Collect this fraction separately if needed.

  • Elution of Glycolipids and Ceramides (B1148491): Elute glycolipids and ceramides with 15 ml of acetone:methanol (9:1, v/v). Collect this fraction separately.

  • Elution of Phospholipids (B1166683) (including LPCs): Elute the total phospholipid fraction, which includes the long-chain LPCs, with 10 ml of methanol.

  • Solvent Evaporation: Evaporate the solvent from the phospholipid fraction under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in a suitable solvent for your analysis.

Citation: This protocol is based on general principles of lipid class separation by SPE.[12]

Mandatory Visualization

experimental_workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis start Cell Pellet lysis Cell Lysis & Homogenization (e.g., Chloroform:Methanol) start->lysis phase_sep Phase Separation (Centrifugation) lysis->phase_sep organic_phase Collect Organic Phase (Contains Lipids) phase_sep->organic_phase LLE Path load_spe Load Total Lipid Extract onto SPE Cartridge phase_sep->load_spe SPE Path re_extract Re-extract Aqueous Phase organic_phase->re_extract evaporation Solvent Evaporation re_extract->evaporation elute_fractions Elute Lipid Fractions load_spe->elute_fractions collect_pl Collect Phospholipid Fraction (Contains LPCs) elute_fractions->collect_pl collect_pl->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Experimental workflow for LPC extraction from cells.

signaling_pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_downstream Downstream Signaling pc Phosphatidylcholine (PC) lpc Lysophosphatidylcholine (LPC) pc->lpc Hydrolysis lpcat LPC Acyltransferase (LPCAT) receptors G-protein-coupled receptors (e.g., G2A, GPR4) lpc->receptors pla2 Phospholipase A2 (PLA2) pla2->pc cleaves lpcat->lpc re-acylates inflammation Inflammation receptors->inflammation cancer Cancer Cell Proliferation receptors->cancer apoptosis Apoptosis receptors->apoptosis

Caption: Simplified LPC signaling pathways in inflammation and cancer.

References

Technical Support Center: Optimizing HPLC Separation of Lysophosphatidylcholine (LPC) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of lysophosphatidylcholine (B164491) (LPC) positional isomers, specifically sn-1 and sn-2 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating LPC sn-1 and sn-2 isomers by HPLC?

A1: The main challenge lies in the structural similarity of the isomers. Positional isomers, such as sn-1 and sn-2 LPCs, have identical mass and largely similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1][2] Effective separation requires optimization of the stationary phase, mobile phase composition, and temperature to exploit subtle differences in their molecular shape and polarity.

Q2: Which HPLC mode is most suitable for separating LPC positional isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective mode for separating LPC sn-1 and sn-2 isomers.[3][4] This technique separates molecules based on their hydrophobicity. While both isomers have the same acyl chain, the different esterification positions on the glycerol (B35011) backbone lead to slight differences in their interaction with the nonpolar stationary phase, enabling separation. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used, particularly for separating lipid classes.[5][6]

Q3: What is the expected elution order for sn-1 and sn-2 LPC isomers in RP-HPLC?

A3: In reversed-phase HPLC, the sn-2 LPC isomer typically elutes before the sn-1 LPC isomer.[3] This is because the acyl chain at the sn-2 position is thought to result in a more compact or slightly more polar molecular conformation, leading to a weaker interaction with the stationary phase compared to the sn-1 isomer.

Q4: Can Ultra-High-Performance Liquid Chromatography (UHPLC) be used for this separation?

A4: Yes, UHPLC is highly effective for separating LPC isomers and offers several advantages over traditional HPLC.[7][8][9] The use of smaller particle size columns (typically sub-2 µm) in UHPLC provides higher resolution, improved peak shapes, and faster analysis times.[10][11]

Troubleshooting Guide

Issue 1: Poor or No Resolution of sn-1 and sn-2 Isomer Peaks

Possible Causes & Solutions

  • Suboptimal Mobile Phase Composition: The organic solvent ratio and additives are critical for achieving selectivity.

    • Action:

      • Adjust Organic Solvent Ratio: In a reversed-phase system using acetonitrile, methanol, or isopropanol (B130326) with water, methodically adjust the organic solvent percentage. A lower percentage of organic solvent generally increases retention times and may improve resolution.[6]

      • Optimize Additives: Small concentrations of modifiers like formic acid or ammonium (B1175870) formate (B1220265) (e.g., 0.1% formic acid and/or 10 mM ammonium formate) can improve peak shape and selectivity by controlling the ionization state of the analytes.[9]

      • Consider Gradient Elution: A shallow gradient with a slow increase in the organic solvent concentration can often enhance the separation of closely eluting peaks.[12]

  • Inappropriate Column Chemistry: The choice of stationary phase significantly impacts selectivity.

    • Action:

      • C18 Columns: These are the most common choice. Opt for high-resolution columns with small particle sizes (e.g., 1.7 µm) and longer lengths (e.g., 150 mm or longer) to increase efficiency.[8][10]

      • Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity for lipid isomers due to π-π interactions with the acyl chains.

      • Consider Other Chemistries: For specific applications, C8 or embedded polar group columns might provide the necessary selectivity.

  • Incorrect Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, influencing resolution.

    • Action: Systematically evaluate a range of column temperatures (e.g., 30°C to 50°C). Lower temperatures can sometimes increase retention and improve resolution, but may also lead to broader peaks.[13]

Issue 2: Peak Tailing or Fronting

Possible Causes & Solutions

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone can interact with the phosphate (B84403) group of LPC, causing peak tailing.

    • Action:

      • Use an End-Capped Column: Modern, well-end-capped columns minimize silanol interactions.

      • Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[14]

    • Action: Reduce the injection volume or the concentration of the sample.[13]

  • Contamination of Column or Guard Column: Accumulation of contaminants can affect peak shape.

    • Action: Flush the column with a strong solvent (e.g., isopropanol). If using a guard column, replace it.

Issue 3: Irreproducible Retention Times

Possible Causes & Solutions

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.

  • Mobile Phase Instability: Evaporation of volatile organic solvents or changes in mobile phase composition over time can lead to drift.

    • Action: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Pump Performance Issues: Fluctuations in pump pressure can affect the mobile phase composition and flow rate.

    • Action: Check the pump for leaks and ensure it is properly primed and degassed.

Data Presentation: HPLC Parameters for LPC Isomer Separation

ParameterMethod 1Method 2Method 3
Chromatography Mode UPLC-MSHPLCUPLC-MS
Column Waters ACQUITY UPLC BEH C18Waters Spherisorb aminoCSH C18
Column Dimensions 1.0 mm x 150 mmNot Specified2.1 mm x 100 mm
Particle Size 1.7 µmNot SpecifiedNot Specified
Mobile Phase A Isopropanol/Methanol/Aqueous 5mM Acetic Acid (90:5:5, v/v/v)EthanolWater with 10mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol/Aqueous 5mM Acetic Acid (95:5, v/v)20 mM Aqueous Oxalic AcidAcetonitrile/Isopropanol (1:1, v/v) with 10mM ammonium formate and 0.1% formic acid
Gradient Isocratic elution with 100% Mobile Phase B for 5 min, then a linear gradient to 100% Mobile Phase A over 25 min.Isocratic with 92:8 (v/v) Ethanol:Oxalic Acid SolutionGradient elution
Flow Rate 0.05 mL/min1 mL/min0.4 mL/min
Column Temperature 40°CAmbientNot Specified
Reference Nakanishi et al. (2010)[10]JAOCS (2001)[15]Vorkas et al. (2015)[9]

Experimental Protocols

Protocol 1: UPLC-MS Method for LPC Isomer Separation
  • Instrumentation: An ultra-performance liquid chromatography system coupled with a mass spectrometer.[10]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 1.0 mm x 150 mm.[10]

  • Mobile Phase:

    • Solvent A: Isopropanol/Methanol/Aqueous 5mM Acetic Acid (90:5:5, v/v/v).[10]

    • Solvent B: Methanol/Aqueous 5mM Acetic Acid (95:5, v/v).[10]

  • Procedure:

    • Set the column temperature to 40°C.

    • Equilibrate the column with 100% Solvent B at a flow rate of 0.05 mL/min for at least 10 column volumes.

    • Inject the sample.

    • Run an isocratic elution with 100% Solvent B for 5 minutes.

    • Apply a linear gradient to 100% Solvent A over the next 25 minutes.

    • Hold at 100% Solvent A for 5 minutes.

    • Return to initial conditions and re-equilibrate for the next injection.

    • Detect ions using mass spectrometry, monitoring for the specific m/z of the LPC isomers of interest.

Protocol 2: Reversed-Phase UPLC Method
  • Instrumentation: An ultra-performance liquid chromatography system.[9]

  • Column: CSH C18, 2.1 mm x 100 mm.[9]

  • Mobile Phase:

    • Solvent A: Water with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Solvent B: Acetonitrile/Isopropanol (1:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Procedure:

    • Set the flow rate to 0.4 mL/min.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Apply a gradient elution (specific gradient profile to be optimized based on the specific LPCs). A common starting point is a shallow gradient from a low to a high percentage of Solvent B over 20 minutes.

    • Monitor the eluent using a suitable detector (e.g., MS or Evaporative Light Scattering Detector).

Visualizations

LPC Signaling Pathways

Lysophosphatidylcholine (LPC) is a bioactive lipid that can initiate several signaling cascades. It can act through G protein-coupled receptors such as G2A, and also through Toll-like receptors (TLR2 and TLR4), leading to downstream activation of pathways like the MAPK/ERK pathway and influencing NF-κB translocation.[16][17] LPC is also known to modulate the activity of Protein Kinase C (PKC).[18][19]

LPC_Signaling LPC Lysophosphatidylcholine (LPC) G2A G2A Receptor LPC->G2A TLR TLR2 / TLR4 LPC->TLR PKC Protein Kinase C (PKC) LPC->PKC modulates G_Protein G Protein Signaling G2A->G_Protein MAPK_ERK MAPK/ERK Pathway TLR->MAPK_ERK NFkB NF-κB Pathway TLR->NFkB Cellular_Response Cellular Responses (Inflammation, Proliferation) G_Protein->Cellular_Response MAPK_ERK->Cellular_Response PKC->Cellular_Response NFkB->Cellular_Response

Caption: Simplified signaling pathways activated by Lysophosphatidylcholine (LPC).

Troubleshooting Workflow for Poor Isomer Resolution

When encountering poor resolution between sn-1 and sn-2 LPC isomers, a systematic approach to troubleshooting is essential. The following workflow outlines the logical steps to diagnose and resolve the issue.

Troubleshooting_Workflow Start Start: Poor Resolution of sn-1 and sn-2 Isomers Check_Method Is the method optimized for isomers? Start->Check_Method Optimize_Mobile_Phase 1. Optimize Mobile Phase - Adjust organic solvent % - Modify additives (acid/buffer) Check_Method->Optimize_Mobile_Phase No Check_Column Is resolution still poor? Check_Method->Check_Column Yes Optimize_Mobile_Phase->Check_Column Change_Column 2. Evaluate Column - Use longer column - Try different chemistry (e.g., Phenyl) Check_Column->Change_Column Yes Success Resolution Achieved Check_Column->Success No Check_Temp Is resolution still poor? Change_Column->Check_Temp Optimize_Temp 3. Optimize Temperature - Test range (e.g., 30-50°C) Check_Temp->Optimize_Temp Yes Check_Temp->Success No Check_Flow Is resolution still poor? Optimize_Temp->Check_Flow Optimize_Flow 4. Adjust Flow Rate - Lower flow rate for better separation Check_Flow->Optimize_Flow Yes Check_Flow->Success No Consult Consult further literature/support Optimize_Flow->Consult

Caption: Logical workflow for troubleshooting poor HPLC resolution of LPC isomers.

References

Technical Support Center: Analysis of lyso-PC(22:0) by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lysophosphatidylcholine (B164491) (lyso-PC) species by electrospray ionization-mass spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and improve the accuracy and reproducibility of their results for lyso-PC(22:0).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for lyso-PC(22:0) analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as lyso-PC(22:0), due to the presence of co-eluting compounds in the sample matrix.[1] This phenomenon leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[2] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression in ESI-MS, particularly in the positive ion mode.[2] Lyso-PC(22:0) is susceptible to both inter-class ion suppression from more abundant phospholipid classes like phosphatidylcholines (PCs) and intra-class suppression from other more abundant lyso-PC species.[1]

Q2: What are the primary causes of ion suppression for lyso-PC(22:0)?

A2: The primary causes of ion suppression for lyso-PC(22:0) in biological samples are:

  • High concentrations of other phospholipids: Abundant phospholipids, especially PCs, can co-elute with lyso-PC(22:0) and compete for ionization, reducing its signal.

  • Matrix components: Salts, detergents, and other endogenous molecules from the biological matrix can interfere with the ESI process.[3]

  • Mobile phase additives: Certain non-volatile additives or high concentrations of modifiers in the liquid chromatography (LC) mobile phase can cause ion suppression.[4]

  • In-source fragmentation: Fragmentation of more abundant lipids in the ESI source can create ions that interfere with or suppress the signal of the target analyte.[5][6]

Q3: How can I minimize ion suppression for lyso-PC(22:0)?

A3: Minimizing ion suppression for lyso-PC(22:0) involves a multi-faceted approach focusing on three main areas:

  • Effective Sample Preparation: The goal is to remove interfering substances, primarily other phospholipids, from the sample before analysis.

  • Optimized Chromatographic Separation: Fine-tuning the LC method to separate lyso-PC(22:0) from co-eluting interferences is crucial.

  • Appropriate Mass Spectrometry Parameters: Adjusting MS settings can help to enhance the signal of your analyte and reduce the impact of interferences.

The following sections will provide detailed troubleshooting guides and protocols for each of these areas.

Troubleshooting Guide: Reducing Ion Suppression for lyso-PC(22:0)

This guide will help you diagnose and resolve issues with ion suppression in your ESI-MS analysis of lyso-PC(22:0).

Step 1: Assess the Extent of Ion Suppression

Before making changes to your method, it's important to determine if ion suppression is indeed the cause of poor signal intensity. A post-column infusion experiment is a common method for this.

  • Procedure: Continuously infuse a standard solution of lyso-PC(22:0) into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of lyso-PC(22:0) indicates the presence of co-eluting species that are causing ion suppression.

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove the interfering compounds before they enter the mass spectrometer.

Issue: Low signal intensity and poor reproducibility for lyso-PC(22:0).

Possible Cause: Inadequate removal of phospholipids and other matrix components.

Solutions:

  • Evaluate your current sample preparation method: Simple protein precipitation is often insufficient for removing phospholipids.

  • Implement a phospholipid removal strategy:

    • HybridSPE®-Phospholipid Technology: This technique uses zirconia-coated silica (B1680970) particles that selectively retain phospholipids via a Lewis acid-base interaction, while allowing analytes like lyso-PC(22:0) to pass through.[7] It has been shown to remove over 99% of phospholipids.

    • Solid-Phase Extraction (SPE): Mixed-mode or polymeric SPE cartridges can effectively remove phospholipids and other interferences.[8]

    • Liquid-Liquid Extraction (LLE): While it can be effective, LLE may have lower recovery for more polar analytes.[8]

Quantitative Comparison of Sample Preparation Techniques

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowHighSimple, fast, and inexpensive.Significant ion suppression due to residual phospholipids.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable, can be low for polar analytes.Can provide clean extracts.Can be labor-intensive and may have lower analyte recovery.[8]
Solid-Phase Extraction (SPE) High (especially mixed-mode)Good to HighHigh selectivity and can be automated.Requires method development.
HybridSPE®-Phospholipid >99%High (typically >90%)Highly selective for phospholipids, simple protocol.[9]Higher cost per sample compared to PPT.
Step 3: Optimize Chromatographic Separation

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation.

Issue: Lyso-PC(22:0) peak co-elutes with a region of ion suppression.

Possible Cause: Insufficient separation from other phospholipids or matrix components.

Solutions:

  • Adjust the LC gradient: A shallower gradient can improve the resolution between lyso-PC(22:0) and closely eluting interferences. For reversed-phase chromatography, increasing the gradient time can help separate different lipid species.[10]

  • Modify the mobile phase:

    • Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For negative mode analysis of lipids, acetic acid has been shown to enhance the signal for many lipid classes compared to ammonium (B1175870) acetate (B1210297) or ammonium hydroxide. For positive mode, formic acid or ammonium formate (B1220265) are common choices.[4][11]

    • pH: Adjusting the mobile phase pH can alter the retention times of analytes and interferences, potentially improving separation.[8]

  • Use a different column chemistry: Consider a column with a different stationary phase (e.g., C30) that may offer different selectivity for lipids.

Step 4: Optimize Mass Spectrometry Parameters

Issue: Low signal intensity despite optimized sample preparation and chromatography.

Possible Cause: Sub-optimal ESI source conditions or in-source fragmentation.

Solutions:

  • Optimize ESI source parameters: Systematically tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for lyso-PC(22:0).

  • Minimize in-source fragmentation: High source voltages can cause lipids to fragment in the source, leading to a lower precursor ion signal and potentially creating interfering fragment ions.[5] Reduce the cone/fragmentor voltage to minimize this effect.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for lyso-PC(22:0) is the best way to correct for ion suppression and other matrix effects, leading to more accurate and precise quantification. The SIL-IS will be affected by ion suppression to the same extent as the endogenous analyte, allowing for reliable normalization.

Experimental Protocols

Protocol 1: Phospholipid Removal using HybridSPE®-Phospholipid 96-Well Plate

This protocol is a general guideline for the "in-well" precipitation and phospholipid removal from 100 µL of plasma or serum.

Materials:

  • HybridSPE®-Phospholipid 96-well plate

  • Plasma or serum samples

  • Precipitation solvent: 1% formic acid in acetonitrile

  • 96-well collection plate

  • Vacuum manifold

Procedure:

  • Place the HybridSPE®-Phospholipid 96-well plate on the collection plate within the vacuum manifold.

  • Pipette 100 µL of plasma or serum into each well of the HybridSPE® plate. If using an internal standard, it should be added to the sample at this stage.

  • Add 300 µL of the precipitation solvent (1% formic acid in acetonitrile) to each well.

  • Mix thoroughly by aspirating and dispensing the solution with a pipette for 30 seconds or by sealing the plate and vortexing for 1 minute. This step is critical for efficient protein precipitation.

  • Apply a vacuum of approximately 10 in. Hg to the manifold.

  • Collect the eluate in the collection plate. The eluate is now ready for LC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Lysophosphatidylcholines

This protocol provides a general procedure for reversed-phase SPE. Optimization for specific cartridges and analytes is recommended.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for conditioning and washing)

  • Plasma/serum sample, pre-treated by protein precipitation (e.g., 1 part sample to 3 parts methanol) and centrifuged.

Procedure:

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution:

    • Elute the lyso-PCs with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Low lyso-PC(22:0) Signal check_suppression Assess Ion Suppression (Post-Column Infusion) start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present Yes no_suppression No Significant Suppression (Investigate other causes: e.g., instrument sensitivity, sample stability) check_suppression->no_suppression No optimize_sample_prep Step 1: Optimize Sample Prep (e.g., HybridSPE, SPE) suppression_present->optimize_sample_prep optimize_lc Step 2: Optimize Chromatography (Gradient, Mobile Phase) optimize_sample_prep->optimize_lc Suppression Persists optimize_ms Step 3: Optimize MS Parameters (Source, In-Source Fragmentation) optimize_lc->optimize_ms Suppression Persists use_sil_is Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_ms->use_sil_is For Accurate Quantitation end End: Improved Signal and Reliable Quantification use_sil_is->end

Caption: Troubleshooting workflow for addressing ion suppression of lyso-PC(22:0).

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_hybridspe HybridSPE® ppt_start Plasma/Serum Sample ppt_add_solvent Add Acetonitrile (e.g., 3:1 ratio) ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_end Analyze (High PLs) ppt_supernatant->ppt_end hspe_start Plasma/Serum Sample hspe_add_solvent Add Sample & Acetonitrile to HybridSPE Plate hspe_start->hspe_add_solvent hspe_mix Mix hspe_add_solvent->hspe_mix hspe_vacuum Apply Vacuum hspe_mix->hspe_vacuum hspe_eluate Collect Eluate hspe_vacuum->hspe_eluate hspe_end Analyze (Low PLs) hspe_eluate->hspe_end

Caption: Comparison of Protein Precipitation and HybridSPE® workflows.

References

Technical Support Center: Synthesis of 1-Behenoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-behenoyl-sn-glycero-3-phosphocholine chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-behenoyl-sn-glycero-3-phosphocholine, providing potential causes and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s) Analytical Confirmation
Low to No Product Yield Poor solubility of sn-glycero-3-phosphocholine (GPC) in the reaction solvent. GPC is notoriously difficult to dissolve in many organic solvents.- Use a solvent system known to better solubilize GPC, such as a mixture of chloroform (B151607) and methanol (B129727). - Consider the use of a GPC-kieselguhr complex to improve dispersion and reactivity. - For enzymatic synthesis, a solvent-free system may be employed.[1]Visual inspection for undissolved starting material. TLC or HPLC analysis showing a large amount of unreacted GPC.
Inefficient acylation. The reactivity of behenoyl chloride or behenic acid may be low under the chosen conditions.- Increase the molar excess of the acylating agent (behenoyl chloride or anhydride). - Add a catalyst such as 4-(dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (4-PPY) to enhance the reaction rate.[2] - For enzymatic synthesis, ensure the lipase (B570770) is active and consider optimizing the enzyme loading.[1]TLC or HPLC analysis indicating incomplete conversion of GPC.
Moisture in the reaction. The presence of water can hydrolyze the acylating agent and deactivate catalysts.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Sputtering or fuming upon addition of reagents. GC-MS analysis of the solvent for water content.
Presence of Multiple Products (Isomers) Acyl migration. The behenoyl group can migrate from the sn-1 to the sn-2 position, resulting in a mixture of isomers. This is a common issue in lysophospholipid synthesis.[3]- Control the reaction temperature; lower temperatures can reduce the rate of acyl migration. - Control the pH, as both acidic and basic conditions can catalyze acyl migration.[3] - Minimize reaction time; prolonged reaction times can lead to increased isomerization.1H NMR or 13C NMR spectroscopy to identify the presence of both sn-1 and sn-2 isomers. HPLC can also be used to separate and quantify the isomers.
Diacylation. Formation of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.- Use a stoichiometric amount or a slight excess of the acylating agent. A large excess can promote diacylation. - Control the reaction time and temperature to favor mono-acylation.TLC analysis showing a non-polar spot corresponding to the diacyl product. Mass spectrometry will show a molecular ion peak corresponding to the diacylated product.
Difficult Purification Co-elution of product with unreacted starting materials or byproducts. The similar polarities of the desired product, isomers, and starting materials can make separation challenging.- Optimize the column chromatography conditions. A gradient elution with a solvent system like chloroform/methanol/water is often effective.[4] - Consider using a different stationary phase for chromatography. - Recrystallization may be an effective purification step if a suitable solvent system can be found.TLC or HPLC analysis of the purified fractions showing persistent impurities.
Presence of dicyclohexylurea (DCU) byproduct. If using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the DCU byproduct can be difficult to remove.- Filter the reaction mixture before workup to remove the precipitated DCU. - Wash the organic extract with a dilute acid solution to remove any remaining DCC and DCU.Presence of a white precipitate in the reaction mixture and in the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-behenoyl-sn-glycero-3-phosphocholine?

A1: The most common chemical synthesis route involves the direct acylation of sn-glycero-3-phosphocholine (GPC) with an activated form of behenic acid, such as behenoyl chloride or behenic anhydride (B1165640). This reaction is typically carried out in an organic solvent in the presence of a catalyst. Enzymatic synthesis using a lipase is also a viable and often more regioselective alternative.[3][5]

Q2: How can I improve the solubility of sn-glycero-3-phosphocholine (GPC) in my reaction?

A2: Improving the solubility of GPC is crucial for achieving a good yield. One effective method is to use a GPC-kieselguhr complex, which involves adsorbing a methanolic solution of GPC onto kieselguhr (diatomaceous earth) and then drying it.[6] This provides a large surface area for the reaction. Alternatively, using a co-solvent system, such as chloroform and methanol, can enhance solubility.

Q3: What is acyl migration and how can I minimize it?

A3: Acyl migration is the intramolecular transfer of the behenoyl group from the sn-1 to the sn-2 position of the glycerol (B35011) backbone, leading to the formation of the undesired 2-behenoyl-sn-glycero-3-phosphocholine isomer.[3] To minimize this, it is recommended to use the lowest effective reaction temperature and to keep the reaction time as short as possible. Controlling the pH is also critical, as both acidic and basic conditions can promote this side reaction.[3]

Q4: What are the best practices for purifying the final product?

A4: Purification is typically achieved using column chromatography on silica (B1680970) gel.[4] A gradient elution system is often necessary to separate the desired 1-behenoyl product from unreacted GPC, the 2-behenoyl isomer, and any di-acylated byproduct. A common solvent system starts with a chloroform/methanol mixture and gradually increases in polarity by increasing the methanol and adding a small amount of water.[4] Monitoring the fractions by thin-layer chromatography (TLC) is essential.

Q5: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A5: Enzymatic synthesis, typically employing a lipase such as Novozym 435, offers several advantages. Lipases often exhibit high regioselectivity for the sn-1 position, which significantly reduces the formation of the sn-2 isomer and simplifies purification.[5] Enzymatic reactions are also conducted under milder conditions (lower temperature, neutral pH), which can prevent degradation of the product and is more environmentally friendly.[5]

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of 1-Acyl-sn-glycero-3-phosphocholine Synthesis

ParameterVariationSubstrateProductYield (%)Reference
Catalyst NoneGPC + Oleic Acid1-Oleoyl-LPCLow[7]
Lipozyme RM-IM (10% w/w)GPC + Oleic Acid1-Oleoyl-LPC~75%[7]
4-PyrrolidinopyridineGPC + Stearic Anhydride1,2-Distearoyl-PCHigh[2]
Solvent n-HexanePhosphatidylcholine + EthanolLysophosphatidylcholine98.5%[1]
Solvent-freePhosphatidylcholine + EthanolLysophosphatidylcholine97.7%[1]
AcetoneEGCG + Palmitoyl ChlorideEGCG mono-palmitate90.6%[8]
Ethyl AcetateEGCG + Palmitoyl ChlorideEGCG mono-palmitate<90.6%[8]
Temperature 40°CGPC + Oleic Acid1-Oleoyl-LPC~30%[7]
50°CGPC + Oleic Acid1-Oleoyl-LPC~50%[7]
60°CGPC + Oleic Acid1-Oleoyl-LPC~70%[7]
70°CGPC + Oleic Acid1-Oleoyl-LPC~75%[7]
Molar Ratio (Acyl Donor:GPC) 5:1GPC + Oleic Acid1-Oleoyl-LPC~30%[7]
10:1GPC + Oleic Acid1-Oleoyl-LPC~50%[7]
20:1GPC + Oleic Acid1-Oleoyl-LPC~75%[7]
50:1GPC + Oleic Acid1-Oleoyl-LPC~40%[7]

Note: Data for closely related long-chain lysophosphatidylcholines are presented due to the limited availability of specific data for 1-behenoyl-sn-glycero-3-phosphocholine.

Experimental Protocols

Protocol: Chemical Synthesis of 1-Stearoyl-sn-glycero-3-phosphocholine (Adaptable for 1-Behenoyl-sn-glycero-3-phosphocholine)

This protocol is adapted from a procedure for the synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) and can be modified for the synthesis of the mono-acylated product by adjusting the stoichiometry of the acylating agent.[2]

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Behenic anhydride (or Behenoyl chloride)

  • 4-Pyrrolidinopyridine (4-PPY)

  • Anhydrous Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

  • Preparation of GPC: If not using a pre-made complex, prepare a GPC-kieselguhr complex by dissolving GPC in methanol, adding kieselguhr, and evaporating the solvent under vacuum.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the GPC (or GPC-kieselguhr complex) in anhydrous chloroform.

  • Addition of Reagents: To the suspension, add behenic anhydride (1.1 equivalents for mono-acylation) and 4-pyrrolidinopyridine (0.2 equivalents).

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 30-35°C) until the reaction is complete. The reaction progress can be monitored by TLC. The reaction typically becomes homogeneous as it proceeds.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (e.g., from the anhydride) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution is typically employed, starting with a chloroform/methanol mixture and gradually increasing the polarity by increasing the proportion of methanol and adding a small amount of water.

  • Characterization: The purified product should be characterized by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_end Final Product GPC sn-Glycero-3-phosphocholine (GPC) Reaction_Vessel Reaction Mixture GPC->Reaction_Vessel Behenoyl_Source Behenoyl Chloride or Anhydride Behenoyl_Source->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Chloroform) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., 4-PPY, DMAP) Catalyst->Reaction_Vessel Workup Workup (Filtration, Concentration) Reaction_Vessel->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Final_Product 1-Behenoyl-sn-glycero-3- phosphocholine Chromatography->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Caption: General workflow for the chemical synthesis of 1-behenoyl-sn-glycero-3-phosphocholine.

Troubleshooting_Yield Start Low or No Yield Check_Solubility Is GPC fully dissolved? Start->Check_Solubility Check_Reagents Are reagents active and anhydrous? Check_Solubility->Check_Reagents Yes Improve_Solubility Improve GPC solubility: - Use co-solvents - Use GPC-kieselguhr complex Check_Solubility->Improve_Solubility No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Replace_Reagents Use fresh, anhydrous reagents and solvents. Work under inert gas. Check_Reagents->Replace_Reagents No Optimize_Conditions Optimize conditions: - Increase catalyst loading - Adjust temperature - Increase reaction time Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Improve_Solubility->Check_Reagents Replace_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

dealing with hygroscopic nature of 1-docosanoyl-lysophosphatidylcholine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 1-docosanoyl-lysophosphatidylcholine powder. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-docosanoyl-lysophosphatidylcholine powder clumping or appearing waxy?

A1: 1-Docosanoyl-lysophosphatidylcholine is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is largely due to the presence of the choline (B1196258) head group. When the powder absorbs moisture, its physical appearance can change from a fine powder to a waxy or gum-like substance.[1] This can affect weighing accuracy and dissolution.

Q2: How should I properly store 1-docosanoyl-lysophosphatidylcholine powder?

A2: To minimize moisture absorption and maintain stability, the powder should be stored under controlled conditions. Long-term storage at -20°C in a tightly sealed container is recommended.[1] For added protection, especially after opening, storing the container inside a desiccator with a suitable drying agent can be beneficial.

Q3: What is the recommended procedure for weighing the powder?

A3: Due to its hygroscopic nature, it is crucial to handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity. Before opening, always allow the container to equilibrate to room temperature to prevent condensation from forming on the cold powder.

Q4: How do I reconstitute 1-docosanoyl-lysophosphatidylcholine powder?

A4: The solubility of lysophosphatidylcholines is dependent on the solvent. For many biological experiments, reconstitution in aqueous buffers is desired; however, direct dissolution in buffers can be challenging. A common and effective method is to first dissolve the powder in an organic solvent and then introduce it into the aqueous phase. For detailed steps, please refer to the Experimental Protocols section.

Q5: What are the potential consequences of using 1-docosanoyl-lysophosphatidylcholine that has absorbed moisture?

A5: Using a powder that has absorbed moisture can lead to several experimental issues, including inaccurate concentration calculations due to the added weight of water, difficulties in achieving complete dissolution, and potential degradation of the lipid over time. This can ultimately lead to a lack of reproducibility in your experiments.

Troubleshooting Guides

Problem: The powder has become clumpy and is difficult to weigh accurately.
  • Question: My 1-docosanoyl-lysophosphatidylcholine powder is no longer a fine, free-flowing powder. What should I do?

  • Answer: This is a clear indication of moisture absorption. While it is best to use powder that has been stored under ideal conditions, you may be able to salvage the material for some applications. If you must proceed, it is recommended to dry the powder under a vacuum to remove as much absorbed water as possible before weighing. However, for applications requiring high precision, using a fresh, properly stored vial is advised.

Problem: The reconstituted solution is cloudy or contains visible particulates.
  • Question: I've followed the reconstitution protocol, but my solution is not clear. What could be the cause?

  • Answer: Cloudiness or visible particulates after reconstitution can stem from several factors:

    • Incomplete Dissolution: The powder may not have fully dissolved. Ensure you are using the correct solvent and that you have provided sufficient energy (vortexing, sonication) to facilitate dissolution.

    • Low Temperature: If you are hydrating a lipid film, ensure the temperature of the aqueous buffer is above the phase transition temperature (Tc) of 1-docosanoyl-lysophosphatidylcholine.

    • Precipitation: The concentration of the lipid in the aqueous buffer may be too high, leading to precipitation. Try diluting the solution.

    • Contamination: Ensure all glassware and solvents are clean and free of particulates.

Problem: I am observing inconsistent results in my cell-based assays.
  • Question: My experiments with 1-docosanoyl-lysophosphatidylcholine are not reproducible. Could this be related to its hygroscopic nature?

  • Answer: Yes, inconsistency in results is a common consequence of using hygroscopic reagents that have been improperly handled. The absorption of water can lead to errors in the actual concentration of your stock solution, which will propagate through all subsequent dilutions. Furthermore, lysophosphatidylcholines can have dose-dependent effects on cells, including cytotoxicity at higher concentrations.[2] Therefore, accurate and consistent preparation of your solutions is critical.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes chemical degradation.
Storage Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.
Container Tightly sealed glass vialPrevents moisture ingress.
Handling Environment Low humidity (e.g., glove box)Minimizes moisture absorption during weighing.
Pre-weighing step Equilibrate container to room temperaturePrevents condensation on the cold powder.

Table 2: General Solubility of Lysophosphatidylcholines

Solvent ClassGeneral SolubilityExamples
Aqueous Buffers Sparingly solublePBS, TRIS
Alcohols SolubleMethanol, Ethanol
Chlorinated Solvents SolubleChloroform, Dichloromethane
Polar Aprotic Solvents Sparingly solubleDMSO, DMF

Experimental Protocols

Protocol 1: Reconstitution of 1-Docosanoyl-lysophosphatidylcholine for Aqueous Solutions

This protocol describes the preparation of an aqueous solution of 1-docosanoyl-lysophosphatidylcholine using the thin-film hydration method, which is commonly used for preparing liposomes.

  • Weighing: Allow the vial of 1-docosanoyl-lysophosphatidylcholine powder to come to room temperature before opening. In a low-humidity environment, weigh the desired amount of powder into a glass vial.

  • Dissolution in Organic Solvent: Add a suitable organic solvent, such as a 2:1 chloroform:methanol mixture, to the powder. Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Alternatively, a gentle stream of nitrogen gas can be used to evaporate the solvent in the vial.

  • Drying: Place the flask or vial under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer to the dried lipid film. To facilitate the formation of vesicles, ensure the buffer is heated to a temperature above the phase transition temperature (Tc) of 1-docosanoyl-lysophosphatidylcholine.

  • Vesicle Formation: Agitate the mixture by vortexing or gentle shaking until the lipid film is fully hydrated and dispersed in the buffer. The resulting solution will likely be a milky suspension of multilamellar vesicles.

  • Size Reduction (Optional): For a more uniform vesicle size, the suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hydration Hydration & Sizing weigh 1. Weigh Powder (Low Humidity) dissolve 2. Dissolve in Organic Solvent weigh->dissolve film 3. Form Thin Film (Evaporation) dissolve->film dry 4. Dry Under Vacuum film->dry hydrate 5. Hydrate with Aqueous Buffer dry->hydrate agitate 6. Agitate to Form MLVs hydrate->agitate size 7. Size Reduction (Optional) agitate->size troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Reconstituted Solution is Cloudy cause1 Incomplete Dissolution? start->cause1 cause2 Buffer Temp < Tc? start->cause2 cause3 Concentration Too High? start->cause3 sol1 Increase Sonication or Vortexing Time cause1->sol1 sol2 Increase Buffer Temperature cause2->sol2 sol3 Dilute the Solution cause3->sol3

References

Technical Support Center: Quantification of 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analysis of this very long-chain lysophosphatidylcholine (B164491).

Frequently Asked Questions (FAQs)

Q1: What is 1-behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) and why is it important to quantify?

A1: 1-behenoyl-sn-glycero-3-phosphocholine, or 22:0 Lyso PC, is a lysophospholipid containing behenic acid, a saturated fatty acid with 22 carbon atoms, at the sn-1 position.[1] Lysophosphatidylcholines (LPCs) are bioactive lipids involved in various physiological and pathological processes, including inflammation, atherosclerosis, diabetes, and cancer.[2][3][4] Accurate quantification of specific LPC species like 22:0 Lyso PC is crucial for understanding their roles in these conditions and for biomarker discovery.[2][5] For instance, elevated levels of very long-chain LPCs have been associated with certain metabolic disorders.[6]

Q2: What is the most common analytical method for quantifying 22:0 Lyso PC?

A2: The most widely used method for the quantification of 22:0 Lyso PC and other LPCs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][7][8] This technique offers high sensitivity and specificity, allowing for the differentiation and quantification of various LPC species within a complex biological sample.[4][9] Electrospray ionization (ESI) is a common ionization source used for LPC analysis.[2][10]

Q3: Why is the choice of internal standard critical for accurate quantification?

A3: The choice of internal standard (IS) is critical to compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[9][11] An ideal IS for 22:0 Lyso PC would be a structurally similar molecule that is not naturally present in the sample. Odd-chain LPCs, such as 1-heptadecanoyl-sn-glycero-3-phosphocholine (B1264657) (17:0 Lyso PC) or 1-tridecanoyl-sn-glycero-3-phosphocholine (B3044030) (13:0 Lyso PC), are often used as they mimic the extraction and ionization behavior of endogenous LPCs.[10][12] Isotope-labeled standards (e.g., d7-LPC 18:1) are also excellent choices for minimizing analytical variability.[13]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis

Possible Cause: Suboptimal chromatographic conditions or matrix effects. Glycerophosphocholines are known to cause matrix effects, which can suppress or enhance the ionization of the analyte.[7][9][11]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Ensure proper column selection. A C18 column is commonly used for LPC analysis.[13][14]

    • Adjust the mobile phase composition and gradient to achieve better separation of 22:0 Lyso PC from other interfering lipids.[13]

    • Consider the use of different mobile phase additives, such as formic acid or ammonium (B1175870) formate, to improve peak shape and ionization efficiency.

  • Evaluate and Mitigate Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[9]

    • Improve sample clean-up procedures to remove interfering substances. Solid-phase extraction (SPE) can be used for this purpose.[8]

    • Dilute the sample extract to reduce the concentration of matrix components.[10]

    • Utilize a suitable internal standard that co-elutes with the analyte to compensate for matrix effects.[12]

Issue 2: High Variability and Poor Reproducibility of Results

Possible Cause: Inefficient or inconsistent sample extraction, or instability of the analyte.

Troubleshooting Steps:

  • Standardize Extraction Protocol:

    • The Bligh and Dyer method is a common choice for total lipid extraction, but it may be less efficient for more hydrophilic lysophospholipids.[12][15]

    • A simple methanol (B129727) precipitation method can be effective for extracting LPCs from plasma or serum.[15]

    • Ensure consistent vortexing times, centrifugation speeds, and temperatures for all samples.[12][15]

  • Address Analyte Stability (Acyl Migration):

    • LPCs can undergo acyl migration, particularly at physiological pH and temperature, where the acyl chain moves from the sn-1 to the sn-2 position, forming an isomeric species that may not be resolved chromatographically, leading to quantification errors.[16]

    • Saturated LPCs are more prone to this migration than polyunsaturated LPCs.[16]

    • To minimize acyl migration, keep samples on ice or at 4°C during processing and store extracts at -20°C or lower.[16] Process samples promptly after collection.

Issue 3: Inaccurate Quantification and Low Recovery

Possible Cause: Inappropriate selection of an internal standard or inadequate sample preparation.

Troubleshooting Steps:

  • Select an Appropriate Internal Standard:

    • Use an odd-chain LPC (e.g., 13:0, 17:0, or 19:0 Lyso PC) as an internal standard, as these are not typically found in biological samples and have similar chemical properties to 22:0 Lyso PC.[10][12]

    • Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during all steps.[12][15]

  • Optimize Extraction Efficiency:

    • Traditional methods like Bligh and Dyer may have lower recovery for lysophospholipids.[15]

    • A simple and efficient method involves protein precipitation with methanol, which has been shown to have good recovery for LPCs.[15]

    • For solid tissues, ensure complete homogenization to release the lipids from the tissue matrix.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of lysophosphatidylcholines using LC-MS/MS. Note that specific values for 22:0 Lyso PC may vary depending on the exact methodology and instrumentation.

ParameterTypical Value RangeSpeciesMethodReference
Limit of Detection (LOD) <1 µmol/LMajor LPCsESI-MS/MS[10]
Within-run Imprecision (CV) 3% - 12%Major and minor LPCsESI-MS/MS[10]
Total Imprecision (CV) ~12% - 25%Major and minor LPCsESI-MS/MS[10]

Detailed Experimental Protocol: Quantification of 22:0 Lyso PC in Human Plasma

This protocol is a representative method for the extraction and quantification of LPCs from human plasma using LC-MS/MS.

1. Materials:

  • Human plasma (EDTA-treated)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., 17:0 Lyso-PC in methanol, 1 mg/mL)

  • Glass centrifuge tubes

2. Sample Preparation (Modified Bligh & Dyer Extraction):

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add a known amount of the internal standard solution (e.g., 10 µL of 1 mg/mL 17:0 Lyso-PC).[12]

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.[12]

  • Add 125 µL of chloroform and vortex for 1 minute.[12]

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.[12]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.[12]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.[12]

  • Dry the lipid extract under a gentle stream of nitrogen gas.[12]

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.[12]

3. LC-MS/MS Analysis:

  • LC System: HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.0 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Monitor for the precursor-to-product ion transition specific to 22:0 Lyso PC (e.g., m/z 580.5 -> m/z 184.1) and the internal standard. The m/z 184 product ion is characteristic of the phosphocholine (B91661) headgroup.[7][10]

4. Data Analysis:

  • Integrate the peak areas for 22:0 Lyso PC and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Quantify the concentration of 22:0 Lyso PC using a calibration curve prepared with known concentrations of a 22:0 Lyso PC standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., 17:0 Lyso PC) plasma->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Methanol drydown->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Experimental workflow for the quantification of 22:0 Lyso PC.

troubleshooting_logic cluster_issue Identify Primary Issue cluster_solution Potential Solutions start Poor Quantitative Results issue_peak Poor Peak Shape/ Low Signal? start->issue_peak issue_variability High Variability? start->issue_variability issue_recovery Low Recovery? start->issue_recovery sol_matrix Optimize Chromatography & Mitigate Matrix Effects issue_peak->sol_matrix Yes sol_extraction Standardize Extraction Protocol issue_variability->sol_extraction Yes sol_stability Address Analyte Stability (Acyl Migration) issue_variability->sol_stability Yes issue_recovery->sol_extraction Also consider sol_is Check Internal Standard Choice issue_recovery->sol_is Yes

Caption: Troubleshooting logic for 22:0 Lyso PC quantification issues.

References

Validation & Comparative

Validating the Structure of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for the structural validation of 1-Docosanoyl-sn-glycero-3-phosphocholine. Objective comparisons of the product's performance are supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are invaluable tools for confirming its identity and purity.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 1-behenoyl-sn-glycero-3-phosphocholine data)

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glycerol Backbone
sn-1 CH₂~4.2~63.5
sn-2 CH~4.0~68.0
sn-3 CH₂~3.9~60.0
Phosphocholine Headgroup
P-O-CH₂~4.3~59.5
N⁺-CH₂~3.7~66.5
N⁺-(CH₃)₃~3.2~54.0
Docosanoyl Chain
C1 (C=O)-~174.0
C2 (α-CH₂)~2.3~34.0
C3 (β-CH₂)~1.6~25.0
C4-C21 (-(CH₂)₁₈-)~1.2-1.3~29.0-30.0
C22 (ω-CH₃)~0.9~14.0

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the lipid in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or a mixture of both. The waxy nature of the long-chain lipid may require gentle warming to achieve complete dissolution.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Obtain a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ³¹P NMR Acquisition :

    • Obtain a proton-decoupled ³¹P NMR spectrum to confirm the phosphate (B84403) group.

    • This is a relatively quick experiment, usually requiring a small number of scans.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in all spectra to the corresponding atoms in the molecule based on their chemical shifts, coupling patterns, and comparison with reference data.

Alternative Structural Validation Methods

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary or confirmatory information.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can provide accurate molecular weight information and fragmentation patterns that are characteristic of the molecule's structure.

  • Strengths :

    • High sensitivity, requiring very small amounts of sample.

    • Provides exact molecular weight, confirming the elemental composition.

    • Tandem MS (MS/MS) can provide structural information through fragmentation analysis.

  • Weaknesses :

    • Does not provide detailed information about the connectivity of atoms or stereochemistry.

    • Isomer differentiation can be challenging without specific fragmentation patterns.

Table 2: Comparison of NMR and Mass Spectrometry

Feature NMR Spectroscopy Mass Spectrometry
Principle Magnetic properties of nucleiMass-to-charge ratio of ions
Sample State SolutionGas phase (after ionization)
Sample Amount mg rangeµg to ng range
Information Detailed connectivity, 3D structureMolecular weight, elemental formula, fragmentation
Destructive? NoYes
Quantitative? YesYes (with standards)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

  • Strengths :

    • Provides information about the functional groups present (e.g., C=O, P-O, C-H).

    • Fast and relatively inexpensive.

    • Can be used for solid and liquid samples.

  • Weaknesses :

    • Provides limited information on the overall molecular structure and connectivity.

    • Spectra can be complex and difficult to interpret for large molecules.

Table 3: Comparison of NMR and FTIR Spectroscopy

Feature NMR Spectroscopy FTIR Spectroscopy
Principle Magnetic properties of nucleiVibrational transitions of bonds
Sample State SolutionSolid, liquid, gas
Information Detailed connectivity, 3D structurePresence of functional groups
Destructive? NoNo
Structural Detail HighLow

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for NMR-based structural validation and a comparison with alternative methods.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_validation Structure Validation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr ¹³C NMR c13_nmr->ft p31_nmr ³¹P NMR p31_nmr->ft phasing Phase & Baseline Correction ft->phasing analysis Spectral Analysis (Integration, Assignment) phasing->analysis validation Structure Confirmed analysis->validation

NMR Experimental Workflow

Method_Comparison cluster_methods Structural Validation Methods cluster_info Information Obtained compound This compound nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ftir FTIR Spectroscopy compound->ftir nmr_info Detailed Connectivity 3D Structure nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info ftir_info Functional Groups ftir->ftir_info

Comparison of Analytical Methods

A Comparative Guide to Purity Analysis of Synthetic 1-Behenoyl-sn-glycero-3-phosphocholine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for the purity assessment of synthetic 1-behenoyl-sn-glycero-3-phosphocholine. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method for your research needs.

Introduction to Purity Analysis of Synthetic Phospholipids (B1166683)

Synthetic phospholipids, such as 1-behenoyl-sn-glycero-3-phosphocholine, are critical components in the development of drug delivery systems, including liposomes and lipid nanoparticles. The purity of these synthetic phospholipids is paramount as impurities can significantly impact the stability, efficacy, and safety of the final drug product. Common impurities in synthetic phospholipids can include stereochemical isomers, lysophospholipids, free fatty acids, and residual reactants from the synthesis process.

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective technique for the qualitative analysis of phospholipid purity. It allows for the rapid separation of the main phospholipid component from its potential impurities based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase.

Comparison of Analytical Techniques for Phospholipid Purity

While TLC is a valuable tool for initial purity assessment, other techniques such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) and Mass Spectrometry (MS) offer quantitative analysis and higher sensitivity. The choice of technique depends on the specific requirements of the analysis, including the need for quantification, the desired level of sensitivity, and budgetary constraints.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC-ELSD)Mass Spectrometry (MS)
Principle Separation based on polarity on a stationary phase.Separation based on polarity or hydrophobicity in a column, with universal detection of non-volatile analytes.Separation based on mass-to-charge ratio, providing molecular weight and structural information.
Primary Use Qualitative purity assessment, rapid screening.Quantitative analysis of known compounds.Identification of unknown impurities and highly sensitive quantification.
Sensitivity Microgram (µg) range.Low microgram (µg) to high nanogram (ng) range.[1]Picomole (pmol) to femtomole (fmol) range.[2]
Resolution Moderate; can separate major classes of phospholipids. Two-dimensional TLC can improve resolution.[3][4]High; can separate different classes and some molecular species of phospholipids.Very high; can resolve isomers and provide detailed structural information.
Analysis Time ~1-2 hours per plate (multiple samples).[3]~15-30 minutes per sample.~1-15 minutes per sample.[2]
Cost per Sample Low.Moderate.High.
Instrumentation Cost Low (developing tank, plates, sprayer). An HPTLC scanner for quantification can be a significant cost.Moderate to high (HPLC system, ELSD detector).High to very high (LC system, mass spectrometer).[5]
Quantification Semi-quantitative with densitometry.Quantitative with proper calibration.Quantitative with internal standards.

Experimental Protocol: TLC Purity Analysis of 1-Behenoyl-sn-glycero-3-phosphocholine

This protocol outlines the materials and steps for the qualitative analysis of 1-behenoyl-sn-glycero-3-phosphocholine purity using TLC.

Materials
  • TLC Plates: Silica gel 60 F254 plates.

  • Sample Solution: 1-behenoyl-sn-glycero-3-phosphocholine dissolved in chloroform:methanol (2:1, v/v) at a concentration of 1-5 mg/mL.

  • Mobile Phase: A common mobile phase for phospholipids is a mixture of chloroform, methanol, and water or ammonium (B1175870) hydroxide. A recommended starting solvent system is chloroform:methanol:water (65:25:4, v/v/v) .

  • Developing Tank: A glass tank with a lid.

  • Visualization Reagents:

    • Iodine Vapor: Place a few crystals of iodine in a sealed tank.

    • Phosphorus-Specific Stain (Molybdenum Blue Reagent): This reagent specifically stains phosphorus-containing compounds.

    • Cupric Acetate/Phosphoric Acid Charring Reagent: A universal reagent for charring organic compounds.

Procedure
  • Plate Preparation: Activate the silica gel plate by heating it at 110°C for 10-15 minutes. Let it cool to room temperature before use.

  • Sample Application: Using a capillary tube or a microliter syringe, spot 2-5 µL of the sample solution onto the origin line of the TLC plate, approximately 1.5 cm from the bottom edge.

  • Development: Pour the mobile phase into the developing tank to a depth of about 0.5-1 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Place the spotted TLC plate into the tank, ensuring the sample spots are above the solvent level. Close the tank and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in the iodine tank for a few minutes until brownish-yellow spots appear. This method is non-destructive.

    • Molybdenum Blue Stain: Spray the plate with the molybdenum blue reagent. Phospholipids will appear as blue spots.

    • Charring: Spray the plate with the cupric acetate/phosphoric acid reagent and heat it on a hot plate at 150-180°C until dark spots appear.

Interpretation of Results

The purity of the 1-behenoyl-sn-glycero-3-phosphocholine is assessed by the number and intensity of the spots on the developed chromatogram.

  • Major Spot: The most intense spot corresponds to 1-behenoyl-sn-glycero-3-phosphocholine. As a lysophosphatidylcholine, it is a relatively polar phospholipid and is expected to have a low Retention Factor (Rf) value.

  • Impurity Spots: Any additional spots indicate the presence of impurities. The Rf values of these spots can provide clues to their identity. For example, less polar impurities like free fatty acids will have higher Rf values, while more polar impurities may have lower Rf values.

Visualizations

Experimental Workflow for TLC Analysis

The following diagram illustrates the step-by-step workflow for the TLC analysis of 1-behenoyl-sn-glycero-3-phosphocholine.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Interpretation Plate_Activation Activate TLC Plate (110°C, 10-15 min) Spotting Spot Sample on Plate Plate_Activation->Spotting Sample_Prep Prepare Sample Solution (1-5 mg/mL in Chloroform:Methanol) Sample_Prep->Spotting Tank_Equilibration Equilibrate Developing Tank with Mobile Phase Development Develop Plate in Tank Tank_Equilibration->Development Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize Spots (Iodine, Molybdenum Blue, or Charring) Drying->Visualization Interpretation Interpret Chromatogram (Assess Purity) Visualization->Interpretation

TLC Experimental Workflow
Decision Tree for Selecting an Analytical Method

This diagram provides a logical guide for researchers to choose the most suitable analytical technique for their phospholipid analysis needs.

Decision_Tree Start Start: Need to Analyze Phospholipid Purity Quant Is quantitative analysis required? Start->Quant ID Need to identify unknown impurities? Quant->ID Yes TLC Use TLC for rapid qualitative screening. Quant->TLC No Budget High-throughput or high sensitivity needed? ID->Budget Yes HPLC Use HPLC-ELSD for quantitative analysis. ID->HPLC No Budget->HPLC No MS Use Mass Spectrometry for identification and highly sensitive quantification. Budget->MS Yes

References

A Comparative Analysis of the Biological Activities of Lyso-PC(22:0) and Lyso-PC(18:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two lysophosphatidylcholines (lyso-PCs), Lyso-PC(22:0) (behenoyl lysophosphatidylcholine) and Lyso-PC(18:0) (stearoyl lysophosphatidylcholine). These bioactive lipids, differing only in the length of their saturated acyl chain, exhibit distinct and sometimes opposing effects on cellular processes, particularly in the realms of inflammation, cell viability, and receptor signaling. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies employed in these studies.

Summary of Biological Activities

Lyso-PC(18:0) has been more extensively studied and is generally characterized as a pro-inflammatory and pro-apoptotic agent. In contrast, the biological activities of Lyso-PC(22:0) are less well-defined, with emerging evidence suggesting potential immunomodulatory or anti-inflammatory roles. The differing biological effects of these molecules are thought to be influenced by their acyl chain length, which can affect their interaction with cell membranes and specific receptor binding.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of Lyso-PC(22:0) and Lyso-PC(18:0). It is important to note that direct comparative studies are limited, and the data presented are compiled from various experimental systems.

Biological ActivityLyso-PC(22:0)Lyso-PC(18:0)Cell Type/System
Cytotoxicity (IC50) Data not available~96 µM[1]B16.F10 melanoma cells
Inflammation Stimulates IL-10 secretion (in the presence of a TLR7/8 agonist)[2]Potent inducer of pro-inflammatory cytokines (e.g., IL-6, TNF-α)[3]Human peripheral blood mononuclear cells, Macrophages
GPR119 Activation Potential agonistPotential agonistG protein-coupled receptor
Macrophage Polarization Data not availablePromotes M1 macrophage polarization[4]Macrophages

Signaling Pathways

Lysophosphatidylcholines exert their effects through various signaling pathways. A key pathway involves their interaction with G protein-coupled receptors (GPCRs), such as GPR119. Activation of GPR119 by lyso-PCs can lead to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a range of cellular responses, including insulin (B600854) secretion and inflammatory modulation. Additionally, lyso-PCs can signal through Toll-like receptors (TLRs), contributing to their roles in the immune response.[5]

Lyso_PC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lyso-PC Lyso-PC GPR119 GPR119 Lyso-PC->GPR119 Binds to AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Inflammation Modulation) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Simplified signaling pathway of Lyso-PC via GPR119 activation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Lyso-PC on cell viability.

Workflow:

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cells (e.g., B16.F10 melanoma cells) are seeded into 96-well plates at a density of 20,000 cells per well in a total volume of 100 µL of culture medium.[1]

  • Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of Lyso-PC (e.g., from 10⁻⁸ to 10⁻² M).[1]

  • Incubation: The cells are incubated with the Lyso-PC for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the Lyso-PC concentration and fitting the data to a dose-response curve.

Cytokine Production Assay (ELISA)

This protocol is used to measure the production of specific cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells in response to Lyso-PC treatment.

Detailed Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophages are cultured in appropriate medium.

  • Stimulation: The cells are treated with different concentrations of Lyso-PC(22:0) or Lyso-PC(18:0). In some experiments, a co-stimulant such as a Toll-like receptor (TLR) agonist (e.g., R848 for TLR7/8) may be used.[2]

  • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion into the culture supernatant.

  • Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is carefully collected.

  • ELISA: The concentration of the cytokine of interest in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.

  • Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values from the standard curve.

Discussion

The available data suggest that Lyso-PC(18:0) and Lyso-PC(22:0) may have contrasting roles in inflammatory processes. Lyso-PC(18:0) is often associated with pro-inflammatory responses, including the induction of inflammatory cytokines and promotion of M1 macrophage polarization.[3][4] Its cytotoxic effects on cancer cells have also been documented.[1]

In contrast, the limited evidence for Lyso-PC(22:0) points towards a potential immunomodulatory or even anti-inflammatory function, as suggested by its ability to stimulate the secretion of the anti-inflammatory cytokine IL-10 in the presence of a TLR agonist.[2] This highlights the critical influence of the acyl chain length on the biological activity of lysophosphatidylcholines.

The activation of GPCRs like GPR119 by both molecules suggests a shared signaling mechanism, although the downstream consequences may differ. Further research is required to fully elucidate the specific signaling pathways activated by Lyso-PC(22:0) and to directly compare its potency and efficacy with Lyso-PC(18:0) in various biological assays.

Conclusion

Lyso-PC(18:0) and Lyso-PC(22:0) are structurally similar lipids with potentially divergent biological activities. While Lyso-PC(18:0) is often characterized as pro-inflammatory, Lyso-PC(22:0) may possess immunomodulatory or anti-inflammatory properties. The lack of direct comparative studies and quantitative data for Lyso-PC(22:0) underscores the need for further investigation to fully understand the structure-activity relationship of long-chain saturated lysophosphatidylcholines. Such studies will be crucial for researchers and drug development professionals interested in targeting pathways modulated by these bioactive lipids.

References

Quantitative Assay for 1-Docosanoyl-lysophosphatidylcholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative validation of 1-docosanoyl-lysophosphatidylcholine (LPC 22:0), a significant lysophospholipid involved in various physiological and pathological processes. This document outlines the performance, protocols, and underlying principles of key analytical techniques, supported by experimental data from scientific literature.

Comparison of Quantitative Assay Methods

The quantification of 1-docosanoyl-lysophosphatidylcholine can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Specificity HighModerateHigh (for total LPCs)
Sensitivity Very High (pmol to fmol)Moderate (nmol)High (pmol)
Throughput HighModerateHigh
Matrix Effect Can be significant, requires internal standardsLess susceptible than MSCan be affected by inhibitors/activators
Cost HighModerateLow to Moderate
Primary Use Targeted quantification of specific LPC speciesQuantification of total or separated LPCsHigh-throughput screening of total LPCs

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for selecting the appropriate assay and for the successful implementation and validation of the chosen method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of individual lysophospholipid species like 1-docosanoyl-lysophosphatidylcholine.

1. Sample Preparation (Lipid Extraction):

  • To a 10 µL plasma sample, add 225 µL of cold methanol (B129727) containing an internal standard (e.g., LPC 17:0).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase and evaporate to dryness.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, for instance, with a mobile phase A consisting of water with a modifier like ammonium (B1175870) formate (B1220265) and mobile phase B consisting of a mixture of acetonitrile (B52724) and isopropanol.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for LPCs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for 1-docosanoyl-lysophosphatidylcholine is selected, and a specific product ion (typically m/z 184 for the phosphocholine (B91661) headgroup) is monitored.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, though with lower specificity and sensitivity. Since lysophosphatidylcholines lack a strong chromophore, detection is often performed at low UV wavelengths (around 203-215 nm).[2][3]

1. Sample Preparation:

  • Lipid extraction is performed as described for the LC-MS/MS method.

2. HPLC Separation:

  • Column: A silica (B1680970) gel or amino-propyl column is often used for normal-phase chromatography.[4][5]

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase for normal-phase separation is a mixture of solvents like chloroform, methanol, water, and ammonia.[6] For reversed-phase separation, a mixture of isopropyl alcohol, methanol, and water can be employed.[3][7]

3. UV Detection:

  • The eluent is monitored at a low UV wavelength, typically around 203 nm.[2]

Enzymatic Assay

Enzymatic assays provide a high-throughput method for the quantification of total lysophosphatidylcholines. These assays are based on a series of enzymatic reactions that produce a detectable signal (colorimetric or fluorometric).[8][9][10]

1. Principle:

  • Lysophospholipase hydrolyzes LPC to glycerophosphocholine (GPC) and a fatty acid.

  • GPC is then hydrolyzed by GPC phosphodiesterase to yield choline (B1196258) and glycerol-3-phosphate.

  • Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).

  • The generated H₂O₂ is measured using a colorimetric or fluorometric probe in the presence of a peroxidase.[8]

2. Protocol (based on commercially available kits):

  • Prepare samples and standards.

  • Add the enzyme mix to each well containing the sample or standard.

  • Incubate to allow the enzymatic reactions to proceed.

  • Add the developer and probe solution.

  • Incubate until the color or fluorescence develops.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., MTBE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (vs. Internal Standard) MS->Quant signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC 1-Docosanoyl- lysophosphatidylcholine (B164491) GPCR GPCR LPC->GPCR Binds G_protein G Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_release->PKC Activates

References

how to confirm the sn-position of the acyl chain in lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to confirming the sn-position of acyl chains in lysophosphatidylcholines (LPCs) is crucial for researchers in lipidomics, drug development, and diagnostics, as the specific isomeric form of LPC can dictate its biological activity and signaling pathways. This guide compares the leading analytical techniques used to distinguish between sn-1 and sn-2 LPC isomers, providing experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

The primary methods for this stereospecific analysis include tandem mass spectrometry (MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and enzymatic assays. Each method offers distinct advantages in terms of sensitivity, specificity, and experimental workflow.

Comparison of Analytical Methods

The choice of method for determining the sn-position of the acyl chain in LPCs depends on various factors, including the required sensitivity, the complexity of the sample, and the available instrumentation. Tandem mass spectrometry is often favored for its high sensitivity and ability to be coupled with liquid chromatography for isomer separation. NMR spectroscopy provides clear, quantitative data without the need for extensive calibration, while enzymatic assays can offer high specificity.

Method Principle Advantages Limitations Typical Sensitivity
Tandem Mass Spectrometry (MS/MS) Differentiates isomers based on the differential fragmentation of the sn-1 and sn-2 acyl chains. This can be observed through the preferential loss of one acyl group or the relative intensities of specific fragment ions.[1][2]High sensitivity and specificity. Can be coupled with chromatography (LC-MS/MS) for separation of isomers.[3][4] High-throughput capabilities are possible.[5]Isomer differentiation can be instrument-dependent. Fragmentation patterns can be complex. May require derivatization for clear distinction.[6]Picomole to femtomole range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Distinguishes between sn-1 and sn-2 isomers based on the different chemical environments of the phosphorus nucleus (³¹P NMR) or protons on the glycerol (B35011) backbone.¹³Quantitative without the need for identical standards. Non-destructive. Provides unambiguous structural information.[7][8]Lower sensitivity compared to MS. Requires higher sample concentrations.[9] Can be complex to interpret for mixtures.Micromole to nanomole range.
Enzymatic Assays Utilizes enzymes with stereospecific activity, such as phospholipase A2 (PLA2) which specifically hydrolyzes the acyl chain at the sn-2 position.[2][6]High specificity for a particular sn-position. Can be used to confirm results from other methods.[6]Indirect method that relies on the measurement of reaction products. Enzyme activity can be influenced by sample matrix. Limited to the specificity of the available enzymes.Nanomole to picomole range.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) for sn-Position Determination

This protocol is a generalized approach based on collision-induced dissociation (CID) of LPCs.

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue or cells in an appropriate buffer.

  • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[10]

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).

2. Liquid Chromatography (LC) Separation:

  • Use a reverse-phase C18 or C30 column for the separation of LPC isomers.[4]

  • A gradient elution with solvents such as water/acetonitrile/isopropanol containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.

3. Mass Spectrometry Analysis:

  • Perform analysis on a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source in positive ion mode.[5]

  • For precursor ion scans, select the m/z corresponding to the LPC of interest.

  • For product ion scans, fragment the selected precursor ion using collision-induced dissociation (CID).

4. Data Analysis:

  • sn-1 vs. sn-2 Differentiation: The key to differentiation lies in the fragmentation pattern.

    • The intensity of the molecular ion relative to the phosphocholine (B91661) fragment ion (m/z 184) is a key indicator. The sn-1 acyl isomer typically shows a much higher relative intensity of the molecular ion compared to the sn-2 isomer.[11]

    • The choline (B1196258) fragment ion (m/z 104.1) is often present in the spectra of sn-1 acyl isomers but absent or in very low abundance for sn-2 acyl isomers.[11]

    • Preferential loss of the acyl chain can also be indicative. Some studies report a preferential loss of the acyl group in the sn-1 position.[1][2]

³¹P NMR Spectroscopy for sn-Position Determination

This protocol outlines the general steps for analyzing LPC isomers using ³¹P NMR.

1. Sample Preparation:

  • Extract and purify the lipid fraction containing LPCs.

  • Dissolve the dried lipid extract in a deuterated solvent mixture (e.g., chloroform/methanol with a chelating agent like EDTA to reduce signal broadening).

2. NMR Data Acquisition:

  • Acquire ³¹P NMR spectra on a high-field NMR spectrometer.[7]

  • Use a proton-decoupled pulse sequence.

  • An external standard (e.g., triphenylphosphine) can be used for chemical shift referencing and quantification.[12]

3. Data Analysis:

  • The ³¹P NMR signals for sn-1 and sn-2 LPCs will have distinct chemical shifts. The absence of a fatty acid at the sn-1 or sn-2 position results in a significant downfield shift of the ³¹P NMR signal compared to the fully acylated phospholipid.[7] The specific chemical shifts should be referenced against known standards.

  • The relative integrals of the peaks corresponding to the sn-1 and sn-2 isomers can be used for quantification.

Enzymatic Assay using Phospholipase A₂ (PLA₂)

This protocol provides a method to infer the sn-position by selective hydrolysis.

1. Sample Preparation:

  • Prepare a solution of the purified LPC sample in a suitable buffer for the PLA₂ enzyme.

2. Enzymatic Reaction:

  • Add PLA₂ to the LPC solution. This enzyme specifically hydrolyzes fatty acids at the sn-2 position.

  • Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme.

3. Analysis of Products:

  • After the reaction, extract the lipids.

  • Analyze the products using a suitable method like LC-MS or thin-layer chromatography (TLC).

  • If the LPC is an sn-2 isomer, the reaction will yield a free fatty acid and glycerophosphocholine. If it is an sn-1 isomer, no reaction will occur.

  • The amount of free fatty acid released can be quantified to determine the initial concentration of the sn-2 LPC.

Visualizing the Workflow and Fragmentation

To further clarify the process, the following diagrams illustrate a general experimental workflow and the characteristic fragmentation patterns in MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Purification Purification/Fractionation (e.g., SPE) Extraction->Purification LCMS LC-MS/MS Purification->LCMS NMR 31P NMR Purification->NMR Enzymatic Enzymatic Assay Purification->Enzymatic MS_Data Fragmentation Pattern Relative Ion Intensity LCMS->MS_Data NMR_Data Chemical Shift Signal Integration NMR->NMR_Data Enzyme_Data Product Quantification Enzymatic->Enzyme_Data Conclusion sn-Position Confirmation (sn-1 vs. sn-2) MS_Data->Conclusion NMR_Data->Conclusion Enzyme_Data->Conclusion

Caption: General workflow for determining the sn-position of acyl chains in LPCs.

G cluster_sn1 sn-1 LPC Fragmentation cluster_sn2 sn-2 LPC Fragmentation LPC_sn1 [sn-1 LPC + H]+ Fragments_sn1 High Intensity [M+H]+ + m/z 184 (Phosphocholine) + m/z 104 (Choline) LPC_sn1->Fragments_sn1 CID LPC_sn2 [sn-2 LPC + H]+ Fragments_sn2 Low Intensity [M+H]+ + m/z 184 (Phosphocholine) (m/z 104 absent or low) LPC_sn2->Fragments_sn2 CID

References

A Researcher's Guide to Cross-Validation of Lipid Identification Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of lipids are paramount for unraveling complex biological processes, understanding disease mechanisms, and discovering novel therapeutics. Mass spectrometry (MS) has become the cornerstone of lipidomics, offering unparalleled sensitivity and specificity. However, the sheer diversity of the lipidome and the inherent biases of any single analytical platform necessitate rigorous cross-validation to ensure data accuracy and reliability.

This guide provides an objective comparison of the leading mass spectrometry techniques used in lipidomics—Liquid Chromatography-Mass Spectrometry (LC-MS), Shotgun Lipidomics, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry. By presenting supporting experimental data, detailed protocols, and logical workflows, this document serves as a practical resource for designing and implementing robust cross-validation strategies in your lipid analysis.

Technology Overview: A Comparative Analysis

The choice of a mass spectrometry platform is a critical decision that influences the scope and depth of a lipidomics study. Each technique possesses distinct advantages and limitations in terms of lipid class coverage, sensitivity, throughput, and the ability to resolve complex isomeric species. A combination of different approaches is often necessary to comprehensively analyze the entire lipidome of an organism.[1][2] Cross-validation between these methods is therefore essential for high-confidence lipid identification.

Quantitative Performance Metrics

A critical step in cross-validation is comparing the quantitative performance of different methods. The following table summarizes typical performance metrics for the most common platforms.

Parameter LC-MS Shotgun Lipidomics MALDI-TOF Notes
Primary Application Comprehensive profiling, separation of isomers, analysis of low-abundance lipids.[3]High-throughput, global analysis of major lipid classes from direct infusion.[4]Rapid screening, lipid imaging in tissue slices.[1][5][6]GC-MS is also a powerful tool, but primarily for volatile lipids like fatty acids after derivatization.[7][8]
Precision (RSD %) Typically < 5-15%[7][9]Feasible under controlled conditions, but susceptible to ion suppression.[6]Can be variable; highly dependent on matrix homogeneity.[10]Precision is influenced by sample prep, instrument stability, and data processing.[7] Normalization to internal standards is crucial.[11]
Linearity (R²) Typically ≥ 0.99[7][12]Good linearity can be achieved with appropriate internal standards.Generally considered semi-quantitative due to ion suppression effects.[1]Linearity is assessed over a defined concentration range for accurate quantification.
Lipid Coverage Broad; separation allows for detection of low-abundance species.[3]Comprehensive for major lipid classes; may miss low-abundance species.[3]Good for major lipid classes, particularly phospholipids (B1166683) like phosphatidylcholines (PC).[10][13]Coverage can be expanded by combining positive and negative ionization modes.[12]
Throughput Lower (minutes per sample due to chromatography).High (seconds to a few minutes per sample).[13]Very High (can analyze hundreds of spots rapidly).LC-MS throughput can be increased with methods like Ultra-High-Performance Liquid Chromatography (UHPLC).[12]
Strengths Resolves isomers, reduces ion suppression, provides retention time for identification.[3]Simplicity, speed, straightforward quantification when matrix effects are controlled.[3]High speed, spatial resolution (imaging), tolerance to salts and buffers.[6]High-resolution instruments (e.g., Orbitrap, QTOF) improve all platforms by resolving isobaric species.[6][14]
Limitations Longer analysis time, potential for analyte loss on the column.Ion suppression from complex mixtures, inability to separate isomers.[3][6]Matrix interference below m/z 500, challenges in quantification.[1]Conventional tandem MS often cannot pinpoint C=C double bond locations.[15] Advanced techniques like OzID and UVPD are needed for this.[15][16][17]

Experimental Protocols

A robust cross-validation study begins with a harmonized sample preparation protocol before branching into method-specific workflows. The choice of lipid extraction method is critical, as each has its own biases.

Protocol 1: Total Lipid Extraction (Folch Method)

This is a classic and exhaustive technique for extracting lipids from biological samples.[18]

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or pure water)

Procedure:

  • Homogenize the tissue sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.[18] For liquid samples like plasma, use a ratio of 1 ml sample to 3.75 ml of 1:2 (v/v) chloroform:methanol.[18]

  • Agitate or vortex the mixture thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[18]

  • Centrifuge at low speed (e.g., 1000 rpm for 5 minutes) to separate the mixture into two distinct phases.[18]

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.[18][19]

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.[18]

  • Store the dried lipid extract at -80°C under argon until analysis.[19]

Protocol 2: LC-MS/MS Lipid Analysis

LC-MS is favored for its ability to separate lipid species prior to analysis, reducing matrix complexity.[3]

Methodology:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a 1:1 (v/v) chloroform:methanol mixture.

  • Chromatography:

    • Column: Use a reverse-phase column (e.g., C18 or C8) to separate lipids based on their hydrophobicity (acyl chain length and saturation).[8]

    • Mobile Phase: Employ a gradient of aqueous and organic solvents (e.g., water with acetonitrile/isopropanol) to elute lipids over time.

    • Flow Rate: A typical flow rate for UHPLC is around 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI), operated in both positive and negative modes to detect a wider range of lipid classes.[12]

    • Acquisition: Acquire data using a data-dependent (DDA) or data-independent (DIA) approach. In DDA, the most intense ions in a full scan are selected for fragmentation (MS/MS).[20]

    • Instrumentation: High-resolution mass spectrometers like Orbitraps or Q-TOFs are commonly used for accurate mass measurements.[19]

  • Data Processing: Process the raw data using software that performs peak extraction, retention time alignment, quantification, and database matching for identification.[21]

Protocol 3: Shotgun Lipidomics Analysis

This high-throughput method involves the direct infusion of a lipid extract into the mass spectrometer.[4][13]

Methodology:

  • Sample Preparation: Dilute the total lipid extract in an appropriate solvent (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate) to a final concentration suitable for direct infusion.

  • Infusion: Introduce the sample directly into the ESI source at a constant, low flow rate (e.g., 1-10 µL/min).

  • Mass Spectrometry:

    • Acquisition: Because the sample concentration is constant, specific MS/MS scans like precursor ion scans and neutral loss scans can be performed to selectively detect lipid classes.[3][4] For example, a precursor ion scan for m/z 184 in positive mode is characteristic of the phosphocholine (B91661) headgroup found in PC and sphingomyelin (B164518) lipids.

    • Instrumentation: High-resolution instruments are preferred to distinguish isobaric species directly in the full scan spectrum.[14]

  • Data Analysis: Quantification is achieved by comparing the ion peak intensities of target lipids to co-infused internal standards of the same lipid class.[22]

Protocol 4: MALDI-TOF MS Lipid Analysis

MALDI-TOF is a rapid technique, particularly powerful for screening and imaging lipids directly from tissue sections.[1][5]

Methodology:

  • Sample Preparation:

    • For extracts, mix the lipid sample with a matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine) on a MALDI target plate.[1][23]

    • Allow the mixture to co-crystallize as the solvent evaporates.

  • Mass Spectrometry:

    • Ionization: A pulsed UV laser is fired at the sample/matrix crystals, causing desorption and ionization of the lipid molecules.[10]

    • Analysis: The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time. The process is extremely fast.[24]

    • Imaging: For tissue analysis, the matrix is applied directly onto a thin tissue section, and the laser is rastered across the surface to generate a spatial map of lipid distribution.[13]

  • Data Analysis: The resulting mass spectra are relatively simple, showing intact molecular adduct ions (e.g., [M+H]+, [M+Na]+).[1][24]

Cross-Validation Workflows and Strategies

A true cross-validation study involves analyzing the same set of samples by multiple methods to compare and verify the results.[7] This approach provides the highest confidence in lipid identification and quantification.

CrossValidationWorkflow Sample Biological Sample Extraction Harmonized Lipid Extraction (e.g., Folch) Sample->Extraction Split Sample Split Extraction->Split LCMS_Analysis LC-MS/MS Analysis (e.g., C18, QTOF) Split->LCMS_Analysis Aliquot 1 Shotgun_Analysis Shotgun Analysis (Direct Infusion) Split->Shotgun_Analysis Aliquot 2 MALDI_Analysis MALDI-TOF Analysis (Screening/Imaging) Split->MALDI_Analysis Aliquot 3 LCMS_Data LC-MS Dataset (RT, m/z, Intensity) LCMS_Analysis->LCMS_Data Shotgun_Data Shotgun Dataset (m/z, Intensity) Shotgun_Analysis->Shotgun_Data MALDI_Data MALDI Dataset (m/z, Spatial Intensity) MALDI_Analysis->MALDI_Data Integration Data Integration & Cross-Validation LCMS_Data->Integration Shotgun_Data->Integration MALDI_Data->Integration Result Validated Lipidome (High Confidence) Integration->Result

A general workflow for cross-validating lipidomics data.

The selection of which platforms to use for cross-validation should be guided by the specific research question. The following diagram illustrates a decision-making process for methodology selection.

LogicDiagram Start Start: Define Research Goal Q_Isomers Need to resolve isomers (e.g., sn-position)? Start->Q_Isomers Q_Throughput Is high-throughput screening the priority? Q_Isomers->Q_Throughput No Use_LCMS Primary Method: LC-MS Q_Isomers->Use_LCMS Yes Q_Imaging Need spatial localization in tissue? Q_Throughput->Q_Imaging No Use_Shotgun Primary Method: Shotgun Lipidomics Q_Throughput->Use_Shotgun Yes Q_Global Goal is global profiling of major lipid classes? Q_Imaging->Q_Global No Use_MALDI Primary Method: MALDI Imaging Q_Imaging->Use_MALDI Yes Q_Global->Use_LCMS No, need deep coverage Q_Global->Use_Shotgun Yes Validate_Shotgun Validate with Shotgun for throughput Use_LCMS->Validate_Shotgun Validate_LCMS Validate hits with LC-MS Use_Shotgun->Validate_LCMS Use_MALDI->Validate_LCMS

Decision tree for selecting a primary lipidomics platform.

References

Comparative Guide to 1-behenoyl-sn-glycero-3-phosphocholine and Alternatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of 1-behenoyl-sn-glycero-3-phosphocholine and its alternatives, focusing on their physicochemical properties and applications in pharmaceutical formulations, particularly liposomal drug delivery systems. The information presented is intended to assist in the selection of appropriate lysophospholipids for research and development.

Physicochemical Properties: A Comparative Analysis

The length and saturation of the acyl chain in a lysophosphatidylcholine (B164491) are critical determinants of its physical and chemical characteristics. These properties, in turn, influence the behavior of the lipid in a formulation. The following table provides a comparison of 1-behenoyl-sn-glycero-3-phosphocholine with other commercially available lysophosphatidylcholines.

Property1-behenoyl-sn-glycero-3-phosphocholine (22:0)1-stearoyl-sn-glycero-3-phosphocholine (18:0)1-palmitoyl-sn-glycero-3-phosphocholine (16:0)1-oleoyl-sn-glycero-3-phosphocholine (18:1)
CAS Number 125146-65-8[1][2][3]19420-57-6[4][5][6][7]17364-16-8[8][9][10]19420-56-5[11][12]
Molecular Formula C30H62NO7P[1][2][3]C26H54NO7P[4][6][7]C24H50NO7P[8][9]C26H52NO7P[11]
Molecular Weight ( g/mol ) 579.79[1][2]523.68[4][6]495.63[8][9]521.67[11]
Acyl Chain Behenic Acid (22:0)Stearic Acid (18:0)Palmitic Acid (16:0)Oleic Acid (18:1)
Typical Purity >99% (HPLC)>99% (HPLC)[4][13]>99% (HPLC)[9]≥99%[11]
Appearance Solid[1][2]Solid[4]Solid[9]Solid

The Influence of Acyl Chain Characteristics on Formulation Performance

The performance of lysophosphatidylcholines in drug delivery systems is intrinsically linked to their acyl chain structure. Longer and more saturated chains generally lead to more rigid and stable membranes.

  • Liposome (B1194612) Stability : Liposomes formulated with lysophospholipids containing long, saturated acyl chains, such as 1-behenoyl-sn-glycero-3-phosphocholine, are expected to exhibit greater membrane rigidity and stability.[14] This increased stability can translate to reduced leakage of the encapsulated drug and an extended shelf-life of the formulation.[15] In contrast, the presence of shorter acyl chains or unsaturation, as seen in 1-oleoyl-sn-glycero-3-phosphocholine, tends to increase membrane fluidity, which may lead to faster drug release.[2][9]

  • Drug Encapsulation and Release Profile : The rigidity of the liposomal membrane, influenced by the acyl chain length of the lysophospholipid, can impact both the efficiency of drug encapsulation and the subsequent release kinetics. A more rigid bilayer is likely to retain the encapsulated therapeutic agent more effectively, resulting in a slower and more sustained release profile.[15]

Experimental Methodologies

Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[16][17]

Materials:

  • Lysophosphatidylcholine (e.g., 1-behenoyl-sn-glycero-3-phosphocholine)

  • Co-lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Protocol:

  • Lipid Dissolution : The lysophosphatidylcholine and any co-lipids are dissolved in an organic solvent in a round-bottom flask to ensure a homogenous mixture.[18]

  • Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid film on the flask's interior surface.[16][18]

  • Drying : The lipid film is thoroughly dried under a high vacuum for an extended period to eliminate any residual organic solvent.[18]

  • Hydration : The dried lipid film is hydrated by adding the aqueous buffer and agitating the flask. The temperature of the hydration medium should be maintained above the highest phase transition temperature of the lipid components.[16]

  • Vesicle Sizing : The resulting suspension of multilamellar vesicles (MLVs) is then subjected to downsizing to produce unilamellar vesicles (ULVs) of a desired size. This is typically achieved through sonication or extrusion through polycarbonate membranes with defined pore sizes.[11][18][19]

Analytical Method: Purity and Stability Assessment by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for analyzing phospholipids (B1166683) and their degradation products.[8][20]

Instrumentation and Conditions:

  • An HPLC system equipped with a gradient pump and an ELSD.

  • A normal-phase silica (B1680970) analytical column is commonly used.

  • A gradient mobile phase, for instance, composed of chloroform, methanol, water, and ammonia, can effectively separate the parent lysophosphatidylcholine from impurities and degradation products like free fatty acids.[20]

Procedure:

  • Sample Preparation : The lysophosphatidylcholine raw material or the final liposomal formulation is dissolved in an appropriate solvent.

  • Chromatographic Separation : The prepared sample is injected into the HPLC system for separation.

  • Detection : The ELSD detects the analytes by nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the resulting analyte particles.

  • Data Analysis : The purity of the lysophosphatidylcholine is determined by the relative area of its peak. Stability studies can be performed by monitoring the decrease in the parent peak and the emergence of degradation product peaks over time.[4][21]

Visual Representations

Experimental Workflow: From Lipid to Liposome Analysis

G cluster_prep Liposome Formulation cluster_analysis Quality Control dissolve 1. Lipid Dissolution film 2. Thin-Film Formation dissolve->film dry 3. Vacuum Drying film->dry hydrate 4. Hydration dry->hydrate size 5. Sizing (Extrusion) hydrate->size hplc HPLC-ELSD Analysis size->hplc Final Liposome Product stability Purity and Stability Determination hplc->stability

Caption: A schematic of the liposome preparation and quality control process.

Signaling Role of Lysophosphatidylcholine

Beyond their structural role in membranes, lysophosphatidylcholines are bioactive lipids that can act as signaling molecules, influencing a variety of cellular functions.

G LPC Lysophosphatidylcholine (LPC) Receptor Cell Surface Receptor (e.g., GPCR) LPC->Receptor Binds SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates CellularResponse Cellular Response (e.g., Inflammation, Migration) SignalingCascade->CellularResponse Triggers

References

Assessing the Reproducibility of Experiments with Lyso-PC(22:0): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental landscape surrounding lyso-PC(22:0) (1-docosanoyl-sn-glycero-3-phosphocholine), with a focus on assessing the reproducibility of key findings. This document outlines common experimental protocols, presents available quantitative data for comparison, and visualizes relevant biological pathways to aid in experimental design and data interpretation.

Introduction to Lyso-PC(22:0)

Lyso-PC(22:0), also known as 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysophospholipid containing a saturated 22-carbon acyl chain.[1][2] Like other lysophosphatidylcholines (LPCs), it is involved in a variety of biological processes, including lipid metabolism and cell signaling.[3] LPCs are known to act as signaling molecules by interacting with G protein-coupled receptors (GPCRs) such as GPR119, GPR40, GPR55, and GPR4, as well as Toll-like receptors (TLRs), specifically TLR4 and TLR2/1.[3] These interactions can trigger downstream signaling cascades that influence cellular functions.

Quantitative Analysis of Lyso-PC(22:0): Methods and Reproducibility

The accurate and reproducible quantification of lyso-PC(22:0) in biological samples is fundamental to understanding its physiological and pathological roles. The most common method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) method has been developed for the quantification of various LPC species, including lyso-PC(22:0), in human plasma.[1] This method demonstrates good linearity and precision, crucial for reproducible results.

ParameterLyso-PC(22:0)LPC 13:0 (Internal Standard)LPC 19:0 (Internal Standard)
Linearity (r) > 0.99> 0.99> 0.99
Within-Run Imprecision (CV) ~12% (minor species)3%3%
Total Imprecision (CV) ~25% (minor species)12%12%
Limit of Detection (LOD) < 1 µmol/LNot ApplicableNot Applicable
Table 1: Performance of a high-throughput ESI-MS/MS method for lyso-PC(22:0) quantification in human plasma. Data sourced from a study on high-throughput quantification of lysophosphatidylcholine (B164491).[1]

Furthermore, a multi-laboratory study assessing a targeted metabolomics platform that included the analysis of lysophosphatidylcholines reported a median inter-laboratory precision (CV) of 8.1% for this class of lipids, indicating a good level of reproducibility across different research facilities.[4]

Alternatives for Quantitative Analysis

For quantitative lipidomics, several alternatives to using a single, specific internal standard like lyso-PC(22:0) exist. These are often employed to improve accuracy and account for variability in extraction and ionization efficiency.

AlternativeKey AdvantagesKey Disadvantages
Odd-chain Lyso-PCs (e.g., Lyso-PC(17:0)) Structurally similar to endogenous LPCs but chromatographically separable.Potential for different ionization efficiency compared to analytes.
Stable Isotope-Labeled (Deuterated) Lyso-PCs Co-elutes with the analyte and has nearly identical physicochemical properties, providing the best correction for matrix effects.Higher cost and may require custom synthesis.
Table 2: Comparison of alternative internal standards for lysophosphatidylcholine quantification.

Experimental Protocols

Reproducibility in experimental biology is critically dependent on detailed and standardized protocols. Below are key experimental workflows relevant to the study of lyso-PC(22:0).

Lipid Extraction from Human Plasma (Modified Bligh & Dyer Method)

This is a widely used protocol for the extraction of total lipids from plasma samples.

Materials:

  • Human plasma (EDTA-treated)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (e.g., deuterated lyso-PC(22:0) in methanol)

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add a known amount of the internal standard solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Human Plasma is Add Internal Standard plasma->is extraction Lipid Extraction (Bligh & Dyer) is->extraction drydown Dry Down extraction->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS reconstitute->lcms data Data Acquisition lcms->data integration Peak Integration data->integration quantification Quantification integration->quantification

Figure 1. Experimental workflow for the quantification of lyso-PC(22:0). (Max Width: 760px)

Biological Activity and Signaling Pathways

While specific, reproducible data on the biological effects of lyso-PC(22:0) is limited, the general signaling pathways for lysophosphatidylcholines are better understood.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to activate several GPCRs, leading to downstream cellular responses. The activation of these receptors by lyso-PC(22:0) can be assessed using various in vitro assays, such as calcium mobilization assays or cAMP measurement assays. The reproducibility of such assays is highly dependent on the cell line used, passage number, and specific assay conditions.

G lysoPC Lyso-PC(22:0) gpcr GPCR (e.g., GPR119, GPR40, GPR55, GPR4) lysoPC->gpcr gprotein G Protein gpcr->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) gprotein->effector second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response G lysoPC Lyso-PC(22:0) tlr TLR4 or TLR2/1 lysoPC->tlr adaptor Adaptor Proteins (e.g., MyD88, TRIF) tlr->adaptor kinase_cascade Kinase Cascade (e.g., MAPKs, IKKs) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression

References

Comparative Study: Unraveling the Cellular Impact of 1-Docosanoyl-Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the effects of 1-docosanoyl-lysophosphatidylcholine and other saturated lysophosphatidylcholines on various cell lines, providing researchers, scientists, and drug development professionals with comparative data on cytotoxicity, cellular migration, and underlying signaling mechanisms.

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids (B1166683) that act as signaling molecules and intermediates in lipid metabolism. The specific biological activity of an LPC is largely determined by the length and saturation of its fatty acid chain. This guide focuses on the effects of 1-docosanoyl-lysophosphatidylcholine, a saturated very-long-chain LPC, and compares its activity with other saturated LPCs across different cell lines. Due to the limited availability of data specifically for 1-docosanoyl-lysophosphatidylcholine, this guide synthesizes findings from studies on closely related saturated LPCs to provide a broader comparative context for its potential cellular effects.

Data Summary: Cytotoxicity and Cellular Effects

Cell LineLPC SpeciesConcentrationEffectReference
Endothelial Cells
Eahy926 (Human Endothelial)Lysophosphatidylcholine (B164491) (unspecified)> 50 µg/mlCytotoxicity (IC50 ≈ 50.73 µg/ml)[1][2]
Mouse Aorta Endothelial Cells (MAEC)Lysophosphatidylcholine (unspecified)Not specifiedNecrosis, sustained increase in intracellular Ca2+ and ROS[3]
bEND.3 (Mouse Brain Endothelial)Lysophosphatidylcholine (unspecified)Not specifiedApoptosis, cytosolic Ca2+ overload, mitochondrial membrane potential decrease, p38 and caspase 3 activation[4]
Cancer Cell Lines
B16.F10 (Mouse Melanoma)1-stearoyl-LPC (C18:0)Up to 450 µMNo cytotoxicity, reduced cell migration[5]
HL-60 (Human Promyelocytic Leukemia)1-octadecyl-2-methyl-sn-glycero-3-phosphocholineNot specifiedInhibition of phosphatidylcholine synthesis[6]
K-562 (Human Chronic Myelogenous Leukemia)1-octadecyl-2-methyl-sn-glycero-3-phosphocholineNot specifiedNo effect on phosphatidylcholine synthesis[6]
Other Cell Lines
AR42J (Rat Pancreatic Acinar)Lysophosphatidylcholine (unspecified)10-25 µMApoptosis[7]
AR42J (Rat Pancreatic Acinar)Lysophosphatidylcholine (unspecified)≥ 50 µMCell lysis[7]
RAW 264.7 (Mouse Macrophage)1-linoleoyl-LPC (C18:2)Not specifiedCytotoxicity, ROS production, ERK activation[8]
Human Coronary Artery Smooth Muscle Cells (CASMC)Palmitoyl-LPC (C16:0)Not specifiedInflammatory activation, release of arachidonic acid, cytokines, and growth factors[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. MTT Assay (for Eahy926 and B16.F10 cells):

  • Cells are seeded in 96-well plates at a density of 2 x 104 cells/well and incubated for 24 hours.[5]

  • The culture medium is replaced with fresh medium containing various concentrations of the LPC species (e.g., 10-8 to 10-2 M for B16.F10 cells).[5]

  • After a specified incubation period (e.g., 72 hours for B16.F10 cells), the medium is removed.[5]

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration 0.5 mg/ml), and the plates are incubated for 2-4 hours.[1]

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

2. Lactate Dehydrogenase (LDH) Release Assay (for AR42J cells):

  • This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity and cell lysis.

  • Cells are treated with different concentrations of LPC.

  • At the end of the incubation period, the culture supernatant is collected.

  • The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.

Cell Migration Assay (for B16.F10 cells)
  • The migratory capacity of cells is assessed using a wound healing assay or a transwell migration assay.

  • For a wound healing assay, a confluent monolayer of cells is "scratched" to create a cell-free area.

  • Cells are then treated with the LPC species.

  • The rate of wound closure is monitored and quantified over time using microscopy.

  • For a transwell assay, cells are seeded in the upper chamber of a transwell insert, and the LPC is added to the lower chamber as a chemoattractant. The number of cells that migrate to the lower chamber is quantified.[5]

Analysis of Apoptosis

1. Annexin V/Propidium Iodide (PI) Staining (for bEND.3 and Eahy926 cells):

  • This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cells are treated with the LPC.

  • Cells are then harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each population.[1]

2. Caspase Activity Assay (for bEND.3 and MAEC cells):

  • This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.

  • Cell lysates are prepared from LPC-treated cells.

  • The activity of specific caspases (e.g., caspase-3) is measured using a fluorometric or colorimetric assay that detects the cleavage of a caspase-specific substrate.[3][4]

Signaling Pathways and Mechanisms of Action

Lysophosphatidylcholines can trigger a variety of signaling pathways that influence cell fate and function. The specific pathways activated can depend on the cell type and the structure of the LPC molecule.

General LPC-Induced Signaling

The following diagram illustrates a generalized signaling pathway initiated by LPC binding to a G protein-coupled receptor (GPCR), such as G2A. This can lead to the activation of downstream effectors like phospholipase C (PLC) and protein kinase C (PKC), as well as the production of reactive oxygen species (ROS), ultimately impacting cellular processes like inflammation, apoptosis, and cell proliferation.[10][11]

LPC_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptor (e.g., G2A) LPC->GPCR G_Protein G Protein GPCR->G_Protein activates ROS Reactive Oxygen Species (ROS) Production GPCR->ROS can lead to PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC co-activates Downstream Downstream Cellular Responses (Inflammation, Apoptosis, Proliferation) Ca_Release->Downstream PKC->Downstream ROS->Downstream

Caption: Generalized LPC signaling pathway via a GPCR.

Experimental Workflow for Assessing LPC Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of a lysophosphatidylcholine on a cell line.

Cytotoxicity_Workflow Start Start: Select Cell Line Cell_Culture Cell Seeding and Culture (e.g., 96-well plate) Start->Cell_Culture LPC_Treatment Treatment with 1-Docosanoyl-LPC (or other LPCs) Cell_Culture->LPC_Treatment Incubation Incubation (Defined time period) LPC_Treatment->Incubation Assay_Choice Select Cytotoxicity Assay Incubation->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Metabolic Activity LDH_Assay LDH Release Assay Assay_Choice->LDH_Assay Membrane Integrity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Assay_Choice->Apoptosis_Assay Apoptotic Markers Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for evaluating LPC cytotoxicity.

Conclusion

The available data suggests that the cellular effects of saturated lysophosphatidylcholines are highly dependent on the cell type and the concentration of the LPC. While some cell lines, particularly endothelial cells, exhibit cytotoxic and apoptotic responses to LPCs, other cell types, such as the B16.F10 melanoma line, show high tolerance and instead display altered migratory behavior. The pro-inflammatory and pro-apoptotic effects observed in several cell types underscore the potential of saturated LPCs as modulators of key cellular processes.

It is crucial to emphasize the need for further research specifically on 1-docosanoyl-lysophosphatidylcholine to delineate its unique biological activities and to establish a direct comparison with other LPC species. Such studies will be invaluable for understanding its physiological roles and for exploring its potential therapeutic applications in various disease contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future investigations into the cellular impact of this and other very-long-chain lysophosphatidylcholines.

References

A Comparative Guide: Synthetic 1-Docosanoyl-sn-glycero-3-phosphocholine vs. Natural Lysophosphatidylcholine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic 1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) and natural lysophosphatidylcholine (B164491) (LPC) extracts. The information presented herein is supported by experimental data to assist in the selection of the most appropriate material for research and drug development applications.

Executive Summary

Synthetic this compound offers high purity and a single, well-defined molecular structure, ensuring high batch-to-batch consistency and specificity in experimental outcomes. In contrast, natural LPC extracts, typically derived from sources like soy or egg yolk, are complex mixtures of various LPC species with different acyl chain lengths and degrees of saturation. While representing a more physiological mixture, this inherent heterogeneity can introduce variability in experimental results. The choice between a synthetic, single-molecule-entity and a natural extract depends on the specific requirements of the application, with synthetic options being preferable for studies requiring high precision and reproducibility.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences between synthetic this compound and a representative natural LPC extract derived from egg yolk.

Table 1: Physicochemical Properties

PropertySynthetic this compoundNatural LPC Extract (Egg Yolk)Key Findings & References
Purity >99% of a single molecular species (22:0 LPC)≥99% total LPCs, but a mixture of different speciesSynthetic LPCs provide a homogenous substance, crucial for attributing biological effects to a specific molecule.[1] Natural extracts are inherently heterogeneous.[2]
Composition C₃₀H₆₂NO₇PA mixture, predominantly C16:0 (~69%), C18:0 (~27%), and C18:1 (~3%) LPCsThe defined structure of synthetic LPCs allows for precise structure-activity relationship studies.[3][4] The composition of natural extracts can vary between batches and sources.[2]
Molecular Weight 579.79 g/mol Average molecular weight is approximately 503.33 g/mol , but variesThe single molecular weight of synthetic LPCs simplifies stoichiometric calculations for assays.[1]
Stability Stable for up to 1 year at -20°C in powder formStable for up to 1 year at -20°C, but unsaturated components are prone to oxidationThe fully saturated acyl chain of 22:0 LPC makes it less susceptible to oxidation compared to natural extracts containing unsaturated LPCs.[1][5]

Table 2: Biological Activity

ParameterSynthetic this compound (Representative)Natural LPC Extract (Egg Yolk)Key Findings & References
Primary Target G Protein-Coupled Receptor 119 (GPR119)GPR119 and potentially other receptorsLPCs are known endogenous ligands for GPR119.[6][7][8]
Signaling Pathway Gs protein activation, leading to increased intracellular cAMPGs protein activation, leading to increased intracellular cAMPActivation of GPR119 by LPCs stimulates the adenylyl cyclase/cAMP pathway.[8][9]
Biological Function Potentiation of glucose-stimulated insulin (B600854) secretion (GSIS)Potentiation of glucose-stimulated insulin secretion (GSIS)GPR119 activation in pancreatic β-cells enhances insulin release in a glucose-dependent manner.[9][10]
GPR119 Activation (EC₅₀) Expected in the low micromolar to nanomolar range, similar to other saturated LPCs and synthetic agonists.Activity is a composite of the different LPC species present.Synthetic GPR119 agonists have EC₅₀ values ranging from nanomolar to low micromolar.[6] Saturated LPCs like LPC(16:0) are known to activate GPR119.[10]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Purity and Composition Analysis by HPLC-MS

This method is used to determine the purity of synthetic this compound and to identify the composition of natural LPC extracts.

Materials:

  • Synthetic this compound

  • Natural LPC extract (e.g., from egg yolk)

  • HPLC-grade solvents: methanol, chloroform, water, acetonitrile

  • Formic acid

  • HPLC system coupled with a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the synthetic LPC and the natural extract in a chloroform:methanol (2:1, v/v) mixture to a final concentration of 1 mg/mL.

    • Further dilute the samples with the mobile phase for injection.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the expected m/z of this compound and other potential LPC species in the natural extract.

  • Data Analysis:

    • For the synthetic sample, calculate purity based on the area of the main peak relative to the total peak area.

    • For the natural extract, identify the different LPC species based on their retention times and mass-to-charge ratios and determine their relative abundance.

GPR119 Activation: cAMP Accumulation Assay

This assay quantifies the activation of the GPR119 receptor by measuring the downstream production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Synthetic this compound and natural LPC extract

Procedure:

  • Cell Culture:

    • Plate the GPR119-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with IBMX in assay buffer for 30 minutes at 37°C.

    • Add serial dilutions of the synthetic LPC or natural extract to the wells. Include a vehicle control and a positive control (Forskolin).

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Functional Response: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of the test compounds to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Materials:

  • Pancreatic β-cell line (e.g., MIN6 or INS-1) or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB (2.8 mM glucose)

  • High glucose KRB (16.7 mM glucose)

  • Synthetic this compound and natural LPC extract

  • Insulin ELISA kit

Procedure:

  • Cell Preparation:

    • Plate the β-cells in a 24-well plate and culture until they reach the appropriate confluency.

  • Pre-incubation:

    • Wash the cells twice with low glucose KRB buffer.

    • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add the following solutions to the respective wells:

      • Low glucose KRB (basal control)

      • High glucose KRB (stimulated control)

      • High glucose KRB with different concentrations of synthetic LPC

      • High glucose KRB with different concentrations of natural LPC extract

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

    • Lyse the cells to measure total protein or DNA content for normalization.

  • Data Analysis:

    • Normalize the secreted insulin to the total protein or DNA content.

    • Compare the potentiation of GSIS by the synthetic LPC and the natural extract.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 22_0_LPC This compound GPR119 GPR119 22_0_LPC->GPR119 Binds to Gs Gs Protein (α, β, γ) GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Leads to Experimental_Workflow cluster_materials Test Materials cluster_physicochemical Physicochemical Analysis cluster_biological Biological Activity Assessment cluster_comparison Comparative Analysis Synthetic_LPC Synthetic 22:0 LPC Purity_Analysis Purity & Composition (HPLC-MS) Synthetic_LPC->Purity_Analysis Stability_Analysis Stability Assessment Synthetic_LPC->Stability_Analysis Natural_Extract Natural LPC Extract Natural_Extract->Purity_Analysis Natural_Extract->Stability_Analysis cAMP_Assay GPR119 Activation (cAMP Assay) Purity_Analysis->cAMP_Assay GSIS_Assay Functional Response (GSIS Assay) Purity_Analysis->GSIS_Assay Data_Comparison Data Comparison & Interpretation Stability_Analysis->Data_Comparison cAMP_Assay->Data_Comparison GSIS_Assay->Data_Comparison

References

Safety Operating Guide

Proper Disposal of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Docosanoyl-sn-glycero-3-phosphocholine. The following procedures are based on safety data sheets for structurally similar phospholipid compounds, in the absence of a specific safety data sheet for the title compound. It is imperative to always consult your institution's specific waste disposal guidelines and local regulations.

Personal Protective Equipment (PPE) and Handling

Before handling or disposing of this compound, ensure the appropriate personal protective equipment is worn to minimize exposure and ensure safety.

PPE CategoryItemSpecification/Notes
Hand Protection Impervious glovesNitrile or other suitable material
Eye Protection Safety glassesStandard laboratory safety glasses
Body Protection Laboratory coatTo prevent skin contact
Respiratory Dust respiratorRecommended for major spills or when generating dust[1]

Limit all unnecessary personal contact and use in a well-ventilated area. After handling, always wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, follow these procedures to ensure safe cleanup.

For Minor Spills:

  • Wear appropriate PPE.

  • Clean up all spills immediately.[1]

  • Use dry clean-up procedures to avoid generating dust.[1][2]

  • Sweep or vacuum the material. For vacuuming, consider an explosion-proof machine designed to be grounded.

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.

For Major Spills:

  • Clear the area of all personnel and move upwind.[1]

  • Alert the appropriate emergency responders or fire brigade, informing them of the location and nature of the hazard.[1][2]

  • Control personal contact by using the recommended protective equipment, including a dust respirator.[1]

  • Prevent the spillage from entering drains, sewers, or water courses.[1][2]

Disposal Procedures

The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable country, federal, state, and local regulations.[3]

Disposal Options:

Disposal MethodDescription
Recycling Consult the manufacturer for recycling options. This may be viable for unused, uncontaminated material.[1][2]
Landfill Dispose of by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[1][2]
Incineration Incinerate in a licensed facility, potentially after mixing with a suitable combustible material.[1][2]
Contaminated Packaging Decontaminate empty containers and dispose of them in the same manner as the substance itself. Observe all label safeguards until containers are cleaned and destroyed.[1][2]

Important Considerations:

  • DO NOT allow wash water from cleaning or process equipment to enter drains.[1][2] It may be necessary to collect all wash water for treatment before disposal.[1][2]

  • Combustion of this material may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and phosphorus oxides (POx).[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound check_regs Consult institutional and local regulations start->check_regs is_recyclable Is the material unused and uncontaminated? check_regs->is_recyclable contact_manufacturer Contact manufacturer for recycling options is_recyclable->contact_manufacturer Yes waste_management Consult local or regional waste management authority is_recyclable->waste_management No end End of Disposal Process contact_manufacturer->end landfill Dispose in a licensed chemical landfill waste_management->landfill incineration Incinerate in a licensed facility waste_management->incineration landfill->end incineration->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Docosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 1-Docosanoyl-sn-glycero-3-phosphocholine, a key component in various research and development applications. The following procedural guidance is designed to answer specific operational questions, building a foundation of trust and safety in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended to handle in a well-ventilated area. An N95 respirator may be used to minimize dust inhalation.
Dissolving/Handling Solutions Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatHandle in a well-ventilated area or a chemical fume hood if aerosols may be generated.
Accidental Spill Cleanup Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatAppropriate respiratory protection if dust or aerosols are generated.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Preparation and Engineering Controls :

    • Ensure a clean and organized workspace.

    • Before use, allow the container to reach room temperature to prevent condensation.[4]

    • Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[5]

  • Weighing and Transferring :

    • To avoid creating dust, handle the solid material carefully.[5]

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

  • Dissolving and Solution Handling :

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If vortexing or sonicating, ensure the container is securely capped to prevent aerosol formation.[5]

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry place, as specified by the manufacturer. For long-term storage, a temperature of -20°C is often recommended for similar lipids.[2][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical :

    • Collect in a designated, labeled, and sealed container for chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for pickup by a licensed hazardous waste disposal service.[4]

  • Contaminated Labware (e.g., pipette tips, tubes) :

    • Place in a designated hazardous waste container.

    • Ensure the container is properly labeled with the chemical name.[4]

  • Liquid Waste :

    • Small quantities of dilute solutions may in some cases be disposed of down the sanitary sewer with copious amounts of water, but this is highly dependent on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of chemical waste in this manner.[5]

  • Empty Containers :

    • Thoroughly rinse empty containers before discarding or recycling them according to institutional guidelines.[5]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare workspace - Bring chemical to RT weigh Weighing - Use fume hood or ventilated area - Handle carefully to avoid dust prep->weigh Proceed dissolve Dissolving - Add solvent slowly - Cap securely if mixing weigh->dissolve Proceed use Experimental Use - Follow protocol - Maintain PPE dissolve->use Proceed cleanup Cleanup - Decontaminate workspace - Remove PPE use->cleanup Complete waste Waste Disposal - Segregate waste streams - Label containers cleanup->waste Dispose

References

×

Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.